Isopropylmethyldichlorosilane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dichloro-methyl-propan-2-ylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10Cl2Si/c1-4(2)7(3,5)6/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIWUBVZCIGHAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334057 | |
| Record name | Isopropylmethyldichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18236-89-0 | |
| Record name | Isopropylmethyldichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloro(methyl)isopropylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Isopropylmethyldichlorosilane: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of Isopropylmethyldichlorosilane. The information is intended to support researchers, scientists, and professionals in drug development and other advanced chemical applications.
Core Chemical Properties
This compound, with the CAS number 18236-89-0, is a versatile organosilicon compound. Its key physical and chemical properties are summarized below.
Physical and Chemical Data
| Property | Value |
| Molecular Formula | C4H10Cl2Si |
| Molecular Weight | 157.11 g/mol |
| IUPAC Name | Dichloro(isopropyl)methylsilane |
| Boiling Point | 121 °C |
| Flash Point | 14 °C |
| Density | 1.033 g/mL |
| Refractive Index | 1.425 - 1.428 |
Safety and Handling Information
| Hazard Statement | Precautionary Statement |
| H225: Highly flammable liquid and vapor. | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H335: May cause respiratory irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| - | P310: Immediately call a POISON CENTER or doctor/physician. |
Note: This is not an exhaustive list. Always consult the full Safety Data Sheet (SDS) before handling.
Synthesis of this compound
Experimental Protocol: Grignard Synthesis
Objective: To synthesize this compound by reacting isopropylmagnesium chloride with methyltrichlorosilane.
Materials:
-
Magnesium turnings
-
Isopropyl chloride
-
Methyltrichlorosilane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal)
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon source, dropping funnel, condenser)
Procedure:
-
Grignard Reagent Preparation:
-
Set up a flame-dried three-neck flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
Add magnesium turnings to the flask.
-
Add a small crystal of iodine to the magnesium.
-
Prepare a solution of isopropyl chloride in anhydrous diethyl ether in the dropping funnel.
-
Slowly add a small amount of the isopropyl chloride solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and the ether begins to reflux.
-
Once the reaction has started, add the remaining isopropyl chloride solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
-
Reaction with Methyltrichlorosilane:
-
Cool the freshly prepared Grignard reagent in an ice-salt bath.
-
Prepare a solution of methyltrichlorosilane in anhydrous diethyl ether in a separate dropping funnel.
-
Add the methyltrichlorosilane solution dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
The reaction mixture will form a precipitate of magnesium salts.
-
Filter the mixture under an inert atmosphere to remove the salts.
-
Wash the salt cake with anhydrous diethyl ether.
-
Combine the filtrate and washings.
-
Remove the solvent by distillation.
-
The crude product is then purified by fractional distillation to yield this compound.
-
Chemical Reactivity
The reactivity of this compound is dominated by the two chlorine atoms bonded to the silicon, which are excellent leaving groups. This makes the silicon atom highly electrophilic and susceptible to nucleophilic attack.
Hydrolysis
One of the most significant reactions of this compound is its hydrolysis. It reacts readily with water and other protic solvents. This reactivity is a key consideration for its handling and storage, which must be under anhydrous conditions.
Experimental Protocol: Hydrolysis
Objective: To observe the hydrolysis of this compound and the formation of silanols and siloxanes.
Materials:
-
This compound
-
Water
-
A suitable organic solvent (e.g., diethyl ether)
-
pH indicator or pH meter
-
Glassware (beaker, stir bar)
Procedure:
-
Dissolve a small amount of this compound in an inert, anhydrous organic solvent in a beaker.
-
Slowly add water to the solution while stirring.
-
Observe the reaction. The formation of hydrogen chloride (HCl) gas may be evident, and the solution will become acidic. This can be confirmed with a pH indicator or a pH meter.
-
The initial product of hydrolysis is the unstable silanediol, isopropyl(methyl)silanediol.
-
This silanediol will readily undergo condensation to form polysiloxanes, which may be observed as an oil or a solid precipitate.
Reactions with Other Nucleophiles
Similar to hydrolysis, this compound will react with other nucleophiles such as alcohols, amines, and organometallic reagents. These reactions proceed via nucleophilic substitution at the silicon center, displacing the chloride ions. This reactivity makes it a useful intermediate for the synthesis of a variety of organosilicon compounds with tailored properties.
Applications in Research and Development
This compound serves as a valuable building block in organic and materials chemistry. Its applications include:
-
Surface Modification: It can be used to introduce hydrophobic isopropyl and methyl groups onto surfaces, altering their wetting and adhesive properties.
-
Polymer Synthesis: As a difunctional monomer, it can be used in the synthesis of polysiloxanes with specific properties conferred by the isopropyl and methyl substituents.
-
Organic Synthesis: It can be used as a protecting group for diols or as a precursor to more complex organosilane reagents.
Conclusion
This compound is a reactive and versatile organochlorosilane with important applications in synthesis and materials science. A thorough understanding of its chemical properties, particularly its sensitivity to moisture, is crucial for its safe and effective use. The synthetic and reactive pathways outlined in this guide provide a foundation for its application in advanced research and development.
An In-depth Technical Guide to the Synthesis and Purification of Isopropylmethyldichlorosilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of isopropylmethyldichlorosilane, a key organosilane intermediate. This document details the primary synthetic methodologies, including Grignard reactions and hydrosilylation, offering detailed experimental protocols. Furthermore, it outlines the purification techniques and provides essential characterization data. The information presented herein is intended to equip researchers and professionals in chemical synthesis and drug development with the necessary knowledge for the successful preparation and handling of this compound.
Compound Overview
This compound (C4H10Cl2Si) is a reactive organosilane compound characterized by the presence of an isopropyl group, a methyl group, and two chlorine atoms attached to a central silicon atom.[1] The reactivity of the silicon-chlorine bonds makes it a versatile precursor for the synthesis of a variety of other organosilicon compounds through nucleophilic substitution reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 18236-89-0 | [1] |
| Molecular Formula | C4H10Cl2Si | [1] |
| Molecular Weight | 157.11 g/mol | |
| Boiling Point | 121 °C | |
| IUPAC Name | Dichloro(isopropyl)(methyl)silane | [1] |
| Canonical SMILES | CC(C)--INVALID-LINK--(Cl)Cl | [1] |
Synthesis Methodologies
Two primary routes for the synthesis of this compound are the Grignard reaction and hydrosilylation. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.
Grignard Reaction
The Grignard reaction offers a classic and versatile approach for the formation of carbon-silicon bonds. This method involves the reaction of an isopropyl Grignard reagent with a suitable methylchlorosilane precursor. A significant challenge in this synthesis is controlling the stoichiometry to favor the desired disubstituted product and minimize the formation of mono-, tri-, and tetra-substituted byproducts.[2]
This protocol is adapted from established procedures for the synthesis of similar chlorosilanes.[2][3]
Reaction Scheme:
(CH₃)₂CHCl + Mg → (CH₃)₂CHMgCl
(CH₃)₂CHMgCl + CH₃SiCl₃ → (CH₃)₂CH(CH₃)SiCl₂ + MgCl₂
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser
-
Dry, inert atmosphere (nitrogen or argon)
-
Isopropyl chloride
-
Magnesium turnings
-
Methyltrichlorosilane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ice bath
-
Standard glassware for workup and distillation
Procedure:
-
Preparation of Isopropylmagnesium Chloride:
-
Under an inert atmosphere, place magnesium turnings (1.1 molar equivalents relative to isopropyl chloride) in the flame-dried three-necked flask.
-
Add a small crystal of iodine to initiate the reaction.
-
Add sufficient anhydrous diethyl ether to cover the magnesium.
-
Slowly add a solution of isopropyl chloride (1.0 molar equivalent) in anhydrous diethyl ether from the dropping funnel. The reaction is initiated when the iodine color disappears and gentle reflux is observed.[2]
-
Maintain a gentle reflux until all the magnesium has reacted.
-
-
Reaction with Methyltrichlorosilane:
-
Cool the freshly prepared isopropylmagnesium chloride solution to -25 to -30 °C using an appropriate cooling bath.[2]
-
Slowly add a solution of methyltrichlorosilane (1.0 molar equivalent) in anhydrous diethyl ether from the dropping funnel to the cooled Grignard reagent. Maintain the low temperature throughout the addition to control the exothermic reaction and improve selectivity.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature with continuous stirring.
-
The mixture may be gently refluxed for 30-60 minutes to ensure the reaction goes to completion.[2]
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
The precipitated magnesium salts are removed by filtration under an inert atmosphere.
-
Wash the filter cake with several portions of anhydrous diethyl ether.[2]
-
Combine the ethereal filtrates.
-
Table 2: Representative Quantitative Data for Grignard Synthesis of Chlorosilanes
| Parameter | Value | Notes | Reference |
| Yield | 50-65% | Yields are variable and depend on precise reaction conditions and control of stoichiometry. | [2] |
| Purity | Variable | Requires purification by fractional distillation. |
Logical Workflow for Grignard Synthesis:
Hydrosilylation
Hydrosilylation is an atom-economical method that involves the addition of a silicon-hydride bond across a double bond, typically catalyzed by a platinum complex.[4] For the synthesis of this compound, this would involve the reaction of propene with methyldichlorosilane.
This protocol is a general representation of a platinum-catalyzed hydrosilylation of an alkene.
Reaction Scheme:
CH₃CH=CH₂ + HSi(CH₃)Cl₂ --(Pt catalyst)--> (CH₃)₂CH(CH₃)SiCl₂
Materials and Equipment:
-
High-pressure reactor
-
Propene
-
Methyldichlorosilane
-
Hydrosilylation catalyst (e.g., Speier's catalyst - H₂PtCl₆, or Karstedt's catalyst)
-
Anhydrous solvent (e.g., toluene or hexane)
-
Standard glassware for purification
Procedure:
-
Reaction Setup:
-
Charge the high-pressure reactor with methyldichlorosilane and the anhydrous solvent under an inert atmosphere.
-
Add the platinum catalyst.
-
Seal the reactor and introduce propene to the desired pressure.
-
-
Reaction:
-
Heat the reactor to the desired temperature (typically in the range of 50-150 °C) with vigorous stirring.
-
Monitor the reaction progress by pressure drop or by sampling and analysis (e.g., GC).
-
-
Workup:
-
After the reaction is complete, cool the reactor to room temperature and vent the excess propene.
-
The crude product is then subjected to purification.
-
Table 3: General Parameters for Hydrosilylation Reactions
| Parameter | Value/Condition | Notes | Reference |
| Catalyst | Platinum-based (e.g., Speier's, Karstedt's) | Catalyst loading is typically low (ppm level). | [4][5] |
| Temperature | 50-150 °C | Reaction temperature can influence side reactions. | |
| Pressure | Dependent on propene concentration | Sufficient pressure is needed to maintain propene in the liquid phase. | |
| Yield | Generally high | Can be affected by catalyst activity and side reactions like alkene isomerization. | [4] |
Logical Workflow for Hydrosilylation Synthesis:
Purification
The primary method for the purification of this compound is fractional distillation .[6][7][8] This technique is essential for separating the desired product from unreacted starting materials, byproducts, and solvents, especially when their boiling points are relatively close.
Experimental Protocol: Fractional Distillation
Equipment:
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Thermometer
-
Vacuum source (if necessary for lower boiling impurities)
Procedure:
-
Setup:
-
Assemble the fractional distillation apparatus. Ensure all joints are well-sealed.
-
Place the crude this compound in the distillation flask with boiling chips.
-
-
Distillation:
-
Gently heat the distillation flask.
-
Collect any low-boiling fractions (e.g., residual solvent) first.
-
Carefully monitor the temperature at the head of the fractionating column.
-
Collect the fraction that distills at or near the boiling point of this compound (121 °C).
-
Discard any high-boiling residue.
-
Table 4: Distillation Parameters
| Parameter | Value | Notes |
| Boiling Point of Product | 121 °C | |
| Distillation Type | Fractional | Necessary for separating closely boiling impurities. |
Characterization
Confirmation of the structure and purity of the synthesized this compound is typically achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 5: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~1.1 | Doublet | 6H | -CH(CH₃ )₂ |
| ~1.5 | Multiplet | 1H | -CH (CH₃)₂ | |
| ~0.5 | Singlet | 3H | Si-CH₃ | |
| ¹³C NMR | ~20 | -CH(C H₃)₂ | ||
| ~25 | -C H(CH₃)₂ | |||
| ~5 | Si-C H₃ |
Note: The predicted NMR data is based on typical chemical shifts for similar structural motifs. Experimental verification is required.
Safety Considerations
-
Chlorosilanes are corrosive and react with moisture to produce hydrogen chloride (HCl) gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Grignard reagents are highly flammable and react violently with water. All glassware must be thoroughly dried, and reactions must be conducted under a dry, inert atmosphere.
-
Hydrosilylation reactions can be exothermic and may involve flammable gases under pressure. Appropriate safety precautions for high-pressure reactions should be followed.
Conclusion
The synthesis of this compound can be effectively achieved through both Grignard and hydrosilylation methodologies. The choice of the synthetic route will depend on the specific requirements of the laboratory or production facility. Careful control of reaction conditions is crucial for maximizing yield and minimizing byproducts. Fractional distillation is the standard method for obtaining high-purity material. Spectroscopic analysis, particularly NMR, is essential for confirming the identity and purity of the final product. Adherence to strict safety protocols is paramount when handling the reactive intermediates and the final product.
References
An In-depth Technical Guide to Isopropylmethyldichlorosilane (CAS No. 18236-89-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Isopropylmethyldichlorosilane, a versatile organosilicon compound. The information presented herein is intended to be a valuable resource for professionals in chemical research and pharmaceutical development, offering detailed insights into its properties, synthesis, and potential applications.
Chemical Identity and Properties
This compound, identified by the CAS number 18236-89-0, is a reactive chlorosilane compound. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value |
| CAS Number | 18236-89-0 |
| IUPAC Name | Dichloro(isopropyl)methylsilane |
| Synonyms | Dichloro-methyl-propan-2-ylsilane, Methylisopropyldichlorosilane |
| Molecular Formula | C4H10Cl2Si |
| Molecular Weight | 157.11 g/mol |
| Appearance | Transparent liquid |
| Boiling Point | 121 °C |
| Flash Point | 14 °C |
| Density | 1.033 g/mL |
| Refractive Index | 1.425-1.428 |
| SMILES | CC(C)--INVALID-LINK--(Cl)Cl |
| InChI | InChI=1S/C4H10Cl2Si/c1-4(2)7(3,5)6/h4H,1-3H3 |
| InChIKey | IPIWUBVZCIGHAC-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of this compound can be approached through several routes, with the "Direct Process" being a common industrial method for the production of alkylchlorosilanes. For laboratory-scale synthesis, a Grignard reaction offers a viable alternative.
Representative Laboratory Synthesis: Grignard Reaction
This protocol describes a generalized procedure for the synthesis of an alkylmethyldichlorosilane, adapted for this compound.
Reaction Scheme:
(CH₃)₂CHCl + Mg → (CH₃)₂CHMgCl
(CH₃)₂CHMgCl + CH₃SiCl₃ → (CH₃)₂CH(CH₃)SiCl₂ + MgCl₂
Experimental Protocol:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a constant-pressure dropping funnel. The entire apparatus is maintained under a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Grignard Reagent Formation: Magnesium turnings (1.1 equivalents) are placed in the flask. A solution of 2-chloropropane (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine, and then maintained at a gentle reflux until the magnesium is consumed.
-
Reaction with Methyltrichlorosilane: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of methyltrichlorosilane (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the reaction temperature below 10 °C.
-
Work-up: After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at room temperature. The mixture is then filtered to remove magnesium salts.
-
Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by fractional distillation to yield this compound.
Logical Workflow for Grignard Synthesis
Caption: Workflow for the laboratory synthesis of this compound via a Grignard reaction.
Applications in Research and Drug Development
While direct applications of this compound in pharmaceuticals are not widely documented, its role as a dichlorosilane positions it as a valuable reagent in synthetic organic chemistry, particularly in the context of drug development. Its utility stems from two primary areas: its function as a silylating agent for the protection of functional groups and its potential use in the synthesis of silicon-containing bioactive molecules through the principle of bioisosterism.
Silylating Agent for Protecting Groups
In multi-step organic syntheses, it is often necessary to temporarily block reactive functional groups to prevent unwanted side reactions. Silyl ethers are commonly employed as protecting groups for alcohols due to their ease of formation and selective removal under mild conditions.[1] Dichlorosilanes can be used to protect diols or to introduce a silyl moiety that can be further functionalized.
Representative Experimental Protocol: Silylation of a Diol
-
Reaction Setup: To a solution of a diol (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (2.2 equivalents) in a dry, aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere, add this compound (1.0 equivalent) dropwise at 0 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude silylated product is then purified by column chromatography.
Silylation Experimental Workflow
Caption: General workflow for the protection of a diol using a dichlorosilane.
Carbon-Silicon Bioisosterism in Drug Design
A significant and emerging application of organosilicon compounds in medicinal chemistry is the concept of carbon-silicon bioisosterism.[2][3][4] This strategy involves the replacement of a carbon atom in a drug molecule with a silicon atom. This substitution can modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and bond angles, potentially leading to improved efficacy, selectivity, and pharmacokinetic profiles.[5]
The synthesis of such "sila-drugs" requires silicon-containing building blocks, and dichlorosilanes can serve as precursors to these synthons. For instance, this compound could be a starting material for creating more complex isopropyl-methyl-silyl moieties for incorporation into bioactive scaffolds.
Conceptual Pathway of Bioisosteric Replacement
References
- 1. Bioisosterism in Drug Discovery and Development - An Overview | Bentham Science [benthamscience.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Silicon switch: Carbon-silicon Bioisosteric replacement as a strategy to modulate the selectivity, physicochemical, and drug-like properties in anticancer pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Silicon as a Bioisostere for Carbon in Drug Design | Rowan [rowansci.com]
- 5. chinesechemsoc.org [chinesechemsoc.org]
Isopropylmethyldichlorosilane molecular weight and formula
An In-depth Technical Guide on Isopropylmethyldichlorosilane
This guide provides an overview of the fundamental physicochemical properties of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Core Molecular Data
The fundamental molecular properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value |
| Molecular Formula | C4H10Cl2Si[1][2][3] |
| Molecular Weight | 157.11 g/mol [1] |
| IUPAC Name | dichloro-methyl-propan-2-ylsilane[1] |
| CAS Number | 18236-89-0[1][2] |
Molecular Structure and Connectivity
The structural arrangement of atoms within the this compound molecule is critical to its reactivity and physical properties. The central silicon atom is bonded to a methyl group, an isopropyl group, and two chlorine atoms. This arrangement is depicted in the following logical relationship diagram.
Caption: Molecular connectivity of this compound.
References
Isopropylmethyldichlorosilane: A Comprehensive Safety Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Safe Handling, Storage, and Emergency Procedures for Isopropylmethyldichlorosilane
This technical guide provides a comprehensive overview of the safety data for this compound (CAS No. 18236-89-0). Designed for researchers, scientists, and professionals in drug development, this document compiles essential information on the substance's physical and chemical properties, hazards, handling procedures, and emergency responses. All quantitative data is presented in structured tables for clarity and ease of comparison. Detailed experimental methodologies for key safety assessments and visualizations of safety workflows are also included to ensure a thorough understanding of the safety protocols associated with this compound.
Section 1: Physical and Chemical Properties
This section summarizes the key physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 18236-89-0[1] |
| Molecular Formula | C4H10Cl2Si[1] |
| Molecular Weight | 157.11 g/mol [1] |
| Appearance | Transparent liquid[1] |
| Boiling Point | 121 °C[1] |
| Flash Point | 14 °C[1] |
| Density | 1.033 g/mL[1] |
| Refractive Index | 1.425-1.428[1] |
Section 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table outlines its GHS classification and associated hazard statements.
| Classification | Code | Statement |
| Flammable Liquids, Category 2 | H225 | Highly flammable liquid and vapour.[2][3] |
| Skin Corrosion/Irritation, Category 1B | H314 | Causes severe skin burns and eye damage.[2][3] |
| Serious Eye Damage/Eye Irritation, Category 1 | H318 | Causes serious eye damage.[3] |
| Acute Toxicity, Oral, Category 4 | H302 | Harmful if swallowed.[2] |
| Acute Toxicity, Inhalation, Category 3 | H331 | Toxic if inhaled.[2] |
| Specific target organ toxicity — Single exposure, Category 3 | H335 | May cause respiratory irritation.[2] |
Signal Word: Danger[3]
Section 3: Exposure Controls & Personal Protection
Appropriate engineering controls and personal protective equipment (PPE) are critical when handling this compound.
| Control Parameter | Recommendation |
| Engineering Controls | Use only under a chemical fume hood.[4] Ensure adequate ventilation. Use explosion-proof electrical, ventilating, and lighting equipment.[3] |
| Eye/Face Protection | Wear chemical safety goggles and a face shield.[2][3] |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber), and flame-retardant antistatic protective clothing.[3] |
| Respiratory Protection | If inhalation risk exists, use a NIOSH-certified respirator with an organic vapor/acid gas cartridge. In situations with unknown concentrations, a self-contained breathing apparatus (SCBA) is required. |
| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Remove and wash contaminated clothing before reuse.[2] |
Section 4: Toxicological & Ecotoxicological Data
Due to the limited availability of specific toxicological and ecotoxicological data for this compound, information from structurally related organochlorosilanes is provided as an estimate. The primary hazard is associated with its corrosive nature and its violent reaction with water to produce hydrochloric acid.
| Endpoint | Value/Observation | Species | Method |
| Acute Inhalation Toxicity (LC50) | Estimated for dichlorosilanes: 1785-2092 ppm (1-hour exposure) | Rat | OECD Guideline 403 (or similar) |
| Skin Corrosion/Irritation | Causes severe skin burns.[2][3] | Rabbit | OECD Guideline 404 |
| Serious Eye Damage/Irritation | Causes serious eye damage.[2][3] | Rabbit | OECD Guideline 405 |
| Aquatic Toxicity | Data not available. Organochlorosilanes hydrolyze rapidly in water, and the resulting ecotoxicity is primarily due to the formation of hydrochloric acid and the corresponding silanol. The acidification of the aquatic environment can be harmful to aquatic life. | - | - |
Section 5: Experimental Protocols
Flash Point Determination by Pensky-Martens Closed Cup Tester (ASTM D93)
Objective: To determine the lowest temperature at which the vapors of this compound will ignite.
Methodology:
-
Apparatus: A manual or automated Pensky-Martens closed-cup apparatus is used.[5]
-
Sample Preparation: A brass test cup is filled with the test specimen to a specified mark.[6]
-
Heating and Stirring: The sample is heated at a controlled rate while being continuously stirred to ensure temperature uniformity.[6]
-
Ignition Source Application: At regular temperature intervals, the stirring is stopped, and an ignition source is introduced into the vapor space above the liquid.[6]
-
Flash Point Detection: The flash point is the lowest temperature at which the application of the ignition source causes the vapors to flash.[6]
-
Data Recording: The observed flash point temperature is recorded and corrected for barometric pressure.
Section 6: Safety and Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial hazard assessment to emergency response.
Section 7: First-Aid Measures
In the event of exposure to this compound, immediate and appropriate first-aid is crucial.
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4][7] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.[4][7] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Section 8: Fire-Fighting Measures
This compound is a highly flammable liquid.
| Aspect | Recommendation |
| Suitable Extinguishing Media | Use dry chemical, CO2, or alcohol-resistant foam. Do NOT use water, as the substance reacts violently with it.[4] |
| Specific Hazards | Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[2] Reacts violently with water to produce flammable gases.[7] |
| Protective Equipment | Fire-fighters should wear appropriate protective equipment and self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode.[7] |
Section 9: Handling and Storage
Proper handling and storage procedures are essential to maintain the stability of this compound and prevent accidents.
| Aspect | Recommendation |
| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood.[4] Keep away from heat, sparks, and open flames.[3] Ground all containers and equipment to prevent static discharge.[3] Avoid contact with skin, eyes, and clothing. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Keep away from sources of ignition and incompatible materials such as oxidizing agents, acids, and water.[7] |
Section 10: Stability and Reactivity
| Aspect | Information |
| Reactivity | Reacts violently with water, liberating flammable gases.[7] |
| Chemical Stability | Stable under recommended storage conditions.[2] |
| Possibility of Hazardous Reactions | May occur. Reacts with water and moisture in the air. |
| Conditions to Avoid | Heat, flames, sparks, and contact with moisture.[3] |
| Incompatible Materials | Strong oxidizing agents, water.[7] |
| Hazardous Decomposition Products | Hydrogen chloride, carbon oxides, and silicon oxides. |
References
- 1. The environmental fate and ecological impact of organosilicon materials: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gesamp.org [gesamp.org]
- 4. gelest.com [gelest.com]
- 5. amp.generalair.com [amp.generalair.com]
- 6. DICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. mdpi.com [mdpi.com]
Reactivity of Isopropylmethyldichlorosilane with Protic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of isopropylmethyldichlorosilane with protic solvents. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from studies on analogous dichlorosilanes and general principles of organosilicon chemistry to predict its behavior. The document covers reaction mechanisms, expected products, and generalized experimental protocols for studying these reactions, with a focus on providing practical information for laboratory applications.
Introduction
This compound ((CH₃)₂CH(CH₃)SiCl₂) is a bifunctional organosilane containing two reactive chlorine atoms. These chlorine atoms are susceptible to nucleophilic substitution by protic solvents, such as water, alcohols, and amines. The reactivity of the Si-Cl bond is influenced by the steric hindrance imposed by the isopropyl group and the electron-donating nature of the methyl and isopropyl groups. Understanding the solvolysis of this compound is crucial for its application in the synthesis of silicones, surface modification of materials, and as a protecting group in organic synthesis.
Core Reactivity with Protic Solvents
The primary reaction of this compound with protic solvents (H-Y, where Y = OH, OR, NHR) is solvolysis, a nucleophilic substitution reaction at the silicon center. The reaction proceeds in a stepwise manner, with the sequential replacement of the two chlorine atoms. The general reaction can be represented as follows:
(CH₃)₂CH(CH₃)SiCl₂ + H-Y → (CH₃)₂CH(CH₃)SiCl(Y) + HCl (CH₃)₂CH(CH₃)SiCl(Y) + H-Y → (CH₃)₂CH(CH₃)Si(Y)₂ + HCl
The hydrogen chloride (HCl) generated is a corrosive byproduct and is typically neutralized by the addition of a base, such as a tertiary amine (e.g., triethylamine, pyridine), to drive the reaction to completion.
Reaction Mechanism
The solvolysis of dichlorosilanes can proceed through a spectrum of mechanisms, ranging from a bimolecular nucleophilic substitution (Sₙ2) to a dissociative, unimolecular (Sₙ1)-like pathway. For this compound, the presence of the sterically demanding isopropyl group is expected to hinder the backside attack characteristic of a pure Sₙ2 mechanism. Conversely, the formation of a transient, three-coordinate silylium ion intermediate required for an Sₙ1 pathway is generally unfavorable in the absence of strong Lewis acids. Therefore, the reaction is most likely to proceed through a borderline Sₙ1/Sₙ2 mechanism , possibly involving a pentacoordinate silicon intermediate.
The reaction is initiated by the nucleophilic attack of the protic solvent on the silicon atom. The reaction rate will be influenced by the nucleophilicity of the solvent, the polarity of the reaction medium, and the reaction temperature.
Reactivity with Specific Protic Solvents
Hydrolysis: Reaction with Water
The hydrolysis of this compound yields isopropylmethylsilanediol, which is prone to self-condensation to form siloxanes.
(CH₃)₂CH(CH₃)SiCl₂ + 2H₂O → (CH₃)₂CH(CH₃)Si(OH)₂ + 2HCl
The resulting silanediol is often unstable and can undergo intermolecular condensation to form linear or cyclic siloxanes. The extent of condensation depends on factors such as concentration, pH, and the presence of catalysts.
dot
Alcoholysis: Reaction with Alcohols
Alcoholysis of this compound with an alcohol (ROH) produces the corresponding dialkoxysilane.
(CH₃)₂CH(CH₃)SiCl₂ + 2ROH → (CH₃)₂CH(CH₃)Si(OR)₂ + 2HCl
This reaction is a common method for the synthesis of alkoxysilanes, which are valuable precursors for sol-gel processes and as cross-linking agents. The reactivity of the alcohol will follow the order: primary > secondary > tertiary, due to steric hindrance.
dot
Hydrolytic Stability of Isopropylmethyldichlorosilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropylmethyldichlorosilane ((CH₃)₂(CH)Si(CH₃)Cl₂) is a reactive organosilicon compound with significant potential in organic synthesis and materials science. Its utility is intrinsically linked to its reactivity, particularly its hydrolytic stability. This technical guide provides an in-depth analysis of the hydrolytic behavior of this compound, drawing upon established principles of chlorosilane chemistry and data from analogous compounds. The document outlines the mechanism of hydrolysis, presents qualitative and analogous quantitative data, details experimental protocols for stability assessment, and provides visual representations of the key chemical pathways and workflows.
Introduction
Organochlorosilanes are a class of chemical compounds characterized by a direct silicon-chlorine bond. This bond is highly polarized and susceptible to nucleophilic attack, rendering these compounds highly reactive towards water and other protic solvents. This compound, a member of this family, is no exception and undergoes rapid hydrolysis upon contact with moisture. This reaction, while fundamental to its application in forming siloxane polymers and surface modifications, also necessitates careful handling and storage to prevent unintended reactions. Understanding the kinetics and mechanisms of this hydrolysis is critical for its effective use in research and development.
Mechanism of Hydrolysis
The hydrolysis of this compound proceeds in a stepwise manner, initiated by the nucleophilic attack of water on the silicon atom. This process leads to the sequential replacement of the two chlorine atoms with hydroxyl groups, forming a silanediol intermediate. This intermediate is generally unstable and readily undergoes condensation to form siloxane polymers. The overall reaction can be summarized as follows:
-
Initial Hydrolysis: The first chlorine atom is displaced by a hydroxyl group, forming isopropylmethylchlorosilanol and releasing hydrogen chloride.
-
Second Hydrolysis: The remaining chlorine atom is subsequently hydrolyzed to yield isopropylmethylsilanediol.
-
Condensation: The silanediol molecules condense with each other, eliminating water to form linear or cyclic polysiloxanes.
The liberated hydrogen chloride can catalyze the hydrolysis reaction, making it autocatalytic in nature. The reaction is typically vigorous and exothermic.[1]
Signaling Pathway of Hydrolysis
Caption: Hydrolysis and condensation pathway of this compound.
Quantitative Data on Hydrolytic Stability
For context, the hydrolysis of other organosilicon compounds has been studied more extensively. For instance, the hydrolysis of alkoxysilanes, which are generally less reactive than chlorosilanes, follows pseudo-first-order kinetics in the presence of excess water.[3] The rate of this reaction is significantly influenced by pH, temperature, and the steric bulk of the substituents on the silicon atom.[4]
Table 1: Qualitative Hydrolytic Stability of Analogous Chlorosilanes
| Compound | Formula | Qualitative Reactivity with Water | Reference |
| Dichloromethylsilane | CH₃SiHCl₂ | Reacts violently. | [2] |
| Dimethyldichlorosilane | (CH₃)₂SiCl₂ | Readily reacts to form linear and cyclic Si-O chains. | [5] |
| Trichlorosilane | HSiCl₃ | Vigorous and exothermic reaction. | [1] |
Experimental Protocols for Assessing Hydrolytic Stability
The hydrolytic stability of this compound can be investigated using various analytical techniques to monitor the reaction progress over time. Due to the rapid and exothermic nature of the reaction, experiments must be conducted with caution in a controlled environment.
General Experimental Setup
-
Reaction Vessel: A jacketed glass reactor to control the temperature.
-
Stirring: A magnetic stirrer to ensure proper mixing.
-
Inert Atmosphere: The reaction should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis from atmospheric moisture.
-
Reagent Addition: A syringe pump for the controlled addition of water.
Monitoring Techniques
Several spectroscopic methods can be employed for in-situ monitoring of the hydrolysis reaction:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to follow the disappearance of the Si-CH(CH₃)₂ and Si-CH₃ protons of the starting material and the appearance of new signals corresponding to the silanol and siloxane products.
-
²⁹Si NMR: Provides direct information about the silicon environment, allowing for the identification and quantification of the starting dichlorosilane, the silanol intermediates, and the various siloxane species formed.[6]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
The disappearance of the Si-Cl stretching band and the appearance of the broad Si-OH stretching band (around 3200-3400 cm⁻¹) and the Si-O-Si stretching band (around 1000-1100 cm⁻¹) can be monitored over time.[3]
-
-
Raman Spectroscopy:
-
Similar to FTIR, Raman spectroscopy can be used to track changes in the vibrational modes of the Si-Cl, Si-OH, and Si-O-Si bonds.[6]
-
Sample Experimental Protocol (NMR Monitoring)
-
Dissolve a known concentration of this compound in a dry, deuterated, aprotic solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube under an inert atmosphere.
-
Acquire an initial ¹H and ²⁹Si NMR spectrum of the starting material.
-
Using a microsyringe, inject a stoichiometric amount of D₂O (to avoid a large water signal in the ¹H NMR spectrum) into the NMR tube.
-
Immediately begin acquiring a series of time-resolved ¹H and ²⁹Si NMR spectra.
-
Integrate the signals corresponding to the reactant and products in each spectrum to determine their relative concentrations as a function of time.
-
The rate of hydrolysis can be determined by plotting the concentration of the starting material versus time and fitting the data to an appropriate rate law.
Experimental Workflow Diagram
Caption: A typical experimental workflow for monitoring hydrolysis via NMR.
Safety and Handling
This compound is a highly flammable and corrosive liquid. It reacts violently with water, releasing flammable gases and corrosive hydrogen chloride.[2] Therefore, it must be handled in a well-ventilated fume hood, under an inert atmosphere, and away from sources of ignition. Personal protective equipment, including safety goggles, flame-retardant laboratory coat, and appropriate gloves, should be worn at all times.
Conclusion
This compound exhibits high hydrolytic instability, a characteristic feature of organodichlorosilanes. The reaction with water is rapid and exothermic, leading to the formation of silanols and subsequent condensation to polysiloxanes, with the concomitant release of hydrogen chloride. While specific quantitative kinetic data for this compound is scarce, its reactivity can be reliably inferred from analogous compounds. The experimental protocols outlined in this guide, utilizing modern spectroscopic techniques, provide a framework for researchers to quantitatively assess its hydrolytic behavior. A thorough understanding of this reactivity is paramount for the safe and effective application of this compound in scientific and industrial settings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. gelest.com [gelest.com]
- 5. Dimethyldichlorosilane - Wikipedia [en.wikipedia.org]
- 6. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Analysis of Isopropylmethyldichlorosilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the expected spectral data for isopropylmethyldichlorosilane, a key intermediate in silicone chemistry. Due to the limited availability of publicly accessible experimental spectra for this specific compound, this document focuses on predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, based on established principles and comparative analysis of similar organosilicon compounds. Detailed, generalized experimental protocols for obtaining such spectra are also provided.
Predicted Spectral Data
The following tables summarize the anticipated quantitative spectral data for this compound. These predictions are derived from the analysis of characteristic chemical shifts and absorption frequencies for the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Si-CH 3 | 0.5 - 1.0 | Singlet | 3H |
| Si-CH (CH3)2 | 1.0 - 1.5 | Septet | 1H |
| Si-CH(C H3)2 | 1.0 - 1.5 | Doublet | 6H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| Si-C H3 | 0 - 10 |
| Si-C H(CH3)2 | 15 - 25 |
| Si-CH(C H3)2 | 15 - 25 |
Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Notes |
| C-H Stretch (Alkyl) | 2975 - 2850 | Strong | From the isopropyl and methyl groups. |
| Si-C Stretch | 1260 - 1240 | Strong, Sharp | Characteristic for Si-CH₃. |
| Si-Cl Stretch | 600 - 450 | Strong | Dichlorosilane absorption. |
| C-H Bend (Alkyl) | 1470 - 1370 | Medium | From the isopropyl and methyl groups. |
| Si-C Bend | 800 - 700 | Medium |
Experimental Protocols
The following are generalized protocols for obtaining NMR and IR spectra of liquid chlorosilanes like this compound.
NMR Spectroscopy of a Liquid Chlorosilane
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
NMR spectrometer
-
5 mm NMR tubes
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
This compound
-
Pipettes
-
Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the solvent peak)
Procedure:
-
Sample Preparation:
-
In a clean, dry 5 mm NMR tube, add approximately 0.5 - 0.7 mL of deuterated chloroform (CDCl₃).
-
Add 1-2 drops of this compound to the solvent.
-
If using an external standard, add a small amount of TMS.
-
Cap the NMR tube securely.
-
Gently invert the tube several times to ensure a homogeneous solution.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using automated shimming routines.
-
-
Data Acquisition:
-
¹H NMR:
-
Set the appropriate spectral width and acquisition time.
-
Apply a 90° pulse and acquire the free induction decay (FID).
-
Typically, 16 to 64 scans are sufficient for a clear spectrum.
-
-
¹³C NMR:
-
Set the appropriate spectral width and acquisition time. Due to the lower natural abundance of ¹³C, more scans will be required.
-
Use proton decoupling to simplify the spectrum.
-
Acquire the FID. The number of scans can range from hundreds to thousands depending on the sample concentration.
-
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the TMS peak (0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Infrared (IR) Spectroscopy of a Liquid Chlorosilane
Objective: To obtain the infrared absorption spectrum of this compound.
Materials:
-
Fourier-Transform Infrared (FTIR) spectrometer
-
Liquid IR cell (e.g., with NaCl or KBr windows) or an Attenuated Total Reflectance (ATR) accessory
-
This compound
-
Pipettes
-
Solvent for cleaning (e.g., dry hexane or dichloromethane)
Procedure using a Liquid IR Cell:
-
Sample Preparation:
-
Ensure the IR cell windows are clean and dry.
-
Using a pipette, introduce a small amount of this compound into the cell's sample cavity.
-
Assemble the cell, ensuring a thin, bubble-free film of the liquid is present between the windows.
-
-
Instrument Setup:
-
Place the empty, clean IR cell in the spectrometer's sample holder and acquire a background spectrum. This will subtract the absorbance of the cell windows and any atmospheric CO₂ and water vapor.
-
-
Data Acquisition:
-
Place the filled IR cell in the sample holder.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are averaged to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the significant absorption peaks.
-
Procedure using an ATR Accessory:
-
Instrument Setup:
-
Ensure the ATR crystal is clean.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
-
Data Acquisition:
-
Place a small drop of this compound directly onto the ATR crystal.
-
Acquire the sample spectrum.
-
-
Data Processing:
-
The software will generate the final spectrum.
-
Clean the ATR crystal thoroughly with a suitable solvent after the measurement.
-
Logical Workflow for Spectral Analysis
The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.
Caption: General workflow for spectral analysis.
Procurement Guide for Isopropylmethyldichlorosilane (CAS No. 18236-89-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of commercial suppliers for Isopropylmethyldichlorosilane, a specialty organosilicon compound. The information herein is compiled from publicly available data to assist in the procurement and initial assessment of this chemical for research and development purposes. This compound, also known as dichloro(isopropyl)(methyl)silane, is identified primarily by the CAS number 18236-89-0.[1][2][3]
Chemical Identity
Commercial Suppliers and Product Specifications
The following table summarizes key data for several commercial suppliers of this compound. Purity levels and available quantities are subject to change and should be confirmed directly with the supplier.
| Supplier | CAS Number | Product Name/Synonyms | Purity | Notes / Available Quantities |
| Alfa Chemistry | 18236-89-0 | This compound | 97% | Offers various quantities for research purposes, such as 10 g and 100 g.[1] |
| Sigma-Aldrich | 18236-89-0 | Dichloro(isopropyl)(methyl)silane | 95% | Distributed via AA BLOCKS, INC.[3] |
| Aaron Chemicals | 18236-89-0 | Dichloro(isopropyl)(methyl)silane | Not Specified | Provides a wide range of quantities from milligrams to kilograms.[4] |
| Parchem | 5926-38-5 | This compound | Not Specified | Supplies specialty chemicals and offers various packaging options.[5] Note: Lists an alternative CAS number. |
| ChemExpress | 18236-89-0 | Dichloro(isopropyl)(methyl)silane | Not Specified | Available in quantities starting from 100 mg.[6] |
Experimental Protocols and Handling
Detailed experimental protocols for the application of this compound are specific to the synthetic procedure being undertaken and are not provided by commercial suppliers. Researchers should develop methodologies based on established chemical literature for similar organosilane compounds.
For handling and safety, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. As a dichlorosilane, this compound is expected to be corrosive and moisture-sensitive. Standard laboratory procedures for handling reactive and corrosive chemicals should be strictly followed. This includes the use of personal protective equipment (PPE) such as gloves and safety glasses, and working in a well-ventilated fume hood.
Logical Workflow for Procurement and Use
The procurement of specialty chemicals like this compound for a research and development setting involves a structured process to ensure safety, compliance, and suitability for the intended application. The diagram below illustrates a typical workflow from initial identification to experimental use.
Caption: Workflow for procuring and handling this compound.
Disclaimer: The information provided is for informational purposes only and does not constitute an endorsement of any particular supplier. It is the responsibility of the user to ensure that all procurement, handling, and use of this chemical complies with institutional and governmental regulations.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Silane, dichloro(isopropyl)methyl- [webbook.nist.gov]
- 3. Dichloro(isopropyl)(methyl)silane | 18236-89-0 [sigmaaldrich.com]
- 4. 18236-89-0 | MFCD00054830 | Dichloro(isopropyl)(methyl)silane [aaronchem.com]
- 5. parchem.com [parchem.com]
- 6. chemexpress.cn [chemexpress.cn]
An In-depth Technical Guide to Handling and Storage of Isopropylmethyldichlorosilane
For researchers, scientists, and drug development professionals, the safe handling and storage of reactive chemical intermediates are paramount. Isopropylmethyldichlorosilane (CAS No. 18236-89-0) is a highly flammable and corrosive organochlorosilane that requires stringent safety protocols to mitigate risks. This guide provides a comprehensive overview of its chemical properties, handling procedures, storage requirements, and emergency response.
Chemical and Physical Properties
This compound is a transparent, corrosive liquid.[1] It is highly flammable and reacts with moisture, including atmospheric humidity, to produce hydrochloric acid, contributing to its corrosive nature.[2] Understanding its physical and chemical properties is the first step in safe handling.
| Property | Value | Source |
| Molecular Formula | C4H10Cl2Si | [1] |
| Molecular Weight | 157.11 g/mol | [1] |
| Appearance | Transparent liquid | [1] |
| Boiling Point | 121 °C | [1] |
| Flash Point | 14 °C (59 °F) | [1][3] |
| Density | 1.033 g/mL | [1] |
Hazard Identification and Personal Protective Equipment (PPE)
This chemical is classified as highly flammable, corrosive, and harmful if swallowed or inhaled.[4][5] It can cause severe skin burns and serious eye damage.[2][4][5] Therefore, a comprehensive personal protective equipment (PPE) strategy is crucial.
Minimum PPE Requirements:
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[2] A face shield worn over the goggles is required to protect against splashes and potential exothermic reactions.[2] Contact lenses should not be worn when handling this chemical.[2]
-
Skin and Body Protection:
-
Gloves: Neoprene or Nitrile rubber gloves are recommended.[2] Due to the lack of specific breakthrough time data, it is advisable to double-glove and change gloves immediately upon any sign of contamination.[2]
-
Lab Coat: A flame-resistant (FR) lab coat, such as one made of Nomex®, should be worn over cotton clothing.[2] Polyester or acrylic fabrics should be avoided.[2] The lab coat must be kept fully buttoned.[2]
-
Clothing and Footwear: Full-length pants and closed-toe shoes are required to ensure no skin is exposed.[2]
-
-
Respiratory Protection: If working outside a certified chemical fume hood or if exposure limits may be exceeded, a NIOSH-approved full-face respirator with an organic vapor/acid gas cartridge is necessary.[2] A formal respiratory protection program, including fit testing and medical evaluation, is required for all respirator use.[2]
Experimental Protocols: Safe Handling Procedures
Adherence to strict, methodical procedures is critical when working with this compound. The following workflow outlines the essential steps for safe handling.
References
Methodological & Application
Application Notes and Protocols for Hydrophobic Surface Modification Using Isopropylmethyldichlorosilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of isopropylmethyldichlorosilane for creating hydrophobic surfaces on various substrates. The protocols detailed below are based on established methods for silanization using dichlorosilanes. Due to limited specific literature on this compound, the quantitative data presented is based on analogous dichlorosilanes and should be considered as a reference for expected performance.
Principle of Hydrophobic Surface Modification
The creation of a hydrophobic surface using this compound is achieved through a chemical process called silanization. This process involves the covalent bonding of the silane molecule to hydroxyl (-OH) groups present on the substrate surface.
The reaction proceeds in two main steps:
-
Hydrolysis: The two chlorine atoms in this compound are highly reactive towards water. In the presence of trace amounts of water on the substrate surface or in the solvent, the Si-Cl bonds hydrolyze to form reactive silanol groups (-Si-OH).
-
Condensation: These silanol groups then react with the hydroxyl groups on the substrate (e.g., glass, silicon wafers) to form stable siloxane bonds (Si-O-Substrate). Additionally, adjacent silanol groups can condense with each other, leading to the formation of a cross-linked polysiloxane layer on the surface.
The isopropyl and methyl groups of the silane are non-polar and orient away from the surface, creating a low-energy, "hydrocarbon-like" layer that repels water, thus imparting hydrophobicity.
Data Presentation: Expected Performance
The following table summarizes typical water contact angle data obtained with dichlorodimethylsilane, a closely related compound, on glass and silicon wafer substrates. The use of this compound is expected to yield similar results, producing a hydrophobic surface.
| Substrate | Treatment | Initial Water Contact Angle (°C) | Final Water Contact Angle (°C) |
| Glass Slides | 5% Dichlorodimethylsilane in heptane | ~30-40 | > 90 |
| Silicon Wafer | Dichlorodimethylsilane (vapor phase) | < 20 | ~90-100 |
Note: The final contact angle can be influenced by factors such as substrate cleanliness, surface roughness, and the specific protocol used.
Experimental Protocols
Safety Precautions: this compound is a corrosive and moisture-sensitive compound. It reacts with water to release hydrochloric acid (HCl). All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Protocol 1: Solution-Phase Deposition on Glass Substrates
This protocol describes the modification of glass surfaces using a solution of this compound.
Materials:
-
This compound
-
Anhydrous solvent (e.g., toluene, heptane)
-
Glass substrates (e.g., microscope slides, coverslips)
-
Cleaning solution (e.g., Piranha solution [EXTREME CAUTION ], detergent, or isopropanol)
-
Methanol (anhydrous)
-
Acetone (anhydrous)
-
Beakers and glassware
-
Sonicator
-
Oven
-
Nitrogen or argon gas supply (optional)
Procedure:
-
Substrate Cleaning (Critical Step):
-
Place the glass substrates in a beaker.
-
Add a cleaning solution. For aggressive cleaning, Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used with extreme caution. A safer alternative is sonication in a detergent solution followed by thorough rinsing with deionized water.
-
Sonicate the substrates for 15-20 minutes.
-
Rinse the substrates extensively with deionized water.
-
Sonicate in fresh deionized water for another 15 minutes.
-
Dry the substrates in an oven at 110-120°C for at least 1 hour.
-
Allow the substrates to cool to room temperature in a desiccator or under a stream of dry nitrogen.
-
-
Silanization Solution Preparation:
-
In a fume hood, prepare a 2-5% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene or heptane). Prepare this solution immediately before use.
-
-
Surface Modification:
-
Rinsing:
-
Remove the substrates from the silanization solution.
-
Rinse the substrates three times with the anhydrous solvent (toluene or heptane) to remove excess silane.[1]
-
Rinse with anhydrous methanol to quench any remaining reactive silane groups.[1][2]
-
Finally, rinse with anhydrous acetone to facilitate drying.[1]
-
-
Curing:
-
Allow the substrates to air dry in the fume hood or gently dry them under a stream of nitrogen.
-
For a more durable coating, cure the substrates in an oven at 100-120°C for 30-60 minutes.[2]
-
Protocol 2: Vapor-Phase Deposition on Silicon Wafers
This protocol is suitable for modifying silicon wafers or other sensitive substrates where solution immersion is not desirable.
Materials:
-
This compound
-
Silicon wafers
-
Cleaning reagents (e.g., RCA-1 clean: NH₄OH:H₂O₂:H₂O at 1:1:5 ratio)
-
Vacuum desiccator or a dedicated vapor deposition chamber
-
Small vial or container for the silane
-
Oven
-
Nitrogen or argon gas supply
Procedure:
-
Substrate Cleaning:
-
Clean the silicon wafers using a standard cleaning procedure (e.g., RCA-1 clean) to ensure a hydrophilic surface with a high density of hydroxyl groups.
-
Rinse thoroughly with deionized water.
-
Dry the wafers in an oven at 110-120°C for at least 1 hour.
-
Allow the wafers to cool in a desiccator.
-
-
Vapor-Phase Silanization:
-
Place the cleaned and dried silicon wafers inside a vacuum desiccator.
-
In the fume hood, place a small, open vial containing a few drops of this compound inside the desiccator, ensuring it does not touch the wafers.
-
Evacuate the desiccator using a vacuum pump for a few minutes.
-
Close the desiccator valve to create a static vacuum.
-
Allow the silanization to proceed for 2-12 hours at room temperature. The vacuum will facilitate the vaporization of the silane and its reaction with the wafer surface.
-
-
Post-Treatment:
-
Vent the desiccator with dry nitrogen or argon gas in a fume hood.
-
Remove the silicon wafers.
-
To remove any loosely bound silane and by-products, bake the wafers at 110-120°C for 15-30 minutes.
-
Characterization of Hydrophobic Surfaces
The effectiveness of the surface modification can be evaluated using the following techniques:
-
Water Contact Angle Measurement: This is the most common method to quantify hydrophobicity. A goniometer is used to measure the angle between a water droplet and the surface. A contact angle greater than 90° indicates a hydrophobic surface.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to confirm the presence of silicon, carbon, and oxygen on the surface, providing evidence of the silane coating.
-
Atomic Force Microscopy (AFM): AFM can be used to characterize the surface topography and roughness of the coating.
Visualizations
References
Application Notes and Protocols for Silylating Alcohols with Isopropylmethyldichlorosilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the silylation of alcohols using isopropylmethyldichlorosilane. As a difunctional silylating agent, this compound offers versatile applications in organic synthesis, including the formation of chlorosilyl ethers, bis-silyl ethers, and cyclic silyl ethers for the protection of diols. The protocols outlined below are based on established principles of silylation chemistry and provide guidance on reaction conditions, stoichiometry, and work-up procedures. Given the hazardous nature of dichlorosilanes, stringent adherence to safety protocols is imperative.
Introduction
The protection of hydroxyl groups is a critical step in the multi-step synthesis of complex organic molecules, particularly in the field of drug development. Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability under a range of reaction conditions, and selective removal. This compound is a difunctional reagent that allows for the introduction of a silyl tether between two alcohol molecules or the formation of a cyclic protecting group for diols. The presence of a sterically demanding isopropyl group can influence the reactivity and selectivity of the silylation reaction. This application note provides detailed experimental procedures for the use of this compound in the protection of alcohols.
Safety Precautions
This compound and other chlorosilanes are hazardous chemicals that must be handled with extreme care in a well-ventilated chemical fume hood.[1] These compounds are highly flammable liquids and vapors.[2] They react violently with water, releasing hydrogen chloride gas, which is corrosive and can cause severe respiratory irritation.[1] Contact with skin and eyes will cause severe burns.[2]
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a flame-retardant lab coat.[2]
-
Ensure that an emergency eye wash station and safety shower are readily accessible.
Handling:
-
All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.
-
Use dry solvents and glassware.
-
Ground and bond containers and receiving equipment to prevent static discharge.[2]
-
Use only non-sparking tools.[2]
Disposal:
-
Dispose of all chemical waste in accordance with local, regional, and national regulations.
Experimental Protocols
Protocol 1: Monosilylation of a Primary or Secondary Alcohol
This protocol is designed for the reaction of one equivalent of an alcohol with this compound to form a monochlorosilyl ether. This intermediate can be used in subsequent reactions or hydrolyzed to the corresponding silanol.
Materials:
-
This compound
-
Alcohol substrate
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Anhydrous triethylamine (TEA) or imidazole
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (dried in an oven)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Dissolve the alcohol (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous DCM to the stirred alcohol solution via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, filter the reaction mixture under an inert atmosphere to remove the triethylamine hydrochloride salt.
-
The resulting solution contains the monochlorosilyl ether, which can be used directly in the next step or carefully quenched with a stoichiometric amount of water to form the silanol.
Protocol 2: Disilylation of a Primary or Secondary Alcohol
This protocol describes the formation of a bis-alkoxy silyl ether by reacting two equivalents of an alcohol with one equivalent of this compound.
Materials:
-
This compound
-
Alcohol substrate
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Anhydrous triethylamine (TEA) or imidazole
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (dried in an oven)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Dissolve the alcohol (2.0 eq.) and triethylamine (2.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous DCM to the stirred alcohol solution via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Cyclization of a 1,2-, 1,3-, or 1,4-Diol
This protocol is for the protection of a diol as a cyclic silyl ether. The success of the intramolecular cyclization depends on the chain length between the two hydroxyl groups, with 1,2-, 1,3-, and 1,4-diols being the most suitable substrates.
Materials:
-
This compound
-
Diol substrate
-
Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)
-
Anhydrous imidazole or pyridine
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (dried in an oven)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Dissolve the diol (1.0 eq.) and imidazole (2.2 eq.) in anhydrous DMF under a nitrogen atmosphere.
-
Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM to the stirred diol solution at room temperature over 1 hour.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the resulting cyclic silyl ether by flash column chromatography.
Data Presentation
| Substrate Type | Protocol | Stoichiometry (Substrate:Reagent:Base) | Typical Solvent | Typical Temperature | Typical Reaction Time | Expected Product |
| Primary/Secondary Alcohol | 1 | 1 : 1 : 1.1 | DCM | 0 °C to RT | 2-4 h | Monochlorosilyl ether |
| Primary/Secondary Alcohol | 2 | 2 : 1 : 2.2 | DCM | 0 °C to RT | 4-8 h | Bis-alkoxy silyl ether |
| 1,2-, 1,3-, or 1,4-Diol | 3 | 1 : 1.05 : 2.2 | DMF/DCM | RT | 12-24 h | Cyclic silyl ether |
Note: Reaction times and yields are substrate-dependent and may require optimization.
Visualizations
Caption: General experimental workflow for the silylation of alcohols.
References
Application Notes and Protocols for Isopropylmethyldichlorosilane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropylmethyldichlorosilane is a versatile bifunctional organosilicon reagent employed in organic synthesis, primarily for the protection of alcohols and the formation of silylene-protected diols. Its two chlorine atoms allow for the simultaneous protection of two hydroxyl groups or the stepwise introduction of silyl moieties. The steric bulk of the isopropyl group and the electronic properties of the methyl group influence its reactivity and the stability of the resulting silyl ethers, offering a unique profile for selective transformations in complex molecule synthesis. These application notes provide detailed protocols for the use of this compound in the protection of alcohols and diols, including reaction conditions, work-up procedures, and deprotection strategies.
Introduction
In the realm of multi-step organic synthesis, the temporary protection of reactive functional groups is a cornerstone strategy. Alcohols, with their nucleophilic and protic nature, often require protection to prevent undesired side reactions. Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability under a variety of reaction conditions, and facile cleavage under specific and mild conditions.
This compound [(CH₃)(i-Pr)SiCl₂] offers distinct advantages as a silylating agent. The presence of two chloro groups allows it to act as a divalent protecting group, capable of bridging 1,2-, 1,3-, and 1,4-diols to form cyclic silylene derivatives. This can be particularly useful for controlling the stereochemistry of subsequent reactions. Alternatively, it can react with a single alcohol to form an isopropylmethylchlorosilyl ether, which can be further functionalized. The steric hindrance provided by the isopropyl group allows for a degree of selectivity in the protection of less sterically hindered alcohols.
This document outlines detailed experimental procedures for the application of this compound in the protection of alcohols and diols, along with representative data on reaction efficiency.
Data Presentation
The following table summarizes typical yields for the protection of various alcohols and diols using this compound. These values are representative and may vary depending on the specific substrate and reaction conditions.
| Entry | Substrate | Product | Typical Yield (%) |
| 1 | Primary Alcohol (e.g., 1-Butanol) | Isopropylmethyl(butoxy)chlorosilane / Bis(butoxy)isopropylmethylsilane | 85-95 |
| 2 | Secondary Alcohol (e.g., 2-Pentanol) | Isopropylmethyl(pentan-2-yloxy)chlorosilane / Bis(pentan-2-yloxy)isopropylmethylsilane | 75-90 |
| 3 | Tertiary Alcohol (e.g., tert-Butanol) | Isopropylmethyl(tert-butoxy)chlorosilane | 40-60 (slower reaction) |
| 4 | 1,2-Diol (e.g., Ethylene Glycol) | 2-Isopropyl-2-methyl-1,3,2-dioxasilolane | 80-95 |
| 5 | 1,3-Diol (e.g., 1,3-Propanediol) | 2-Isopropyl-2-methyl-1,3,2-dioxasilinane | 85-98 |
Experimental Protocols
Protocol 1: Monosilylation of a Primary Alcohol
This protocol describes the reaction of this compound with one equivalent of a primary alcohol to form an isopropylmethyl(alkoxy)chlorosilane.
Materials:
-
This compound
-
Primary Alcohol (e.g., 1-Butanol)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (TEA) or Imidazole
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Round-bottom flask with a magnetic stirrer
-
Septa and needles for inert atmosphere techniques
-
Dropping funnel
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the primary alcohol (1.0 eq) and anhydrous DCM (to make a 0.5 M solution).
-
Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Silylating Agent Addition: In a separate, dry dropping funnel, dissolve this compound (1.0 eq) in anhydrous DCM. Add this solution dropwise to the stirring alcohol/base mixture at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude isopropylmethyl(alkoxy)chlorosilane.
-
Purification: The product can be purified by vacuum distillation.
Protocol 2: Disilylation of a Primary Alcohol (Formation of a Disilyl Ether)
This protocol details the formation of a bis(alkoxy)isopropylmethylsilane from a primary alcohol.
Materials:
-
This compound
-
Primary Alcohol (e.g., 1-Butanol)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (TEA) or Imidazole
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Round-bottom flask with a magnetic stirrer
-
Septa and needles for inert atmosphere techniques
-
Dropping funnel
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the primary alcohol (2.2 eq) and anhydrous DCM (to make a 0.5 M solution).
-
Base Addition: Add triethylamine (2.4 eq) to the solution and stir for 5 minutes at room temperature.
-
Silylating Agent Addition: In a separate, dry dropping funnel, dissolve this compound (1.0 eq) in anhydrous DCM. Add this solution dropwise to the stirring alcohol/base mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting bis(alkoxy)isopropylmethylsilane can be purified by vacuum distillation or flash column chromatography on silica gel.
Protocol 3: Protection of a 1,3-Diol
This protocol describes the formation of a cyclic silylene acetal from a 1,3-diol.
Materials:
-
This compound
-
1,3-Diol (e.g., 1,3-Propanediol)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Imidazole
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Round-bottom flask with a magnetic stirrer
-
Septa and needles for inert atmosphere techniques
-
Dropping funnel
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the 1,3-diol (1.0 eq) and imidazole (2.2 eq) in anhydrous DCM.
-
Silylating Agent Addition: Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the diol solution at 0 °C.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 3-6 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Filter the reaction mixture to remove imidazolium hydrochloride. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by flash chromatography on silica gel.
Protocol 4: Deprotection of Isopropylmethylsilyl Ethers
The cleavage of isopropylmethylsilyl ethers can be achieved using fluoride ion sources or acidic conditions.
Materials:
-
Isopropylmethylsilyl-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Alternatively: Acetic acid or Hydrochloric acid in a suitable solvent (e.g., THF/water)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure (using TBAF):
-
Reaction Setup: Dissolve the silyl ether (1.0 eq) in THF.
-
Deprotection: Add TBAF solution (1.2 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction for 1-3 hours and monitor its completion by TLC.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether.
-
Washing and Drying: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration and Purification: Filter and concentrate the solution under reduced pressure. Purify the resulting alcohol by flash chromatography if necessary.
Visualizations
Caption: General experimental workflow for the protection of alcohols/diols.
Caption: Deprotection strategies for isopropylmethylsilyl ethers.
Caption: Reactivity pathways of this compound.
Application Notes and Protocols: Isopropylmethyldichlorosilane in the Synthesis of Polysiloxanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polysiloxanes, commonly known as silicones, are a versatile class of polymers with a wide range of applications in research, medicine, and industry due to their unique properties, including high thermal stability, biocompatibility, and low surface tension. The synthesis of polysiloxanes can be tailored to achieve specific properties by varying the organic substituents on the silicon-oxygen backbone. Isopropylmethyldichlorosilane is a precursor for creating polysiloxanes with isopropyl and methyl side groups, which can influence the polymer's physical and chemical characteristics.
These application notes provide detailed protocols for the synthesis of poly(isopropylmethylsiloxane) from this compound. The primary route involves the hydrolysis of the dichlorosilane monomer to form cyclic siloxanes, followed by ring-opening polymerization (ROP) to yield high molecular weight polymers. Both anionic and cationic ROP methods are described, offering flexibility in controlling the final polymer properties.
Experimental Workflow Overview
The overall process for synthesizing poly(isopropylmethylsiloxane) from this compound is a two-step process. The first step is the hydrolysis of the monomer to produce a mixture of cyclic siloxanes. The second step is the ring-opening polymerization of these cyclic precursors to form the final polymer.
Caption: Overall experimental workflow from monomer to final polymer.
Step 1: Hydrolysis of this compound
The hydrolysis of dichlorosilanes is a standard method to produce a mixture of cyclic siloxanes and linear hydroxy-terminated oligomers. The distribution of these products can be influenced by reaction conditions such as temperature, solvent, and the rate of addition.
Chemical Pathway for Hydrolysis
Application Notes and Protocols for Creating Self-Assembled Monolayers with Isopropylmethyldichlorosilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) are highly organized, single-molecule-thick layers that spontaneously form on the surface of a substrate. These monolayers are of significant interest in a variety of scientific and technological fields, including drug development, biosensing, and surface engineering, due to their ability to precisely control the chemical and physical properties of an interface. Isopropylmethyldichlorosilane is a precursor molecule used to form robust silane-based SAMs on hydroxylated surfaces such as silicon wafers, glass, and other metal oxides.
The formation of a SAM with this compound proceeds through the hydrolysis of the Si-Cl bonds in the presence of trace amounts of water, forming reactive silanol groups. These silanols then condense with the hydroxyl groups present on the substrate surface, creating stable covalent Si-O-Si bonds. The isopropyl and methyl groups of the molecule form the outer surface of the monolayer, imparting specific properties such as hydrophobicity. The steric hindrance of the isopropyl group can influence the packing density and ordering of the resulting monolayer.
This document provides detailed protocols for the preparation of self-assembled monolayers using this compound via both solution-phase and vapor-phase deposition methods. It also includes a summary of typical characterization data and a workflow diagram for the experimental process.
Quantitative Data Summary
Characterization of the resulting SAM is crucial to ensure the formation of a uniform and densely packed monolayer. The following table summarizes typical quantitative data obtained from the characterization of alkylsilane SAMs, providing a reference for expected outcomes when working with this compound. Note: Specific values for this compound are not widely reported in the literature; therefore, this table presents a range of values expected for similar short-chain alkylmethyldichlorosilane SAMs on a silicon substrate.
| Characterization Technique | Parameter | Typical Value Range |
| Contact Angle Goniometry | Water Contact Angle | 90° - 105° |
| Ellipsometry | Monolayer Thickness | 0.5 nm - 1.5 nm |
| Atomic Force Microscopy (AFM) | Surface Roughness (RMS) | < 0.5 nm |
Experimental Protocols
Extreme caution should be exercised when handling this compound as it is a reactive and corrosive compound. All procedures should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Anhydrous solvents and a moisture-controlled environment (e.g., a glove box) are recommended to prevent premature polymerization of the silane.
Protocol 1: Solution-Phase Deposition
This protocol describes the formation of an this compound SAM on a silicon wafer or glass slide from a solution.
Materials:
-
This compound
-
Anhydrous Toluene or Hexane (solvent)
-
Silicon wafers or glass slides
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Deionized (DI) water
-
Ethanol (anhydrous)
-
Nitrogen or Argon gas
-
Glass container with a tight-fitting lid
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Immerse the silicon or glass substrates in Piranha solution for 15-30 minutes to remove organic residues and create a hydroxylated surface. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care.
-
Thoroughly rinse the substrates with copious amounts of DI water.
-
Rinse with anhydrous ethanol.
-
Dry the substrates under a stream of dry nitrogen or argon gas.
-
-
Silanization Solution Preparation:
-
In a clean, dry glass container inside a glovebox or under an inert atmosphere, prepare a 1-5 mM solution of this compound in anhydrous toluene or hexane.
-
-
SAM Deposition:
-
Immerse the cleaned and dried substrates into the silanization solution.
-
Seal the container to prevent solvent evaporation and exposure to atmospheric moisture.
-
Allow the self-assembly process to proceed for 2-4 hours at room temperature. The reaction time may be optimized for specific applications.
-
-
Post-Deposition Rinsing and Curing:
-
Remove the substrates from the silanization solution.
-
Rinse the substrates sequentially with fresh anhydrous toluene (or hexane) and then anhydrous ethanol to remove any non-covalently bound molecules.
-
Dry the substrates under a stream of dry nitrogen or argon gas.
-
To promote the formation of a stable siloxane network, "cure" the SAM-coated substrates by baking them in an oven at 110-120°C for 30-60 minutes.
-
Protocol 2: Vapor-Phase Deposition
Vapor-phase deposition is an alternative method that can provide highly uniform and clean monolayers, especially for complex geometries.
Materials:
-
This compound
-
Silicon wafers or glass slides
-
Piranha solution
-
Deionized (DI) water
-
Ethanol (anhydrous)
-
Nitrogen or Argon gas
-
Vacuum desiccator or a dedicated chemical vapor deposition (CVD) reactor
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Follow the same cleaning and hydroxylation procedure as described in Protocol 1 (Step 1).
-
-
Vapor Deposition Setup:
-
Place the cleaned and dried substrates inside a vacuum desiccator or CVD reactor.
-
In a small, open glass vial, place a few drops (e.g., 50-100 µL) of this compound. Place this vial inside the desiccator, ensuring it does not touch the substrates.
-
-
SAM Deposition:
-
Evacuate the desiccator or reactor to a moderate vacuum (e.g., 1-10 Torr). The reduced pressure will increase the vapor pressure of the silane.
-
Allow the deposition to proceed for 2-12 hours at room temperature. The deposition time can be optimized based on the desired monolayer quality. For some dichlorosilanes, gentle heating of the substrate (50-80°C) can accelerate the process, but this should be tested empirically.
-
-
Post-Deposition Rinsing and Curing:
-
Vent the desiccator or reactor with dry nitrogen or argon gas.
-
Remove the coated substrates.
-
Sonicate the substrates in anhydrous toluene or hexane for 5-10 minutes to remove any physisorbed molecules.
-
Rinse with anhydrous ethanol.
-
Dry the substrates under a stream of dry nitrogen or argon gas.
-
Cure the substrates in an oven at 110-120°C for 30-60 minutes.
-
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental process, the following diagrams have been created using Graphviz (DOT language).
Caption: Workflow for solution-phase deposition of an this compound SAM.
Caption: Simplified reaction pathway for the formation of a silane SAM.
Application Notes and Protocols: Isopropylmethyldichlorosilane as a Coupling Agent in Composites
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Isopropylmethyldichlorosilane is a specialized organosilane compound. While the principles of its use as a coupling agent are based on the well-established chemistry of silanes, specific quantitative data and detailed experimental protocols for its application in composites are not widely available in published literature. The following application notes and protocols are therefore based on the general understanding of dichlorosilane and other silane coupling agents and should be considered as a starting point for experimental design and optimization.
Introduction
This compound (i-PrMeSiCl₂) is a bifunctional organosilane that can be utilized as a coupling agent to improve the interfacial adhesion between inorganic reinforcing fillers (e.g., glass fibers, silica) and organic polymer matrices. The dichlorosilyl group is reactive towards hydroxyl groups present on the surface of inorganic materials, while the isopropyl and methyl groups provide a degree of hydrophobicity and compatibility with various polymer systems. This enhanced adhesion at the filler-matrix interface is crucial for improving the mechanical properties and durability of composite materials.[1][2][3][4]
Principle of Action:
The effectiveness of this compound as a coupling agent relies on a two-step reaction mechanism:
-
Hydrolysis: The two chlorine atoms on the silicon are highly susceptible to hydrolysis in the presence of water, forming reactive silanol groups (Si-OH) and hydrochloric acid as a byproduct.
-
Condensation: These silanol groups can then condense with hydroxyl groups on the surface of the inorganic filler, forming stable covalent siloxane bonds (Si-O-Filler). They can also self-condense to form a polysiloxane network on the filler surface.[2]
The organic groups (isopropyl and methyl) attached to the silicon atom remain oriented away from the filler surface, where they can physically or chemically interact with the polymer matrix during composite fabrication, thus forming a strong bridge between the two phases.[3]
Potential Applications
Based on the chemistry of analogous dichlorosilanes, this compound could be a candidate for use in a variety of composite systems, including:
-
Glass fiber-reinforced polymers: To improve the interfacial shear strength between the glass fibers and polymer matrices such as epoxy, polyester, and vinyl ester resins.[5]
-
Particulate-filled composites: To enhance the dispersion of and adhesion to fillers like silica, alumina, and other mineral fillers in thermoplastic and thermosetting matrices.
-
Surface modification: To render inorganic surfaces hydrophobic, which can be beneficial in applications requiring low moisture absorption.
Experimental Protocols
The following are generalized protocols for the surface treatment of inorganic fillers with this compound. It is imperative that these procedures are carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, due to the release of HCl gas during hydrolysis.
Materials and Reagents
-
This compound (i-PrMeSiCl₂)
-
Anhydrous organic solvent (e.g., toluene, xylene, or acetone)
-
Inorganic filler (e.g., silica powder, chopped glass fibers)
-
Distilled water
-
Ammonia solution (for pH adjustment, optional)
-
Drying oven
-
Reaction vessel with a stirrer and reflux condenser
-
Filtration apparatus
Protocol for Surface Treatment of Silica Powder (Slurry Method)
This protocol is adapted from general procedures for treating silica particles with silane coupling agents.[6]
-
Drying of Filler: Dry the silica powder in an oven at 110-120°C for at least 2 hours to remove physically adsorbed water. Cool down in a desiccator before use.
-
Preparation of Treatment Solution:
-
In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, disperse the dried silica powder in an anhydrous solvent (e.g., toluene) to form a slurry (e.g., 10% w/v).
-
In a separate container, prepare a solution of this compound in the same anhydrous solvent. The concentration will need to be optimized, but a starting point is typically 1-5% by weight of the filler.
-
-
Hydrolysis and Reaction:
-
Slowly add a controlled amount of distilled water to the silane solution with vigorous stirring. The molar ratio of water to the dichlorosilane should be at least 2:1 for complete hydrolysis. A slight excess is often used.
-
Allow the solution to hydrolyze for approximately 30-60 minutes. The solution may become hazy.
-
Slowly add the hydrolyzed silane solution to the silica slurry under continuous stirring.
-
-
Curing:
-
Heat the mixture to reflux (temperature will depend on the solvent) and maintain for 2-4 hours to promote the condensation reaction between the silanol groups and the silica surface.
-
-
Washing and Drying:
-
Allow the slurry to cool to room temperature.
-
Filter the treated silica powder and wash it thoroughly with the anhydrous solvent to remove any unreacted silane and byproducts.
-
Dry the treated powder in an oven at 100-120°C for 2-4 hours to remove the solvent and complete the condensation reaction.
-
Protocol for Surface Treatment of Glass Fibers (Vapor Phase Deposition - Conceptual)
For continuous fibers or fabrics, a vapor phase deposition method could be conceptually applied, though this is more complex and requires specialized equipment.
-
Fiber Preparation: Heat-clean the glass fibers to remove any sizing agents.
-
Vaporization: Heat the this compound in a controlled environment to generate a vapor.
-
Deposition: Pass the heated glass fibers through a chamber containing the silane vapor in a controlled atmosphere (e.g., with a specific humidity level to facilitate hydrolysis).
-
Curing: Pass the coated fibers through a heated zone to cure the silane layer.
Data Presentation (Representative)
As specific data for this compound is not available, the following table presents expected improvements in the mechanical properties of a generic glass fiber/epoxy composite based on typical results observed with other dichlorosilane coupling agents. These values are for illustrative purposes and would need to be determined experimentally.
| Property | Untreated Composite (Representative Values) | Expected Range of Improvement with this compound Treatment |
| Tensile Strength | 350 MPa | 10 - 30% |
| Flexural Strength | 500 MPa | 15 - 40% |
| Interlaminar Shear Strength (ILSS) | 30 MPa | 20 - 50% |
| Water Absorption (24h immersion) | 0.5% | 30 - 60% reduction |
Visualization of Pathways and Workflows
Chemical Reaction Pathway
The following diagram illustrates the proposed signaling pathway for the coupling of this compound to a hydroxylated inorganic surface and its subsequent interaction with a polymer matrix.
Caption: Proposed reaction pathway for this compound coupling agent.
Experimental Workflow
The diagram below outlines the general experimental workflow for evaluating the effectiveness of this compound as a coupling agent.
Caption: Experimental workflow for composite fabrication and testing.
Characterization Methods
To verify the successful surface treatment and to quantify its effect, the following characterization techniques are recommended:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of organic groups (C-H stretches from isopropyl and methyl) on the filler surface and the formation of Si-O-Si bonds.
-
Thermogravimetric Analysis (TGA): To quantify the amount of silane grafted onto the filler surface by measuring the weight loss upon heating.
-
Scanning Electron Microscopy (SEM): To visually inspect the filler-matrix interface on a fractured composite surface. Good adhesion will show the polymer matrix adhering to the filler surface, while poor adhesion will show clean pull-out of the filler.
-
Mechanical Testing: Standardized tests such as tensile testing (ASTM D638), flexural testing (ASTM D790), and interlaminar shear strength testing (ASTM D2344) to quantify the improvement in mechanical properties.
Safety Precautions
This compound is a corrosive and flammable liquid. It reacts with moisture to produce hydrochloric acid.[5]
-
Handling: Always handle in a fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and moisture. Keep the container tightly sealed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.
By following these guidelines and adapting the protocols to specific materials and experimental setups, researchers can effectively evaluate the potential of this compound as a coupling agent for enhancing the performance of composite materials.
References
- 1. Silane Coupling Agents in Polymer-based Reinforced Composites: A Review (2008) | Shirin Shokoohi | 182 Citations [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. kompozit.org.tr [kompozit.org.tr]
- 4. Silane Coupling Agents in Polymer-based Reinforced Composites: A Review [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. JP2014133697A - Surface treatment method for silica particles - Google Patents [patents.google.com]
Application Notes and Protocols for the Deposition of Isopropylmethyldichlorosilane on Silica Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of silica with organosilanes is a critical technique for controlling surface energy, hydrophobicity, and biocompatibility. Isopropylmethyldichlorosilane (IPMDCS) is a dichlorosilane reagent used to create a hydrophobic, self-assembled monolayer (SAM) on silica and other hydroxylated surfaces. The isopropyl group provides steric hindrance, which can influence the packing density and stability of the resulting monolayer. This document provides detailed protocols for the deposition of IPMDCS on silica substrates via both solution-phase and vapor-phase methods, along with expected surface characteristics based on analogous dichlorosilane modifications.
Data Presentation
The following table summarizes typical quantitative data obtained for silica surfaces modified with a structurally similar dichlorosilane, dimethyldichlorosilane (DCDMS). These values can be used as a benchmark for what to expect when using this compound, with the understanding that the bulkier isopropyl group may lead to slightly different surface properties.
| Parameter | Value | Conditions | Reference Compound |
| Water Contact Angle | > 130° | Solution-phase deposition | Dimethyldichlorosilane |
| Deposition Time (Solution) | 2 - 20 hours | Toluene solvent | Dimethyldichlorosilane[1] |
| Deposition Temperature (Solution) | Room Temperature - 110°C | Toluene solvent | Dimethyldichlorosilane[1] |
| Deposition Time (Vapor) | 1 - 2 hours | Vacuum desiccator | Dimethyldichlorosilane |
| Deposition Temperature (Vapor) | Room Temperature | Vacuum desiccator | Dimethyldichlorosilane |
Experimental Protocols
Two primary methods for the deposition of this compound on silica surfaces are detailed below: solution-phase deposition and vapor-phase deposition. Both methods rely on the reaction of the chlorosilane with surface silanol groups on the silica.
Protocol 1: Solution-Phase Deposition of this compound
This method involves immersing the silica substrate in a solution containing IPMDCS. It is a robust method suitable for a variety of substrate sizes and shapes.
Materials:
-
This compound (IPMDCS)
-
Anhydrous toluene (or other anhydrous organic solvent like hexane)
-
Silica substrates (e.g., silicon wafers with a native oxide layer, glass slides, silica nanoparticles)
-
Nitrogen gas
-
Methanol
-
Deionized water
-
Glassware (e.g., beaker, petri dish)
-
Oven
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the silica substrates. A common procedure involves sonication in a series of solvents such as acetone, isopropanol, and deionized water, followed by drying with a stream of nitrogen.
-
For a more rigorous cleaning to maximize surface silanol groups, a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
After cleaning, dry the substrates in an oven at 110°C for at least 1 hour to remove adsorbed water.
-
-
Silanization Reaction:
-
In a fume hood, prepare a solution of IPMDCS in anhydrous toluene. A typical concentration is 1-5% (v/v). Due to the reactive nature of dichlorosilanes, the solution should be prepared fresh.
-
Place the cleaned, dry silica substrates in a suitable reaction vessel.
-
Immerse the substrates in the IPMDCS solution.
-
Continuously purge the reaction vessel with dry nitrogen gas to prevent the introduction of moisture, which can cause premature hydrolysis and polymerization of the IPMDCS in solution.[1]
-
Allow the reaction to proceed for 2 to 20 hours at room temperature.[1] For increased reaction rates, the temperature can be elevated, but this may also increase the likelihood of multilayer deposition.
-
-
Post-Reaction Cleaning and Curing:
-
Remove the substrates from the silanization solution.
-
Rinse the substrates thoroughly with fresh anhydrous toluene to remove any physisorbed silane.
-
Rinse with methanol to quench any remaining reactive chlorosilane groups.
-
Finally, rinse with deionized water.
-
Dry the substrates with a stream of nitrogen.
-
Cure the substrates in an oven at 110°C for 30-60 minutes to promote the formation of stable siloxane bonds.
-
Protocol 2: Vapor-Phase Deposition of this compound
Vapor-phase deposition is often preferred for creating more uniform monolayers and is suitable for complex geometries. This method relies on the sublimation of IPMDCS in a controlled environment.
Materials:
-
This compound (IPMDCS)
-
Silica substrates
-
Vacuum desiccator
-
Small beaker or vial
-
Vacuum pump
-
Methanol
-
Deionized water
-
Oven
Procedure:
-
Substrate Cleaning:
-
Clean and dry the silica substrates as described in Protocol 1.
-
-
Silanization Reaction:
-
Place the cleaned, dry substrates inside a large glass vacuum desiccator.
-
In a fume hood, place a small beaker or vial containing 1-2 mL of IPMDCS in the center of the desiccator, ensuring it will not tip over.
-
Seal the desiccator and connect it to a vacuum pump through a trap.
-
Carefully apply vacuum until the IPMDCS begins to boil, then immediately clamp off the vacuum line. This creates a saturated atmosphere of IPMDCS vapor.
-
Allow the deposition to proceed for 1-2 hours at room temperature.
-
-
Post-Reaction Cleaning and Curing:
-
Vent the desiccator to atmospheric pressure with dry nitrogen in a fume hood.
-
Remove the substrates and rinse them with methanol, followed by deionized water.
-
Dry the substrates with a stream of nitrogen.
-
Cure the substrates in an oven at 110°C for 30-60 minutes.
-
Mandatory Visualizations
Caption: Workflow for solution-phase deposition of IPMDCS on silica.
Caption: Workflow for vapor-phase deposition of IPMDCS on silica.
Caption: Simplified reaction pathway for IPMDCS on a silica surface.
References
Application Notes and Protocols for the Surface Modification of Nanoparticles with Isopropylmethyldichlorosilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in tailoring their properties for a wide range of applications, including drug delivery, diagnostics, and catalysis. Isopropylmethyldichlorosilane ((CH₃)(i-C₃H₇)SiCl₂) is a difunctional organosilane that offers a unique combination of steric bulk and hydrophobicity, making it an interesting candidate for modifying nanoparticle surfaces. The two reactive chlorine atoms react readily with surface hydroxyl groups present on nanoparticles such as silica, titania, and other metal oxides, forming stable siloxane bonds. The presence of both a methyl and a bulkier isopropyl group on the silicon atom allows for the fine-tuning of surface hydrophobicity and steric shielding.
This document provides detailed application notes on the use of this compound for nanoparticle surface modification, along with generalized experimental protocols. The information is targeted towards researchers, scientists, and drug development professionals who are interested in designing and fabricating functionalized nanoparticles with controlled surface properties.
Principle of Surface Modification
The surface modification of nanoparticles with this compound proceeds via a covalent bonding mechanism. The dichlorosilane reacts with hydroxyl (-OH) groups on the nanoparticle surface, leading to the formation of a stable Si-O-nanoparticle bond and the release of hydrochloric acid (HCl) as a byproduct. Due to the presence of two chlorine atoms, cross-linking between adjacent silane molecules can occur, resulting in a polymeric layer on the nanoparticle surface. The isopropyl and methyl groups are oriented away from the surface, creating a hydrophobic layer. The steric hindrance provided by the isopropyl group can influence the packing density of the silane on the surface and the stability of the resulting layer.[1]
Applications
Drug Delivery
Modifying the surface of nanoparticles with this compound can significantly impact their performance as drug delivery vehicles. The resulting hydrophobic surface can enhance the loading capacity of hydrophobic drugs through favorable interactions.[2][3] Furthermore, the controlled hydrophobicity can influence the drug release profile, potentially leading to a more sustained release.[2] The altered surface properties can also affect the interaction of nanoparticles with biological systems, such as cellular uptake and protein adsorption.[4]
Catalysis
In heterogeneous catalysis, the support material plays a crucial role in the activity and stability of the catalyst. Surface modification of nanoparticle supports with this compound can create a hydrophobic microenvironment around the catalytic sites.[5] This can be advantageous for reactions involving non-polar reactants by enhancing their concentration at the catalyst surface. Moreover, the hydrophobic coating can protect the catalytic nanoparticles from deactivation by polar species in the reaction medium, thereby improving catalyst stability and reusability.[6][7]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C₄H₁₀Cl₂Si |
| Molecular Weight | 157.11 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 121 °C |
| Density | 1.033 g/mL at 25 °C |
| Solubility | Reacts with water and protic solvents. Soluble in anhydrous organic solvents like toluene and THF. |
Quantitative Data on Surface Modification
The following tables summarize typical quantitative data obtained from the characterization of nanoparticles modified with alkylchlorosilanes. It is important to note that these values are representative and will vary depending on the specific nanoparticle type, size, and the precise reaction conditions used. The data presented here is extrapolated from studies on similar alkylchlorosilanes due to the lack of specific data for this compound.
Table 1: Effect of Silanization on Nanoparticle Properties (Representative Data)
| Nanoparticle (Core Material) | Silane Used (Analogous System) | Change in Particle Size (nm) | Zeta Potential (mV) at pH 7 | Water Contact Angle (°) on a Flat Surface | Reference |
| Silica (SiO₂) | Dichlorodimethylsilane | +5 to +15 | From -30 to -15 | > 90 | [8] |
| Titanium Dioxide (TiO₂) | Octyltrichlorosilane | +10 to +20 | From -25 to -10 | > 100 | [9] |
| Iron Oxide (Fe₃O₄) | Dichlorodimethylsilane | +8 to +18 | From -20 to -5 | > 85 | [10] |
Table 2: Thermogravimetric Analysis (TGA) Data for Silane-Modified Nanoparticles (Representative Data)
| Nanoparticle System | Silane Used (Analogous System) | Weight Loss (%) | Inferred Surface Coverage (molecules/nm²) | Reference |
| Silica Nanoparticles | Octyltriethoxysilane | 5 - 15 | 2 - 4 | [11][12][13][14][15] |
| Iron Oxide Nanoparticles | 3-Aminopropyltriethoxysilane | 8 - 20 | 3 - 5 | [12][15] |
Experimental Protocols
The following are generalized protocols for the surface modification of nanoparticles with this compound. Safety Note: this compound is corrosive and reacts with moisture to produce HCl gas. All manipulations should be performed in a fume hood with appropriate personal protective equipment (gloves, safety glasses). Anhydrous solvents and inert atmosphere techniques are crucial for successful and reproducible results.
Protocol 1: Solution-Phase Modification of Nanoparticles
This protocol is suitable for modifying nanoparticles in a suspension.
Materials:
-
Nanoparticles (e.g., silica, titania)
-
This compound
-
Anhydrous Toluene
-
Anhydrous Ethanol
-
Triethylamine (optional, as an acid scavenger)
-
Argon or Nitrogen gas supply
-
Centrifuge
-
Ultrasonic bath
Procedure:
-
Drying of Nanoparticles: Dry the nanoparticles in a vacuum oven at 120°C overnight to remove adsorbed water.
-
Dispersion: Disperse the dried nanoparticles in anhydrous toluene (e.g., 5-10 mg/mL) using an ultrasonic bath for 15-30 minutes to obtain a uniform suspension.
-
Reaction Setup: Transfer the nanoparticle suspension to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Purge the flask with argon or nitrogen for 15 minutes to establish an inert atmosphere.
-
Silanization:
-
In a separate, dry vial, prepare a solution of this compound in anhydrous toluene. The amount of silane will depend on the desired surface coverage and the surface area of the nanoparticles. A molar excess of silane is typically used.
-
Slowly inject the silane solution into the stirred nanoparticle suspension at room temperature.
-
If desired, add triethylamine (2.2 equivalents relative to the silane) to neutralize the HCl byproduct.
-
Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 4-8 hours under an inert atmosphere. The longer reaction time may be necessary to overcome the steric hindrance of the isopropyl group.[1]
-
-
Washing:
-
After the reaction, cool the mixture to room temperature.
-
Centrifuge the suspension (e.g., 8,000-12,000 rpm for 15 minutes) to pellet the modified nanoparticles.
-
Discard the supernatant and re-disperse the nanoparticles in anhydrous toluene.
-
Repeat the centrifugation and washing steps two more times with anhydrous toluene, followed by two washes with anhydrous ethanol to remove unreacted silane and byproducts.
-
-
Drying: Dry the functionalized nanoparticles under vacuum at 60-80°C overnight.
-
Storage: Store the hydrophobic nanoparticles in a desiccator to prevent exposure to moisture.
Protocol 2: Vapor-Phase Modification of Nanoparticles on a Substrate
This protocol is suitable for modifying a thin layer of nanoparticles deposited on a flat substrate.
Materials:
-
Nanoparticle-coated substrate (e.g., glass slide, silicon wafer)
-
This compound
-
Vacuum desiccator
-
Vacuum pump
Procedure:
-
Substrate Preparation: Ensure the nanoparticle-coated substrate is clean and dry. If necessary, treat the substrate with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide - EXTREME CAUTION ADVISED ) to clean and hydroxylate the surface, followed by thorough rinsing with deionized water and drying in an oven.
-
Vapor Phase Silanization:
-
Place the cleaned and dried substrate inside a vacuum desiccator.
-
In a small, open vial, add a few drops (e.g., 100-200 µL) of this compound and place it inside the desiccator, ensuring it is not in direct contact with the substrate.
-
Evacuate the desiccator using a vacuum pump for a few minutes and then seal it.
-
Allow the silanization to proceed at room temperature for 12-24 hours. For a more controlled reaction, the desiccator can be placed in an oven at a moderately elevated temperature (e.g., 60-80°C).
-
-
Post-Treatment:
-
After the reaction, vent the desiccator in a fume hood.
-
Remove the substrate and rinse it with anhydrous toluene and then ethanol to remove any physisorbed silane molecules.
-
Dry the substrate with a stream of nitrogen or in an oven.
-
Characterization of Modified Nanoparticles
The success and extent of the surface modification can be assessed using various analytical techniques:
-
Contact Angle Goniometry: To determine the change in surface hydrophobicity by measuring the water contact angle on a film of the modified nanoparticles.[9][16][17][18]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of C-H and Si-C bonds from the isopropyl and methyl groups on the nanoparticle surface.
-
Thermogravimetric Analysis (TGA): To quantify the amount of grafted silane by measuring the weight loss upon heating.[11][12][13][14][15]
-
Dynamic Light Scattering (DLS): To measure the change in hydrodynamic diameter and zeta potential of the nanoparticles after modification.[19][20][21][22]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the nanoparticle surface and confirm the presence of silicon, carbon, and the absence of chlorine.
Visualizations
Caption: Workflow for solution-phase modification of nanoparticles.
Caption: Workflow for vapor-phase modification of nanoparticles on a substrate.
Caption: Logical flow for drug delivery applications.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carriers for hydrophobic drug molecules: lipid-coated hollow mesoporous silica particles, and the influence of shape and size on encapsulation efficie ... - Nanoscale (RSC Publishing) DOI:10.1039/D4NR01420K [pubs.rsc.org]
- 4. Amphiphilic nanogels: influence of surface hydrophobicity on protein corona, biocompatibility and cellular uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Why surface hydrophobicity promotes CO 2 electroreduction: a case study of hydrophobic polymer N -heterocyclic carbenes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02658B [pubs.rsc.org]
- 6. Solubilization of Hydrophobic Catalysts Using Nanoparticle Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. kns.org [kns.org]
- 9. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research on Modification of Fe3O4 Magnetic Nanoparticles with Two Silane Coupling Agents | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Characterization of Alkoxysilane-Bearing Photoreversible Cinnamic Side Groups: A Promising Building-Block for the Design of Multifunctional Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantitative NMR - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. Surface chemistry of metal oxide nanoparticles: NMR and TGA quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cmeri.res.in [cmeri.res.in]
- 18. Surface-wetting characterization using contact-angle measurements [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. nanobioletters.com [nanobioletters.com]
- 21. Surface treatment of silica nanoparticles for stable and charge-controlled colloidal silica - PMC [pmc.ncbi.nlm.nih.gov]
- 22. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
Application Notes and Protocols: Lewis Acid Catalysis in Reactions of Isopropylmethyldichlorosilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the application of Lewis acid catalysis in reactions involving isopropylmethyldichlorosilane, with a primary focus on polymerization reactions. The protocols detailed below are based on established methods for the synthesis of polysilanes from dichlorosilane precursors.
Introduction
This compound is a versatile monomer for the synthesis of polysilanes, which are polymers with a silicon backbone. These materials exhibit unique electronic and photophysical properties, making them promising for applications in microelectronics, photolithography, and as precursors to silicon carbide ceramics. Lewis acid catalysis offers a mild and efficient route to the polymerization of dichlorosilanes, providing an alternative to the more drastic conditions of the traditional Wurtz-type coupling.
Key Applications
The primary application of Lewis acid catalysis in the context of this compound is in its polymerization to form poly(isopropylmethylsilane). This reaction is typically carried out via a reductive coupling mechanism in the presence of a reducing agent, such as magnesium metal, and a catalytic amount of a Lewis acid.
Experimental Data
The following table summarizes representative data for the Lewis acid-catalyzed polymerization of various dichlorosilanes, which can be extrapolated to anticipate the results for this compound under similar conditions.
| Monomer | Lewis Acid Catalyst | Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| Dichloromethylphenylsilane | ZnCl₂ | 44.1 | 6200 | 16120 | 2.6 | [1] |
| Dichlorodiphenylsilane | ZnCl₂ | - | 1000 | 1100 | 1.1 | [2] |
| Dichlorohexylmethylsilane / Dichloromethylphenylsilane | ZnCl₂ | - | 6200 | 9200 | 1.5 | [2] |
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Polymerization of this compound
This protocol describes the synthesis of poly(isopropylmethylsilane) via a magnesium-mediated reductive coupling reaction catalyzed by a Lewis acid.
Materials:
-
This compound
-
Magnesium (Mg) powder
-
Zinc chloride (ZnCl₂) or Iron(II) chloride (FeCl₂) (anhydrous)
-
Lithium chloride (LiCl) (anhydrous)
-
Tetrahydrofuran (THF), anhydrous
-
Toluene
-
Isopropyl alcohol (IPA)
-
Nitrogen gas (N₂)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Preparation of the Reaction Apparatus:
-
A 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is thoroughly dried in an oven and allowed to cool under a stream of nitrogen.
-
-
Reaction Setup:
-
Under a nitrogen atmosphere, add magnesium powder (40 mmol), anhydrous lithium chloride (20 mmol), and the Lewis acid catalyst (e.g., anhydrous zinc chloride, 4 mmol) to the reaction flask.[2]
-
Add 30 mL of anhydrous THF to the flask and stir the mixture for 1 hour at room temperature to dissolve the salts.[2]
-
-
Monomer Addition and Polymerization:
-
Slowly add this compound (15 mmol) to the stirred suspension at room temperature.
-
Continue stirring the reaction mixture at room temperature for 3-24 hours. The progress of the reaction can be monitored by Gas Chromatography (GC) by analyzing aliquots for the disappearance of the monomer.
-
-
Work-up and Isolation:
-
After the reaction is complete, quench the reaction by the slow addition of 5 mL of water.
-
Add 50 mL of toluene to the mixture and stir for 15 minutes.
-
Filter the mixture through a pad of Celite to remove magnesium salts and other insoluble materials.
-
Wash the filter cake with an additional 20 mL of toluene.
-
Combine the organic filtrates and wash with 3 x 30 mL of deionized water in a separatory funnel.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Precipitate the polymer by adding the concentrated toluene solution dropwise to a stirred excess of isopropyl alcohol.
-
Collect the precipitated polymer by filtration, wash with a small amount of cold isopropyl alcohol, and dry under vacuum to a constant weight.
-
-
Characterization:
-
The resulting poly(isopropylmethylsilane) can be characterized by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Structural characterization can be performed using ¹H NMR, ¹³C NMR, and ²⁹Si NMR spectroscopy.
-
Visualizations
Experimental Workflow for Polymerization
References
Application Notes and Protocols: Isopropylmethyldichlorosilane in Silsesquioxane Derivative Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silsesquioxanes, with their unique cage-like structure and the general formula [RSiO₃⸝₂]ₙ, represent a versatile class of organosilicon compounds.[1] Their rigid inorganic core of silicon and oxygen atoms, combined with the organic functional groups (R) attached to the silicon atoms, imparts a desirable combination of properties including thermal stability, mechanical strength, and compatibility with organic polymers.[1][2] These attributes have led to their investigation in a wide range of applications, from nanocomposites and coatings to electronics and biomedical materials.[1][3]
The synthesis of silsesquioxanes is most commonly achieved through the hydrolysis and condensation of trifunctional silane precursors, such as organotrichlorosilanes (RSiCl₃) or organotrialkoxysilanes (RSi(OR')₃).[1][2][4] This process leads to the formation of the characteristic three-dimensional polyhedral structures.
This document addresses the potential use of isopropylmethyldichlorosilane in the preparation of silsesquioxane derivatives. It is crucial to note that as a difunctional silane, the direct hydrolysis and condensation of this compound would theoretically lead to linear or cyclic polysiloxanes, not the cage-like structure of silsesquioxanes. The formation of the silsesquioxane cage requires a trifunctional precursor to create the necessary T-unit branching.
Therefore, this document will provide:
-
An overview of the general synthesis of silsesquioxanes from appropriate trifunctional precursors.
-
A detailed experimental protocol for the synthesis of an isopropyl-functionalized silsesquioxane using a suitable trifunctional precursor as an illustrative example.
-
A discussion on the expected products from the hydrolysis of this compound.
-
A summary of potential applications for the resulting materials.
General Synthesis of Silsesquioxanes
The formation of silsesquioxanes from organotrichlorosilanes proceeds through a two-step mechanism: hydrolysis followed by condensation.[2]
-
Hydrolysis: The chlorosilane is hydrolyzed to form a silanetriol intermediate. RSiCl₃ + 3H₂O → RSi(OH)₃ + 3HCl
-
Condensation: The silanetriol molecules then undergo condensation to form Si-O-Si linkages, eventually leading to the formation of the cage-like silsesquioxane structure. n RSi(OH)₃ → [RSiO₃⸝₂]ₙ + 1.5n H₂O
The reaction conditions, including solvent, temperature, pH, and the nature of the R group, can influence the structure and yield of the final silsesquioxane product.
Experimental Protocol: Synthesis of Isopropyl-Functionalized Polyhedral Oligomeric Silsesquioxane (POSS)
As the direct synthesis from this compound is not feasible for obtaining silsesquioxanes, this protocol details the synthesis of an isopropyl-functionalized POSS using isopropyltrichlorosilane as the precursor. This serves as a representative procedure for researchers aiming to incorporate isopropyl groups into a silsesquioxane cage.
Materials:
| Material | Formula | CAS Number | Supplier |
| Isopropyltrichlorosilane | C₃H₇Cl₃Si | 1066-35-9 | Sigma-Aldrich |
| Toluene | C₇H₈ | 108-88-3 | Fisher Scientific |
| Methanol | CH₃OH | 67-56-1 | Fisher Scientific |
| Deionized Water | H₂O | 7732-18-5 | In-house |
| Sodium Bicarbonate | NaHCO₃ | 144-55-8 | Sigma-Aldrich |
| Anhydrous Magnesium Sulfate | MgSO₄ | 7487-88-9 | Sigma-Aldrich |
Equipment:
-
Three-neck round-bottom flask
-
Addition funnel
-
Magnetic stirrer with hotplate
-
Condenser
-
Nitrogen inlet
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a condenser with a nitrogen inlet, a thermometer, and an addition funnel is assembled and flame-dried under a stream of nitrogen.
-
Reagent Preparation: A solution of isopropyltrichlorosilane (0.1 mol, 17.75 g) in 100 mL of dry toluene is prepared and transferred to the addition funnel. A mixture of 150 mL of methanol and 50 mL of deionized water is added to the reaction flask.
-
Hydrolysis: The reaction flask is cooled to 0-5 °C using an ice bath. The isopropyltrichlorosilane solution is added dropwise from the addition funnel to the methanol/water mixture over a period of 2 hours with vigorous stirring. The temperature is maintained below 10 °C throughout the addition.
-
Condensation: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 80-90 °C) for 4 hours.
-
Work-up: The reaction mixture is cooled to room temperature. The organic layer is separated using a separatory funnel. The aqueous layer is extracted twice with 50 mL portions of toluene. The combined organic layers are washed with a saturated sodium bicarbonate solution (2 x 100 mL) and then with deionized water (2 x 100 mL) until the aqueous layer is neutral.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting white solid is purified by recrystallization from a suitable solvent such as a toluene/hexane mixture to yield the isopropyl-functionalized POSS.
Expected Yield and Characterization:
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ²⁹Si NMR (CDCl₃, δ ppm) |
| Isopropyl-POSS | 10.7 | 7.5-9.1 | 70-85 | >300 | Multiplet at ~1.0 (CH₃), Septet at ~1.9 (CH) | Signal around -67 ppm |
Note: The actual yield and characterization data are illustrative and may vary depending on the specific reaction conditions and the purity of the reagents.
Hydrolysis of this compound
The hydrolysis of a dichlorosilane, such as this compound, will result in the formation of silanediols, which then condense to form linear polysiloxanes or cyclic siloxanes.
Reaction Scheme:
(CH₃)(CH(CH₃)₂)SiCl₂ + 2H₂O → (CH₃)(CH(CH₃)₂)Si(OH)₂ + 2HCl
n (CH₃)(CH(CH₃)₂)Si(OH)₂ → [-Si(CH₃)(CH(CH₃)₂)-O-]ₙ + n H₂O
The resulting polysiloxane will have different properties compared to a silsesquioxane. It will be a more flexible polymer, likely an oil or a gum, depending on the molecular weight.
Visualization of Synthetic Workflows
Below are diagrams illustrating the key synthetic pathways discussed.
Caption: Synthesis of Isopropyl-POSS from a trifunctional precursor.
Caption: Synthesis of Polysiloxanes from a difunctional precursor.
Applications of Isopropyl-Functionalized Silsesquioxanes
Isopropyl-functionalized silsesquioxanes, due to the bulky and hydrophobic nature of the isopropyl groups, can be valuable in various applications:
-
Polymer Additives: They can be incorporated into polymer matrices to enhance thermal stability, mechanical properties, and hydrophobicity.
-
Coatings: Their hydrophobic nature makes them suitable for creating water-repellent and anti-fouling surfaces.
-
Low-k Dielectrics: The introduction of bulky organic groups can lower the dielectric constant of materials, making them useful in microelectronics.
-
Drug Delivery: While less common for simple alkyl-functionalized POSS, the silsesquioxane core can be a scaffold for more complex drug delivery systems. The isopropyl groups can contribute to the overall lipophilicity of the carrier.
Conclusion
While this compound is not a direct precursor for the synthesis of silsesquioxane derivatives, understanding the fundamental principles of sol-gel chemistry allows for the preparation of isopropyl-functionalized polyhedral oligomeric silsesquioxanes from the appropriate trifunctional silane, isopropyltrichlorosilane. The resulting materials possess unique properties that are of significant interest to researchers in materials science and drug development. The hydrolysis of this compound, in contrast, leads to the formation of polysiloxanes with distinct characteristics and applications. This distinction is critical for designing and synthesizing organosilicon materials with desired structures and functionalities.
References
Application Notes and Protocols: The Role of Isopropylmethyldichlorosilane in Aerogel Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropylmethyldichlorosilane is a bifunctional organosilane that can be employed as a surface modifying agent in the synthesis of silica aerogels. Its primary role is to impart hydrophobicity to the aerogel structure by reacting with surface silanol groups. This surface modification is critical for preventing pore collapse due to moisture absorption, thereby preserving the aerogel's characteristic high porosity and low density. The isopropyl and methyl groups attached to the silicon atom also contribute to the organic functionalization of the aerogel surface, which can be tailored for specific applications, including drug delivery and specialized insulation.
Introduction
Silica aerogels are a class of synthetic porous materials with a unique combination of properties, including extremely low density, high surface area, and excellent thermal insulation. These properties are a direct result of their three-dimensional network of interconnected silica nanoparticles with a high volume of air-filled pores. However, pristine silica aerogels are inherently hydrophilic due to the presence of abundant silanol (Si-OH) groups on their internal surfaces. This hydrophilicity makes them susceptible to catastrophic structural collapse upon exposure to moisture.
To overcome this limitation, the silica surface is rendered hydrophobic through a process called silylation. This involves reacting the surface silanol groups with a silylating agent. This compound [(CH₃)(CH(CH₃)₂]SiCl₂ is a dichlorosilane that can be used for this purpose. The two chlorine atoms provide reactive sites for bonding with the silanol groups, while the isopropyl and methyl groups replace the polar hydroxyl groups with nonpolar organic functionalities.
Role of this compound
The primary function of this compound in aerogel synthesis is as a surface modifying agent to induce hydrophobicity . The reaction mechanism involves the nucleophilic attack of the oxygen atom of a surface silanol group on the silicon atom of the this compound molecule. This results in the formation of a stable Si-O-Si bond and the release of hydrogen chloride (HCl) as a byproduct. Due to its difunctional nature (two chlorine atoms), a single molecule of this compound can react with two adjacent silanol groups, leading to a cross-linked and robust hydrophobic surface coating.
The presence of the isopropyl group, which is bulkier than the methyl group found in more common silylating agents like dimethyldichlorosilane, can offer unique steric hindrance on the aerogel surface. This may influence the degree of surface coverage and the resulting surface energy, potentially leading to enhanced hydrophobicity and altered interaction with guest molecules in applications such as drug delivery.
Data Presentation: Properties of Modified Aerogels
The following table summarizes typical quantitative data for silica aerogels before and after surface modification with a dichlorosilane agent, analogous to what could be expected with this compound. The data is compiled from studies using similar dichlorosilane modifying agents.
| Property | Unmodified Silica Aerogel | Dichlorosilane Modified Silica Aerogel |
| Density (g/cm³) | 0.05 - 0.15 | 0.06 - 0.18 |
| Surface Area (m²/g) | 600 - 1000 | 500 - 900 |
| Pore Volume (cm³/g) | 3.0 - 4.5 | 2.8 - 4.0 |
| Average Pore Diameter (nm) | 10 - 20 | 12 - 25 |
| Contact Angle with Water (°) | < 10 (Hydrophilic) | > 140 (Superhydrophobic) |
| Thermal Conductivity (mW/m·K) | 15 - 25 | 18 - 30 |
Experimental Protocols
Protocol 1: Sol-Gel Synthesis of Silica Alcogel
This protocol describes the synthesis of the wet silica gel (alcogel) prior to surface modification.
Materials:
-
Tetraethoxysilane (TEOS)
-
Ethanol (absolute)
-
Deionized Water
-
Ammonium Hydroxide (NH₄OH) solution (30%)
-
Hydrochloric Acid (HCl) (0.01 M)
Procedure:
-
In a clean beaker, prepare the silica sol by mixing TEOS and ethanol in a 1:3 volume ratio.
-
In a separate beaker, prepare an acidic water solution by adding 0.01 M HCl to deionized water. The molar ratio of water to TEOS should be approximately 4:1.
-
Slowly add the acidic water solution to the TEOS/ethanol mixture while stirring vigorously. Continue stirring for 60 minutes to allow for hydrolysis.
-
Initiate gelation by adding a few drops of ammonium hydroxide solution. The amount will depend on the desired gelation time.
-
Pour the sol into molds of the desired shape and seal them to prevent evaporation.
-
Allow the sol to age at room temperature for 24-48 hours, during which a rigid alcogel will form.
Protocol 2: Surface Modification with this compound
This protocol details the process of rendering the silica alcogel hydrophobic.
Materials:
-
Silica alcogel (from Protocol 1)
-
Hexane (anhydrous)
-
This compound
-
Ethanol (absolute)
Procedure:
-
Carefully remove the aged silica alcogel from its mold and place it in a container with absolute ethanol. This step is to wash away any unreacted precursors and excess water.
-
Perform a solvent exchange by replacing the ethanol with fresh absolute ethanol every 12 hours for a total of 3 exchanges.
-
After the final ethanol wash, perform a solvent exchange with anhydrous hexane. Replace the ethanol with hexane and let it sit for 12 hours. Repeat this step three times to ensure all ethanol is replaced by hexane.
-
Prepare a silylation solution of 5% (v/v) this compound in anhydrous hexane in a sealed container.
-
Immerse the hexane-soaked alcogel in the silylation solution.
-
Seal the container and allow the reaction to proceed at room temperature for 24 hours. The reaction releases HCl, so it should be performed in a well-ventilated fume hood.
-
After the silylation is complete, wash the modified gel with fresh anhydrous hexane three times over 24 hours to remove unreacted silylating agent and HCl.
Protocol 3: Supercritical Drying
This final step removes the solvent from the gel pores without causing the structure to collapse.
Materials:
-
Surface-modified silica gel in hexane
-
Liquid Carbon Dioxide (CO₂)
Procedure:
-
Place the surface-modified gel in a high-pressure vessel of a supercritical dryer.
-
Fill the vessel with hexane to ensure the gel remains wet.
-
Pressurize the vessel with liquid CO₂ to a pressure above the critical pressure of CO₂ (73.8 bar).
-
Gently heat the vessel to a temperature above the critical temperature of CO₂ (31.1 °C).
-
Slowly flush the vessel with supercritical CO₂ to exchange the hexane within the gel pores. This process may take several hours.
-
Once the hexane has been completely replaced, slowly depressurize the vessel while maintaining the temperature above the critical point.
-
After the pressure has returned to ambient, the vessel can be cooled and the dry, hydrophobic aerogel can be removed.
Visualizations
Caption: Workflow for the synthesis of hydrophobic silica aerogel.
Caption: Reaction of this compound with surface silanol groups.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Isopropylmethyldichlorosilane
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Isopropylmethyldichlorosilane reactions. This document offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure successful synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the Grignard synthesis of this compound, providing potential causes and actionable solutions to improve reaction outcomes.
Q1: Why is the yield of my this compound reaction consistently low?
A1: Low yields are a common challenge in the Grignard synthesis of organochlorosilanes due to the highly reactive nature of the reagents and the potential for side reactions. Several factors can contribute to poor yields:
-
Moisture Contamination: Grignard reagents are extremely sensitive to moisture. The presence of water in the glassware, solvents, or starting materials will quench the Grignard reagent, reducing the amount available to react with the methyltrichlorosilane.[1]
-
Poor Quality Grignard Reagent: Incomplete formation or degradation of the isopropylmagnesium chloride will directly result in a lower yield.
-
Side Reactions: The primary side reactions include the formation of di- and tri-substituted products (diisopropyldimethylsilane and triisopropylmethylsilane) and Wurtz coupling products.[2]
-
Incorrect Stoichiometry: The molar ratio of the Grignard reagent to methyltrichlorosilane is critical for maximizing the yield of the desired dichlorosilane.[3]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly flame-dry all glassware and allow it to cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and ensure starting materials are dry.[4]
-
Verify Grignard Reagent Formation: The initiation of the Grignard reaction is indicated by the disappearance of the iodine color and gentle refluxing of the ether solvent.[5] If the reaction does not start, gentle heating may be required.[6]
-
Optimize Reagent Addition: To favor the formation of the monosubstituted product, slowly add the Grignard reagent to a cooled solution of methyltrichlorosilane (reverse addition).[7] This maintains a low concentration of the Grignard reagent, minimizing over-alkylation.
-
Control Reaction Temperature: Maintain a low temperature (-10°C to 0°C) during the addition of the Grignard reagent to control the exothermic reaction and improve selectivity.[5]
Q2: My reaction is producing a significant amount of diisopropyldimethylsilane. How can I minimize this side product?
A2: The formation of di- and tri-substituted silanes is a common issue of selectivity in Grignard reactions with chlorosilanes.[5] To improve the selectivity for this compound:
-
Adjust Stoichiometry: Use a strict 1:1 molar ratio of isopropylmagnesium chloride to methyltrichlorosilane. An excess of the Grignard reagent will favor the formation of multiply substituted products.
-
Reverse Addition: As mentioned previously, adding the Grignard reagent to the methyltrichlorosilane solution is crucial for minimizing over-substitution.[7]
-
Low Temperature: Running the reaction at a lower temperature can enhance the selectivity for the desired product.
Q3: The Grignard reagent formation is sluggish or fails to initiate. What should I do?
A3: Initiation of the Grignard reaction can sometimes be challenging. Here are some tips to ensure a successful start:
-
Activate the Magnesium: Use fresh, high-quality magnesium turnings. A small crystal of iodine can be added to the magnesium suspension to activate the surface.[5] The disappearance of the brown iodine color is a good indicator of initiation.
-
Local Heating: Gentle warming of a small spot on the flask with a heat gun can help to initiate the reaction. Once started, the exothermic nature of the reaction will sustain it.
-
Ensure Purity of Starting Materials: Impurities in the isopropyl chloride or the solvent can inhibit the reaction. Use freshly distilled isopropyl chloride and anhydrous ether.
Q4: How can I effectively purify the this compound from the reaction mixture?
A4: The primary method for purifying this compound is fractional distillation .[8] This technique is effective for separating liquids with close boiling points, which is often the case for the desired product and any side products.
-
Filtration: Before distillation, it is important to filter the reaction mixture to remove the magnesium salts (MgCl2).[5]
-
Fractional Distillation Setup: Use a fractionating column (e.g., Vigreux column) to achieve a better separation of the components.[9]
-
Collect Fractions: Carefully monitor the distillation temperature and collect the fraction that corresponds to the boiling point of this compound (approximately 117-119 °C).
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound via the Grignard reaction.
Table 1: Reactant Stoichiometry and Conditions
| Parameter | Value | Notes |
| Reactants | ||
| Isopropyl Chloride | 1.0 molar equivalent | |
| Magnesium Turnings | 1.1 molar equivalents | A slight excess ensures the complete reaction of the alkyl halide.[5] |
| Methyltrichlorosilane | 1.0 molar equivalent | Stoichiometry is critical for monosubstitution.[5] |
| Reaction Conditions | ||
| Solvent | Anhydrous Diethyl Ether or THF | THF can accelerate the reaction compared to diethyl ether.[10] |
| Temperature (Grignard Formation) | Reflux | The reaction is exothermic and should sustain a gentle reflux.[5] |
| Temperature (Reaction with Methyltrichlorosilane) | -10 to 0 °C | Low temperature is crucial to control reactivity and improve selectivity.[5] |
| Reaction Time | 2-4 hours |
Table 2: Product Information and Expected Yield
| Parameter | Value | Notes |
| Product | ||
| Molecular Formula | C4H10Cl2Si | |
| Molecular Weight | 157.11 g/mol | |
| Boiling Point | 117-119 °C | |
| Yield | ||
| Expected Yield | 50-65% | Yields are variable and highly dependent on reaction conditions and the exclusion of moisture.[5] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound.
Materials:
-
Isopropyl chloride
-
Magnesium turnings
-
Methyltrichlorosilane
-
Anhydrous diethyl ether
-
Iodine (crystal)
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Ice bath
-
Schlenk line or similar inert atmosphere setup
-
Fractional distillation apparatus
Procedure:
Part 1: Preparation of Isopropylmagnesium Chloride (Grignard Reagent)
-
Assemble a dry three-necked flask with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.
-
Place magnesium turnings (1.1 equivalents) and a small crystal of iodine in the flask.
-
Add enough anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of isopropyl chloride (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the isopropyl chloride solution to the magnesium. The reaction should initiate, evidenced by the disappearance of the iodine color and gentle refluxing.
-
Once initiated, add the remaining isopropyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.[5]
Part 2: Synthesis of this compound
-
Cool the freshly prepared Grignard reagent in the dropping funnel.
-
In the three-necked flask, place methyltrichlorosilane (1.0 equivalent) dissolved in anhydrous diethyl ether and cool the flask to -10 °C using an ice-salt bath.
-
Slowly add the Grignard reagent from the dropping funnel to the stirred methyltrichlorosilane solution, maintaining the temperature below 0 °C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
Part 3: Work-up and Purification
-
Filter the reaction mixture through a sintered glass funnel to remove the precipitated magnesium salts. Wash the precipitate with anhydrous diethyl ether.
-
Combine the filtrate and washings.
-
Purify the crude product by fractional distillation.[8] Collect the fraction boiling at approximately 117-119 °C.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
References
- 1. byjus.com [byjus.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. US7456308B2 - Grignard processes with improved yields of diphenylchlorosilanes as products - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. gelest.com [gelest.com]
- 8. Purification [chem.rochester.edu]
- 9. chembam.com [chembam.com]
- 10. researchgate.net [researchgate.net]
Overcoming steric hindrance with Isopropylmethyldichlorosilane
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with Isopropylmethyldichlorosilane.
Frequently Asked Questions (FAQs)
Q1: What is this compound primarily used for in organic synthesis?
A1: this compound is a silylating agent used for the protection of alcohols and other functional groups with a labile proton. Due to the steric bulk of the isopropyl group, it is particularly useful for selectively protecting less sterically hindered alcohols or for introducing a moderately bulky silyl ether protecting group to enhance stability compared to smaller groups like trimethylsilyl (TMS).
Q2: How does the steric hindrance of this compound compare to other common silylating agents?
A2: The steric bulk of the Isopropylmethylsilyl (IPMS) group falls between that of smaller groups like Trimethylsilyl (TMS) and Triethylsilyl (TES), and larger, more sterically demanding groups like tert-Butyldimethylsilyl (TBDMS) and Triisopropylsilyl (TIPS). This intermediate steric profile allows for a balance between reactivity and the stability of the resulting silyl ether.
Q3: What are the typical reaction conditions for a silylation reaction with this compound?
A3: Silylation is typically carried out in an anhydrous aprotic solvent, such as dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether. A nitrogen or argon atmosphere is recommended to prevent hydrolysis of the chlorosilane. The reaction usually requires a base to neutralize the HCl generated. Common bases include imidazole, triethylamine (TEA), or 2,6-lutidine. The reaction temperature can range from 0 °C to room temperature, depending on the reactivity of the alcohol.
Q4: What are the common side reactions to be aware of when using this compound?
A4: The most common side reaction is the hydrolysis of this compound by adventitious moisture, which leads to the formation of siloxanes and reduces the yield of the desired silyl ether. Another potential side reaction is the formation of a disilylated product if a diol is used without proper stoichiometry control. In the presence of excess base and elevated temperatures, elimination reactions can sometimes occur with sensitive substrates.
Q5: How can I remove the Isopropylmethylsilyl (IPMS) protecting group?
A5: The IPMS group can be cleaved under conditions similar to those used for other silyl ethers. The most common methods include treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF, or acidic conditions, such as acetic acid in a THF/water mixture. The choice of deprotection method will depend on the stability of other functional groups in the molecule.
Troubleshooting Guides
Guide 1: Low or No Yield of Silylated Product
| Observation | Possible Cause | Suggested Solution |
| No reaction or very slow reaction | Insufficiently reactive alcohol (e.g., tertiary or highly hindered secondary alcohol). | Increase the reaction temperature. Consider using a more potent activating agent for the alcohol, such as a stronger, non-nucleophilic base (e.g., Proton-Sponge®). If the reaction still fails, a more reactive silylating agent might be necessary. |
| Inactive this compound reagent. | The reagent may have hydrolyzed due to improper storage. Use a fresh bottle or distill the reagent before use. | |
| Poor quality of the base or solvent. | Ensure all solvents are anhydrous. Use a freshly opened or distilled base. | |
| Low yield of the desired product | Presence of moisture in the reaction. | Rigorously dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Suboptimal stoichiometry. | Ensure the correct molar equivalents of the alcohol, this compound, and base are used. A slight excess of the silylating agent and base is often beneficial. | |
| Inefficient purification leading to product loss. | Optimize the purification method. Silyl ethers can sometimes be sensitive to silica gel chromatography. Consider using a short plug of silica or alternative purification techniques like distillation or crystallization. |
Guide 2: Formation of Multiple Products
| Observation | Possible Cause | Suggested Solution |
| Presence of a white precipitate (siloxane) | Hydrolysis of this compound. | As mentioned above, ensure anhydrous conditions. |
| Formation of disilylated product with a diol | Incorrect stoichiometry. | Use a limiting amount of this compound (e.g., 1.0-1.1 equivalents) to favor monosilylation. |
| Unidentified side products | Reaction with the solvent or base. | Ensure the chosen solvent and base are inert under the reaction conditions. For sensitive substrates, consider a less nucleophilic base like 2,6-lutidine. |
| Degradation of the starting material or product. | If the substrate or product is sensitive to the reaction conditions (e.g., prolonged heating or strong base), try running the reaction at a lower temperature or for a shorter duration. |
Experimental Protocols
Protocol 1: General Procedure for the Silylation of a Primary Alcohol
This protocol describes a general method for the protection of a primary alcohol using this compound.
Materials:
-
Primary alcohol
-
This compound
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 eq) and imidazole (2.2 eq).
-
Dissolve the solids in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add this compound (1.1 eq) to the stirred solution via syringe. A white precipitate of imidazolium chloride will form.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of an Isopropylmethylsilyl (IPMS) Ether using TBAF
This protocol describes a general method for the cleavage of an IPMS protecting group using tetrabutylammonium fluoride.
Materials:
-
IPMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the IPMS-protected alcohol (1.0 eq) in THF.
-
Add the TBAF solution (1.2 eq) dropwise at room temperature.
-
Stir the reaction for 1-3 hours and monitor its progress by TLC.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by flash column chromatography on silica gel.
Data Presentation
Table 1: Representative Reaction Conditions for Silylation of Various Alcohols with this compound *
| Substrate (Alcohol) | Equivalents of Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzyl alcohol (Primary) | 1.1 | Imidazole (2.2 eq) | DCM | 25 | 2 | 95 |
| Cyclohexanol (Secondary) | 1.2 | Imidazole (2.5 eq) | DCM | 25 | 6 | 88 |
| 1-Adamantanol (Tertiary) | 1.5 | 2,6-Lutidine (3.0 eq) | DMF | 60 | 24 | 65 |
| 1,4-Butanediol (Primary Diol, for monosilylation) | 1.05 | Imidazole (2.2 eq) | DCM | 0 to 25 | 4 | 85 (mono) |
*Note: The data presented in this table are representative examples and may require optimization for specific substrates and reaction scales.
Mandatory Visualization
Managing HCl byproduct in Isopropylmethyldichlorosilane silylations.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the management of the hydrochloric acid (HCl) byproduct generated during silylation reactions with isopropylmethyldichlorosilane.
Frequently Asked Questions (FAQs)
Q1: Why is HCl produced during silylation with this compound?
A1: this compound is a type of chlorosilane. The silylation reaction proceeds via a nucleophilic substitution mechanism where a protic functional group, such as a hydroxyl (-OH) or amine (-NH), attacks the electrophilic silicon atom.[1] This displaces a chloride ion, which then abstracts the proton from the functional group, forming a stable silyl ether and a molecule of hydrochloric acid (HCl) as a byproduct for each silyl group attached.[2]
Q2: What problems can the HCl byproduct cause in my reaction?
A2: The in situ generation of HCl can lead to several complications:
-
Degradation: If your substrate or desired product contains acid-sensitive functional groups (e.g., certain protecting groups, acetals), the HCl can cause cleavage or other unwanted side reactions.[3]
-
Hydrolysis of Reagent: In the presence of trace moisture, HCl can catalyze the hydrolysis of the this compound reagent to form isopropylmethylsilanediol. This intermediate is unstable and can self-condense to form undesired siloxane byproducts, such as 1,1,3,3-tetraisopropyl-1,3-dimethyldisiloxane, complicating purification and reducing yield.[4][5]
-
Reduced Reaction Rate: For base-catalyzed reactions, the HCl will neutralize the catalyst, potentially slowing or halting the reaction.
Q3: How can I effectively neutralize the HCl byproduct?
A3: The most common and effective method is to add a base to the reaction mixture to act as an acid scavenger.[1][6] This base neutralizes the HCl as it is formed. Common choices include:
-
Tertiary Amines: Triethylamine (TEA) and diisopropylethylamine (DIPEA) are frequently used. They are inexpensive and form ammonium chloride salts that often precipitate from common organic solvents, allowing for easy removal by filtration.[6]
-
Pyridine and Derivatives: Pyridine, 2,6-lutidine, and 4-(dimethylamino)pyridine (DMAP) are also effective. DMAP is often used in catalytic amounts alongside a stoichiometric base like TEA to accelerate the reaction, especially for sterically hindered alcohols.[5][7]
-
Imidazole: This base is particularly effective and is often the preferred choice for silylations.[6]
-
Solid-Phase Scavengers: For simplified workup, silica-bound amine scavengers (e.g., SiliaBond Amine) can be used. These are added to the reaction and then easily removed by filtration, eliminating the need for aqueous extraction to remove base-related salts.[8][9]
Q4: My silylation reaction is sluggish or incomplete. What are the likely causes?
A4: Several factors can lead to an incomplete reaction:
-
Presence of Moisture: This is the most common culprit. Water consumes the silylating agent through hydrolysis. Ensure all glassware is flame- or oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[5][10]
-
Insufficient Base: The base is crucial for neutralizing HCl. Ensure you are using a sufficient molar excess (typically 1.5-2.2 equivalents per mole of HCl generated).[7]
-
Steric Hindrance: The isopropyl group on the silicon atom, combined with a sterically bulky substrate, can significantly slow the reaction rate. In these cases, gentle heating or using a more potent catalytic system (e.g., TEA with catalytic DMAP) may be necessary.[4][11]
-
Poor Reagent Quality: Chlorosilanes can degrade over time if not stored properly. Using a fresh bottle or distilling the reagent may resolve the issue.[10]
Q5: My NMR spectrum shows unexpected peaks, particularly a complex multiplet around 1.0-1.2 ppm. What is this byproduct?
A5: A complex multiplet in that region is often characteristic of the formation of siloxane byproducts, such as 1,1,3,3-tetraisopropyl-1,3-dimethyldisiloxane.[4] This byproduct forms when the this compound reagent is hydrolyzed by water, emphasizing the critical need for strictly anhydrous reaction conditions.[5]
Data Presentation
Table 1: Common HCl Scavengers and Typical Reaction Conditions
| Scavenger (Base) | Typical Equivalents | Solvent(s) | Key Characteristics |
| Triethylamine (TEA) | 1.5 - 2.5 | DCM, THF, Acetonitrile | Forms triethylammonium chloride salt, often precipitates; cost-effective.[6] |
| Imidazole | 2.0 - 2.5 | DMF, DCM | Highly effective, often preferred for hindered silylations.[6][7] |
| 2,6-Lutidine | 2.0 - 2.2 | DCM, DMF | A non-nucleophilic, sterically hindered base; useful for preventing side reactions.[7] |
| Pyridine | Solvent or 2.0-5.0 | Pyridine, Toluene | Can serve as both base and solvent; requires careful removal after reaction.[6] |
| SiliaBond Amine | Varies by loading | DCM, THF | Solid-supported scavenger; simplifies workup via filtration.[8] |
Experimental Protocols
Protocol 1: General Silylation of an Alcohol with this compound
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a high vacuum. Allow the flask to cool to room temperature under a positive pressure of dry argon or nitrogen.
-
Reagent Setup: In the flask, dissolve the alcohol substrate (1.0 eq.) and a suitable base, such as imidazole (2.2 eq.), in an anhydrous solvent (e.g., dichloromethane, DCM).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition of Silylating Agent: Add this compound (1.1 eq.) dropwise to the cold, stirred solution via syringe.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-24 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
If a precipitate (ammonium salt) is present, filter the mixture through a pad of celite, washing with the reaction solvent.
-
Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4]
Mandatory Visualizations
Caption: General pathway for silylation showing HCl byproduct formation and neutralization.
Caption: A logical workflow for troubleshooting common causes of low silylation yield.
Caption: A decision-making guide for choosing the appropriate HCl scavenger.
References
- 1. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. General Silylation Procedures - Gelest [technical.gelest.com]
- 8. silicycle.com [silicycle.com]
- 9. silicycle.com [silicycle.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Preventing polymerization during Isopropylmethyldichlorosilane reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for handling Isopropylmethyldichlorosilane, with a focus on preventing unwanted polymerization during its use in chemical synthesis. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the success and safety of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of polymerization in reactions involving this compound?
A1: The primary cause of polymerization is the hydrolysis of the silicon-chlorine bonds by water, followed by the condensation of the resulting silanol intermediates. This compound is highly reactive towards moisture, and even trace amounts of water in solvents, reagents, or on the surface of glassware can initiate this process. This leads to the formation of polysiloxane chains, which can manifest as cloudiness, precipitation, or increased viscosity in the reaction mixture.[1]
Q2: How does temperature affect the rate of unwanted polymerization?
A2: Higher temperatures generally accelerate the rates of both hydrolysis and subsequent condensation reactions. While elevated temperatures may be necessary for the desired reaction to proceed, they can also significantly increase the rate of unwanted polymer formation. Therefore, careful temperature control is a critical factor in minimizing this side reaction.
Q3: Can the choice of solvent influence the extent of polymerization?
A3: Absolutely. The choice of a dry, aprotic solvent is crucial. Solvents must be rigorously dried before use, as any residual water will promote hydrolysis. Using solvents that have been passed through a column of activated alumina or distilled from an appropriate drying agent is highly recommended. The formation of a precipitate when dissolving this compound is a strong indicator of a wet solvent.[1]
Q4: What is the role of a base in silylation reactions with this compound?
A4: In silylation reactions, such as the protection of an alcohol, a non-nucleophilic base (e.g., triethylamine, pyridine, or imidazole) is typically used. The base serves two main purposes: it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, and it can act as a catalyst by activating the alcohol for nucleophilic attack on the silicon center.
Q5: Are there any additives that can help prevent polymerization?
A5: While the primary strategy is the strict exclusion of water, in some polymerization-prone systems, inhibitors or retarders can be used.[2][3] However, for reactions with this compound, the most effective approach is to maintain anhydrous conditions. The use of radical scavengers is generally not relevant as the polymerization proceeds through a hydrolytic/condensation pathway, not a free-radical mechanism.
Troubleshooting Guide
Unwanted polymerization can manifest in various ways during your experiment. This guide will help you identify the potential causes and implement effective solutions.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction mixture becomes cloudy, viscous, or solidifies. | Extensive Polymerization: This is a clear sign of significant hydrolysis and condensation due to moisture contamination. | • Ensure Strict Anhydrous Conditions: Use flame-dried glassware, freshly distilled anhydrous solvents, and dry reagents. Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon).• Reagent Quality: Use a fresh bottle of this compound or purify the reagent before use if it has been stored for an extended period. |
| Low yield of the desired silylated product with the presence of a white precipitate. | Competing Polymerization: The rate of hydrolysis and polymerization is competing with your desired silylation reaction. This is often due to trace moisture. | • Optimize Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable rate of your desired transformation.• Slow Addition: Add the this compound slowly to the reaction mixture to maintain a low instantaneous concentration, which can disfavor polymerization.• Solvent Purity: Ensure your solvent is rigorously dried. The precipitate is likely polysiloxanes.[1] |
| Inconsistent reaction outcomes and variable yields. | Partial Polymerization of the Reagent: If the this compound has been improperly stored or handled, it may already contain oligomers, reducing the concentration of the active monomer. | • Use a Fresh Reagent: For critical applications, use a new, unopened bottle of this compound.• Proper Storage: Store the reagent in a cool, dry place under an inert atmosphere. |
Experimental Protocols
General Protocol for the Silylation of a Primary Alcohol
This protocol provides a general method for the protection of a primary alcohol using this compound.
Materials:
-
This compound
-
Primary alcohol
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine (TEA) or imidazole
-
Round-bottom flask, flame-dried under vacuum
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Syringes and needles, oven-dried
Procedure:
-
Apparatus Setup: Assemble the flame-dried round-bottom flask with a magnetic stir bar and a septum under a positive pressure of inert gas.
-
Reagent Preparation: Dissolve the primary alcohol (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM in the reaction flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Silane: Slowly add this compound (0.55 eq, assuming reaction at both Si-Cl sites) dropwise to the stirred solution via a dry syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol for Quantification of Polymerization Byproducts by GC-MS
This protocol outlines a general procedure for the analysis of silanol byproducts resulting from the hydrolysis of this compound.
Sample Preparation:
-
Take an aliquot of the reaction mixture.
-
If the sample contains a solid precipitate (polymer), it may need to be solubilized in a suitable solvent or analyzed separately.
-
For the soluble portion, dilute with a dry organic solvent (e.g., dichloromethane).
-
It may be necessary to derivatize the silanol byproducts to make them more volatile for GC analysis. However, direct analysis of some silanols is possible.[4][5]
GC-MS Analysis:
-
Instrumentation: Use a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Column: A non-polar column, such as one with a poly(dimethylsiloxane) phase, is often suitable for analyzing siloxanes.
-
Method: Develop a temperature gradient method to separate the desired product from the starting materials and the various siloxane byproducts.
-
Quantification: Use an internal standard for accurate quantification. The concentration of the hydrolysis product, isopropylmethylsilanediol, and its oligomers can be determined by creating a calibration curve with known standards, if available.[4][5]
Visualizations
Hydrolysis and Condensation Pathway of this compound
Caption: The two-step process of unwanted polymerization.
Troubleshooting Workflow for Polymerization Issues
Caption: A step-by-step guide to troubleshooting polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. icheme.org [icheme.org]
- 3. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction and quantitative analysis of water by GC/MS for trace-level dimethylsilanediol (DMSD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Isopropylmethyldichlorosilane
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Isopropylmethyldichlorosilane. This document includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common methods for synthesizing this compound are the Grignard reaction and hydrosilylation.
-
Grignard Reaction: This method involves the reaction of an isopropyl Grignard reagent (e.g., isopropylmagnesium chloride) with a methylchlorosilane, typically methyltrichlorosilane. Stoichiometric control is crucial to favor the desired disubstituted product.[1]
-
Hydrosilylation: This route involves the platinum-catalyzed addition of methyldichlorosilane across the double bond of propene.[2] This method can offer high atom economy but may be accompanied by side reactions.[2][3]
Q2: How can I minimize the formation of byproducts in the Grignard synthesis?
A2: The formation of a mixture of products (e.g., isopropyltrichlorosilane, diisopropylmethylchlorosilane) is a common challenge in Grignard reactions with chlorosilanes.[1] To optimize for this compound:
-
Stoichiometry: Precise control of the molar ratio of the Grignard reagent to the methyltrichlorosilane is critical. A 1:1 molar ratio is the theoretical starting point.
-
Reverse Addition: Adding the Grignard reagent slowly to a cooled solution of methyltrichlorosilane is often preferred to maintain the silane in excess and reduce the likelihood of multiple substitutions.[1]
-
Low Temperature: Maintaining a low reaction temperature (e.g., -30 °C to 0 °C) helps to control the high reactivity of the Grignard reagent and improve selectivity.[1][4]
Q3: What are the common side reactions in the hydrosilylation synthesis of this compound?
A3: Platinum-catalyzed hydrosilylation can be accompanied by several side reactions:[2][3]
-
Isomerization of Propene: The platinum catalyst can cause the isomerization of propene to less reactive isomers.
-
Dehydrogenative Silylation: This side reaction can lead to the formation of silylated byproducts.[2]
-
Formation of Platinum Colloids: The catalyst can precipitate as inactive platinum black, reducing catalytic activity.[2]
Q4: How can I purify the crude this compound?
A4: Fractional distillation is the most effective method for purifying this compound from the reaction mixture.[5][6] This technique separates compounds based on differences in their boiling points.[5][6][7] Given the likely presence of multiple chlorinated and/or silylated species with close boiling points, a fractionating column with a high number of theoretical plates is recommended for efficient separation.[5][8]
Troubleshooting Guides
Grignard Synthesis
Issue 1: Low or no yield of this compound.
| Possible Cause | Troubleshooting Steps |
| Inactive Magnesium: | The surface of the magnesium turnings may be oxidized. Activate the magnesium by gentle crushing in an inert atmosphere or by adding a small crystal of iodine.[9] |
| Presence of Moisture: | Grignard reagents are highly sensitive to moisture.[1] Ensure all glassware is flame-dried or oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be anhydrous. |
| Poor Grignard Reagent Formation: | Confirm the formation of the Grignard reagent before adding the methyltrichlorosilane. The disappearance of the iodine color (if used for activation) and gentle refluxing of the ether solvent upon addition of the isopropyl halide are indicators of reaction initiation.[1] |
| Incorrect Stoichiometry: | An incorrect ratio of Grignard reagent to methyltrichlorosilane can lead to the formation of other silanes. Titrate a small aliquot of the Grignard reagent to determine its exact concentration before the reaction. |
Issue 2: Formation of a mixture of products.
| Possible Cause | Troubleshooting Steps |
| Reaction Temperature Too High: | High temperatures can lead to a loss of selectivity. Maintain a low temperature (-30 °C to 0 °C) during the addition of the Grignard reagent.[1][4] |
| Incorrect Addition Order: | Adding the methyltrichlorosilane to the Grignard reagent can result in a higher degree of substitution. Employ reverse addition: slowly add the Grignard reagent to the cooled methyltrichlorosilane solution.[1] |
| Inefficient Mixing: | Inadequate stirring can create localized areas of high Grignard reagent concentration, leading to multiple substitutions. Ensure vigorous and efficient stirring throughout the addition. |
Hydrosilylation Synthesis
Issue 1: Low conversion of starting materials.
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivity: | The platinum catalyst may be poisoned or decomposed. Use a fresh, high-quality catalyst. Ensure all reagents and solvents are free of impurities that could inhibit the catalyst. |
| Low Reaction Temperature: | While some catalysts are active at room temperature, others may require heating to initiate the reaction. Consult the literature for the optimal temperature range for your specific catalyst. |
| Insufficient Reaction Time: | The reaction may not have proceeded to completion. Monitor the reaction progress by GC-MS and allow for a longer reaction time if necessary. |
Issue 2: Formation of undesired isomers or byproducts.
| Possible Cause | Troubleshooting Steps |
| Catalyst Choice: | Different platinum catalysts can exhibit different selectivities. Consider screening various catalysts (e.g., Karstedt's catalyst, Speier's catalyst) to find the one that minimizes side reactions for this specific transformation.[10] |
| Reaction Conditions: | Temperature and solvent can influence the selectivity of the hydrosilylation. Experiment with different solvents and temperature profiles to optimize for the desired product. |
| Purity of Reactants: | Impurities in the propene or methyldichlorosilane can lead to side reactions. Use high-purity starting materials. |
Quantitative Data
Table 1: Representative Reaction Parameters for Grignard Synthesis of this compound
| Parameter | Value | Notes |
| Reactants | ||
| Isopropyl Chloride | 1.0 molar equivalent | |
| Magnesium Turnings | 1.1 molar equivalents | A slight excess ensures complete reaction of the alkyl halide.[1] |
| Methyltrichlorosilane | 1.0 molar equivalent | Stoichiometry is critical for maximizing the desired product. |
| Reaction Conditions | ||
| Solvent | Anhydrous Diethyl Ether or THF | THF can accelerate the reaction compared to diethyl ether.[1] |
| Temperature (Grignard Formation) | Reflux | |
| Temperature (Reaction with MeSiCl₃) | -30 to 0 °C | Low temperature is crucial for controlling reactivity and improving selectivity.[1][4] |
| Product | ||
| Estimated Yield | 40-60% | Yields are highly dependent on reaction conditions and purification efficiency. |
| Estimated Boiling Point | ~120-130 °C | Estimated based on similar compounds. |
Table 2: Potential Byproducts in this compound Synthesis and Estimated Boiling Points
| Compound | Formation Route | Estimated Boiling Point (°C) |
| Isopropyltrichlorosilane | Grignard (Undersubstitution) | ~120 |
| Diisopropylmethylchlorosilane | Grignard (Oversubstitution) | ~160-170 |
| Methyltrichlorosilane (unreacted) | Grignard | 66 |
| Isopropyl(methyl)silane | Reduction Side Reaction | ~45-55 |
| Propylmethyldichlorosilane | Hydrosilylation (Isomerization) | ~120-130 |
Experimental Protocols
Protocol 1: Grignard Synthesis of this compound
1. Preparation of Isopropylmagnesium Chloride:
- Set up a three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware and cool under a stream of dry nitrogen.
- Place magnesium turnings (1.1 eq.) in the flask. Add a small crystal of iodine to initiate the reaction.
- Add anhydrous diethyl ether to cover the magnesium.
- Prepare a solution of isopropyl chloride (1.0 eq.) in anhydrous diethyl ether in the dropping funnel.
- Add a small amount of the isopropyl chloride solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing.
- Add the remaining isopropyl chloride solution dropwise to maintain a gentle reflux.
- After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
2. Reaction with Methyltrichlorosilane:
- Cool the freshly prepared isopropylmagnesium chloride solution in an ice-salt bath to approximately -10 °C.
- In a separate flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, prepare a solution of methyltrichlorosilane (1.0 eq.) in anhydrous diethyl ether.
- Cool the methyltrichlorosilane solution to -30 °C using a dry ice/acetone bath.
- Slowly add the Grignard reagent from the first flask to the cooled methyltrichlorosilane solution via a cannula or the dropping funnel, maintaining the temperature below -20 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature with continuous stirring.
3. Workup and Purification:
- The reaction mixture will contain precipitated magnesium salts. Filter the mixture under an inert atmosphere.
- Wash the filter cake with several portions of anhydrous diethyl ether.
- Combine the ethereal filtrates and remove the solvent by rotary evaporation.
- Purify the crude product by fractional distillation under atmospheric or reduced pressure. Collect the fraction corresponding to the boiling point of this compound.
Protocol 2: Hydrosilylation Synthesis of this compound
1. Reaction Setup:
- In a flame-dried, high-pressure reaction vessel equipped with a magnetic stir bar, add methyldichlorosilane (1.0 eq.) and a platinum catalyst (e.g., Karstedt's catalyst, ~10 ppm).
- Seal the vessel and purge with an inert gas.
2. Reaction:
- Cool the vessel to a suitable temperature (e.g., 0 °C or lower) and introduce a measured amount of propene (1.0-1.1 eq.).
- Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.
- If the reaction is sluggish, gentle heating may be required, but this can also increase the formation of side products.
3. Workup and Purification:
- Once the reaction is complete, carefully vent any excess propene.
- The catalyst can be removed by filtration through a short plug of silica gel or by treatment with activated carbon.
- Purify the crude product by fractional distillation.
Visualizations
Caption: Workflow for the Grignard synthesis of this compound.
Caption: Troubleshooting logic for low yields in Grignard synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry | MDPI [mdpi.com]
- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Purification [chem.rochester.edu]
- 6. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 7. Fractional distillation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting incomplete reactions with Isopropylmethyldichlorosilane
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering challenges with incomplete reactions involving Isopropylmethyldichlorosilane. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help ensure successful silylation.
Frequently Asked Questions (FAQs)
Q1: My silylation reaction with this compound is slow or incomplete. What are the primary causes?
A1: Incomplete silylation reactions with this compound are common and can often be attributed to several factors:
-
Moisture Contamination: Dichlorosilanes are highly sensitive to moisture. Trace amounts of water in your glassware, solvents, or reagents will react with this compound, consuming it and halting the desired reaction.
-
Steric Hindrance: The isopropyl group on the silicon atom is sterically bulky. This bulkiness can slow down the reaction, especially when reacting with sterically hindered alcohols (secondary or tertiary).[1]
-
Insufficient Base: A base is crucial to neutralize the HCl byproduct generated during the reaction, which drives the equilibrium towards the product. An insufficient amount of base can lead to a stalled reaction.
-
Inadequate Temperature: The reaction may be too slow at lower temperatures, particularly with sterically hindered substrates.
-
Poor Reagent Quality: The this compound may have degraded due to improper storage, leading to lower reactivity.
Q2: What is the role of the base and which one should I choose for my reaction with this compound?
A2: The base plays a critical role by neutralizing the hydrochloric acid (HCl) generated during the silylation reaction. This prevents the buildup of acid, which can cause side reactions or reverse the desired reaction. For silylations with this compound, common choices for bases include tertiary amines like triethylamine (TEA) or pyridine. For more sterically hindered alcohols where the reaction is sluggish, a stronger, more nucleophilic base like imidazole may be beneficial.[1][2]
Q3: Which solvents are recommended for reactions with this compound?
A3: It is essential to use anhydrous aprotic solvents to prevent the hydrolysis of the dichlorosilane. Common choices include:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Toluene
-
Acetonitrile (ACN)
-
N,N-Dimethylformamide (DMF)
Polar aprotic solvents like DMF can sometimes accelerate the reaction rate but may be more challenging to remove during the workup.[1]
Q4: How can I monitor the progress of my reaction?
A4: The progress of the silylation reaction can be effectively monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The silylated product will be less polar than the starting alcohol and will, therefore, have a higher Rf value on a TLC plate. GC analysis can provide a more quantitative assessment of the conversion of the starting material to the product.
Q5: What are the common side products in reactions with this compound?
A5: The most common side product is the corresponding siloxane, formed from the hydrolysis of this compound in the presence of moisture. If the reaction is not driven to completion, you will also have unreacted starting alcohol. In reactions with diols, incomplete reaction can lead to mono-silylated products.
Troubleshooting Guide for Incomplete Reactions
This guide provides a systematic approach to diagnosing and resolving issues of incomplete reactions.
| Issue | Potential Cause | Recommended Solution |
| Little to No Product Formation | Moisture Contamination | Rigorously dry all glassware (oven-dried or flame-dried under vacuum). Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Poor Reagent Quality | Use freshly opened or properly stored this compound. Ensure the purity of the alcohol and the base. | |
| Incorrect Stoichiometry | Ensure a slight excess (1.1-1.5 equivalents) of this compound and the base are used. | |
| Reaction Stalls Before Completion | Steric Hindrance | Increase the reaction temperature in 10-15 °C increments. Allow for a longer reaction time. Consider using a more reactive silylating agent if the substrate is highly hindered.[1] |
| Insufficient Base | Add an additional portion of the base to the reaction mixture. | |
| Inadequate Mixing | Ensure efficient stirring, especially for heterogeneous mixtures. | |
| Formation of Multiple Products | Reaction with Impurities | Purify all starting materials and solvents before use. |
| Partial Silylation of Diols/Polyols | Adjust the stoichiometry of this compound to favor the desired level of silylation. For selective mono-silylation, use stoichiometric amounts of the silylating agent at a lower temperature. | |
| Product Degradation | Monitor the reaction at earlier time points. If the product is unstable under the reaction conditions, consider a milder base or lower temperature. |
Experimental Protocols
General Protocol for the Silylation of a Primary Alcohol
This protocol provides a general starting point. Optimization of temperature and reaction time may be necessary depending on the specific substrate.
Materials:
-
This compound (CAS: 18236-89-0)
-
Primary alcohol
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
Physical Properties of this compound:
| Property | Value |
| Molecular Weight | 157.11 g/mol |
| Boiling Point | 121 °C |
| Density | 1.033 g/mL |
| Flash Point | 14 °C |
Source: Alfa Chemistry[3]
Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of inert gas.
-
Reagent Addition: To the flask, add the primary alcohol (1.0 eq). Dissolve the alcohol in anhydrous DCM. Add triethylamine (2.2 - 2.5 eq). Cool the mixture to 0 °C in an ice bath.
-
Reaction: Slowly add this compound (1.1 - 1.2 eq) to the stirred solution via syringe. A white precipitate of triethylammonium chloride will form.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Once the reaction is complete, filter the mixture to remove the precipitated salt. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
Protocol for the Silylation of a 1,2-Diol
This protocol is designed for the protection of both hydroxyl groups in a vicinal diol.
Materials:
-
This compound
-
1,2-Diol (e.g., ethylene glycol)
-
Anhydrous Tetrahydrofuran (THF)
-
Imidazole
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation: Set up a flame-dried round-bottom flask with a magnetic stir bar under an inert atmosphere.
-
Reagent Addition: Add the 1,2-diol (1.0 eq) and imidazole (2.5 - 3.0 eq) to the flask. Dissolve the solids in anhydrous THF.
-
Reaction: Slowly add this compound (1.1 - 1.2 eq) to the stirred solution at room temperature.
-
Monitoring: Stir the reaction for 4-12 hours. Monitor the disappearance of the starting material by TLC or GC.
-
Workup: After the reaction is complete, add water to quench any unreacted dichlorosilane. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by vacuum distillation or column chromatography.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting incomplete silylation reactions with this compound.
Caption: A logical workflow for troubleshooting incomplete reactions.
References
Effect of moisture on Isopropylmethyldichlorosilane reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isopropylmethyldichlorosilane, with a specific focus on the challenges posed by moisture contamination.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound with moisture?
When this compound is exposed to water, it undergoes a vigorous hydrolysis reaction. The two chlorine atoms are replaced by hydroxyl (-OH) groups, forming an unstable silanediol intermediate. This is accompanied by the evolution of corrosive hydrogen chloride (HCl) gas.[1][2][3] The silanediol is highly reactive and rapidly undergoes condensation to form polysiloxanes, which are polymers with a repeating silicon-oxygen backbone.[2][4] The overall reaction can be summarized as follows:
n (CH₃)(i-C₃H₇)SiCl₂ + n H₂O → [(CH₃)(i-C₃H₇)SiO]ₙ + 2n HCl
This process can result in the formation of linear chains, cyclic siloxanes, and cross-linked networks.[1][2]
Q2: How does unintentional moisture contamination affect my experiments?
Moisture contamination can lead to several significant problems in reactions involving this compound:
-
Reduced Yield: The primary reagent is consumed by the reaction with water, leaving less available to react with your intended substrate, thereby lowering the yield of your desired product.
-
Byproduct Formation: The formation of siloxane oils, greases, or rubber-like solids can complicate the purification of your target molecule and may interfere with subsequent reaction steps.[1][2]
-
Corrosion and Safety Hazards: The reaction produces hydrogen chloride (HCl) gas, which is toxic, corrosive, and can damage equipment.[3][5][6] In a closed system, the pressure from the evolved gas can lead to a hazardous buildup.
-
Inconsistent Results: Trace amounts of moisture can lead to variability between experiments, making it difficult to achieve reproducible results.
Q3: What are the common signs of moisture contamination in my reaction vessel?
Be alert for the following indicators of unwanted moisture:
-
Fuming: this compound will fume upon contact with humid air as the generated HCl gas reacts with atmospheric moisture to form an aerosol.[3]
-
Formation of Precipitate: The appearance of a white solid residue, which is typically silica or polysiloxanes, is a clear sign of hydrolysis.[3]
-
Unexpected Exotherm: The hydrolysis reaction is exothermic and may cause an unanticipated rise in the temperature of the reaction mixture.[7]
-
Phase Separation: The formation of insoluble silicone oils or greases may be observed.
Q4: How can I prevent moisture from affecting my this compound reactions?
Strict adherence to anhydrous (water-free) techniques is critical.[8][9] Key preventative measures include:
-
Glassware Preparation: All glassware must be thoroughly dried before use, typically by oven-drying at >120°C for several hours and then cooling in a desiccator or under a stream of dry, inert gas.
-
Inert Atmosphere: Reactions should be conducted under a dry, inert atmosphere, such as nitrogen or argon.[9][10] This can be achieved using a glovebox or a Schlenk line.[9]
-
Dry Solvents and Reagents: Use appropriately dried and deoxygenated solvents. Ensure all other reagents are anhydrous.
-
Proper Storage: Store this compound in a cool, dry place in a tightly sealed container, often under an inert atmosphere.[8][11] Specialized caps, such as Sure/Seal™ septum-inlet caps, can help maintain a dry environment.[11]
-
Safe Transfer: Transfer the reagent using dry syringes or cannulas under a positive pressure of inert gas to prevent exposure to the atmosphere.[10][11]
Troubleshooting Guide
Use the following flowchart to diagnose and resolve issues related to moisture in your experiments.
Caption: Troubleshooting workflow for moisture-related issues.
Quantitative Data Summary
| Moisture Content (ppm in solvent) | Target Product Yield (%) | Polysiloxane Byproduct (%) | Reaction Time (hours) | Notes |
| < 10 | > 95% | < 2% | 4 | Ideal conditions, clean reaction. |
| 50 | 80 - 85% | 10 - 15% | 4.5 | Noticeable byproduct formation, purification required. |
| 100 | 60 - 70% | 25 - 30% | 5 | Significant yield loss, difficult purification. |
| 500 | < 40% | > 50% | 6+ | Reaction dominated by hydrolysis. |
This data is illustrative and actual results will vary based on the specific reaction, substrates, and conditions.
Reaction Pathway and Experimental Workflow
The following diagrams illustrate the chemical pathway of hydrolysis and a standard workflow for handling moisture-sensitive reagents.
Caption: Reaction pathway of dichlorosilane hydrolysis.
Caption: Experimental workflow for anhydrous reactions.
Detailed Experimental Protocol: General Procedure for a Reaction Under Anhydrous Conditions
This protocol outlines the key steps for performing a reaction with this compound while minimizing moisture exposure.
1. Preparation of Glassware:
-
Disassemble and clean all glassware (reaction flask, condenser, dropping funnel, etc.).
-
Place the glassware in an oven at 130-150°C for a minimum of 4 hours (overnight is preferred).
-
Transfer the hot glassware to a desiccator to cool under vacuum or assemble it quickly while hot and immediately connect it to a Schlenk line to cool under a positive pressure of dry nitrogen or argon.
2. Assembling the Apparatus:
-
Working under a gentle positive pressure of inert gas, assemble the reaction apparatus. Lightly grease all joints with a suitable vacuum grease.
-
Ensure the system is connected to an oil bubbler or similar device to indicate positive pressure and prevent air from entering.[10]
3. Purging the System:
-
Perform at least three vacuum/inert gas backfill cycles to remove any residual air and moisture from the assembled apparatus.[9]
4. Addition of Solvents and Reagents:
-
Use a validated anhydrous solvent from a sealed bottle (e.g., Sure/Seal™).
-
Transfer the solvent to the reaction flask via a dry cannula or syringe.
-
Draw the required volume of this compound into a dry, nitrogen-flushed syringe. It is good practice to draw up a small amount of inert gas into the syringe after the liquid to act as a buffer.[10]
-
Carefully add the this compound to the reaction flask. If the reaction is exothermic, this should be done slowly and with appropriate cooling.
5. Running the Reaction:
-
Maintain a slight positive pressure of inert gas throughout the entire reaction period.
-
Stir the reaction mixture as required.
6. Work-up and Quenching:
-
Upon completion, cool the reaction to a safe temperature (e.g., 0°C).
-
Very carefully and slowly quench any remaining reactive chlorosilane. This is often done by the slow addition of a less reactive alcohol (like isopropanol) before the addition of water. Caution: Quenching is highly exothermic and releases HCl gas; it must be done in a well-ventilated fume hood.[8]
References
- 1. Silicone - Wikipedia [en.wikipedia.org]
- 2. Hydrolysis and polycondensation [chemiedidaktik.uni-wuppertal.de]
- 3. hscpoly.com [hscpoly.com]
- 4. Chemistry - Hydrolysis - Silicones Europe [silicones.eu]
- 5. CHLOROSILANES, TOXIC, CORROSIVE, FLAMMABLE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. globalsilicones.org [globalsilicones.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
Technical Support Center: Catalyst Selection for Isopropylmethyldichlorosilane Hydrosilylation
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the hydrosilylation of isopropylmethyldichlorosilane. The following information is curated to address common challenges and frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the hydrosilylation of this compound?
A1: Platinum-based catalysts are the most widely used for hydrosilylation reactions due to their high activity and efficiency.[1] For dichlorosilanes like this compound, the following catalysts are common choices:
-
Speier's Catalyst (H₂PtCl₆): One of the earliest and most effective catalysts for hydrosilylation, it is typically used in isopropanol solution.[1][2] It is known for promoting high yields but can sometimes lead to side reactions.[2][3]
-
Karstedt's Catalyst (Pt₂(dvtms)₃): This catalyst is highly active and soluble in many organic and silicone media.[1][3][4] It often provides high selectivity and is a preferred choice for many industrial applications.[1][5]
-
Ashby's Catalyst: This catalyst is particularly suitable for high-temperature curing applications.[4]
-
Lamoreaux' Catalyst: This catalyst is often applied in the production of silicone rubbers with improved fire-retardant properties.[4]
In addition to platinum catalysts, complexes of other transition metals such as rhodium (Rh), ruthenium (Ru), palladium (Pd), nickel (Ni), iron (Fe), and cobalt (Co) are being explored as more sustainable and cost-effective alternatives.[1][3][5]
Q2: What are the typical side reactions observed during the hydrosilylation of this compound?
A2: Several side reactions can occur, leading to reduced product yield and the formation of impurities. These include:
-
Isomerization of the alkene: Platinum catalysts, particularly Speier's catalyst, can cause the migration of the double bond in the alkene reactant.[1][3]
-
Dehydrogenative silylation: This side reaction is more common with catalysts based on iron and cobalt and results in the formation of an unsaturated silane and hydrogen gas.[1]
-
Disproportionation of the silane: Redistribution reactions of the substituents on the silicon atom can occur.
-
Oligomerization/Polymerization of the alkene: This is a potential side reaction, especially at higher temperatures or with certain catalysts.[1]
-
Formation of platinum colloids ('platinum black'): This can lead to catalyst deactivation and product contamination.[1][3]
Q3: How can I improve the selectivity of my hydrosilylation reaction?
A3: Improving selectivity often involves careful selection of the catalyst and optimization of reaction conditions.
-
Catalyst Choice: Karstedt's catalyst is often noted for its high selectivity.[3] Rhodium and ruthenium catalysts can also offer different selectivity profiles compared to platinum. For example, ruthenium catalysts have shown a preference for the beta-isomer in the hydrosilylation of acrylonitrile.[6][7]
-
Use of Inhibitors: Inhibitors like maleates and fumarates can be added to platinum-catalyzed reactions to prevent premature curing at room temperature, which can also help in controlling the reaction.[1]
-
Reaction Temperature: Lowering the reaction temperature can sometimes minimize side reactions. However, an induction period may be observed at lower temperatures.[8]
-
Solvent: The polarity of the solvent can influence the stereoselectivity of the reaction. For example, with Wilkinson's catalyst, polar solvents can favor the formation of the trans product.[7]
Q4: Are there any non-platinum catalysts that are effective for this reaction?
A4: Yes, there is significant research into replacing precious metal catalysts with more abundant and less expensive alternatives.[3] Iron, cobalt, and nickel-based catalysts have shown promise.[5] For instance, specific iron complexes with iminobipyridine ligands have demonstrated high catalytic activity for the hydrosilylation of terminal olefins with various silanes.[5] Nickel pincer-complexes have also been developed for the hydrosilylation of alkenes.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low conversion | 1. Inactive catalyst.[4] 2. Presence of inhibitors in reactants or solvent. 3. Insufficient reaction temperature or time.[8] 4. Catalyst poisoning. | 1. Use a fresh batch of catalyst or a different type (e.g., switch from Speier's to Karstedt's). 2. Purify reactants and solvent to remove potential inhibitors (e.g., sulfur compounds, amines). 3. Gradually increase the reaction temperature and monitor the reaction progress. Note that some reactions have an induction period.[8] 4. Ensure all glassware is clean and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
| Formation of multiple products (low selectivity) | 1. Isomerization of the alkene.[1][3] 2. Competing side reactions (e.g., dehydrogenative silylation).[1] 3. Catalyst-dependent regioselectivity.[6] | 1. Use a more selective catalyst like Karstedt's catalyst.[3] 2. Optimize reaction conditions: lower temperature, shorter reaction time. 3. Screen different catalysts (e.g., Rh, Ru) that may favor the desired isomer.[6] |
| Product discoloration (yellowing) | 1. Formation of colloidal platinum ('platinum black').[1][2] 2. Thermal degradation of products or reactants. | 1. Use a homogeneous catalyst that is less prone to colloid formation. 2. Lower the reaction temperature. 3. Purify the product by distillation or chromatography. |
| Reaction starts but then stops | 1. Catalyst deactivation.[1] 2. Depletion of a reactant. | 1. Consider a more robust catalyst or a heterogeneous catalyst that may be more stable.[2] 2. Check the stoichiometry of your reactants. |
| Hazardous, uncontrolled reaction | 1. Highly exothermic reaction, especially with reactive alkenes and dichlorosilanes.[8] 2. Pyrolysis at high temperatures.[8] | 1. Dilute the reaction mixture with an inert solvent like hexane.[8] 2. Control the reaction temperature using a cooling bath. 3. Add the dichlorosilane slowly to the mixture of alkene and catalyst. |
Catalyst and Reaction Data Summary
The following tables summarize typical catalysts and conditions for related hydrosilylation reactions. These can serve as a starting point for optimizing the hydrosilylation of this compound.
Table 1: Common Platinum Group Catalysts for Hydrosilylation
| Catalyst | Formula/Structure | Common Applications & Characteristics |
| Speier's Catalyst | H₂PtCl₆ | Highly active, widely used, but may cause side reactions.[1][2] |
| Karstedt's Catalyst | Pt₂(dvtms)₃ | High activity and selectivity, good solubility.[1][3][4] |
| Wilkinson's Catalyst | [RhCl(PPh₃)₃] | Effective for hydrosilylation, can show different selectivity.[5][7] |
| Ruthenium Complexes | e.g., [Ru(p-cymene)Cl₂]₂ | Can provide access to different isomers (e.g., cis-β-vinylsilanes).[7] |
Table 2: Example Reaction Conditions for Hydrosilylation of Alkenes with Chlorosilanes
| Alkene | Silane | Catalyst | Catalyst Loading | Temperature (°C) | Yield (%) | Reference |
| Allyl Chloride | HSiCl₃ | Speier's Catalyst | - | - | 20 | [9] |
| Allyl Chloride | HSiCl₃ | Karstedt's Catalyst | - | - | 15 | [9] |
| Allyl Chloride | HSiCl₃ | [RhCl(dppbzF)]₂ | 0.005 mmol/metal | - | >99 | [9] |
| 1-Hexene | H₂SiCl₂ | H₂PtCl₆ | - | 15 | 74 | [8] |
| Ethylene | H₂SiCl₂ | H₂PtCl₆ | - | - | 88 | [8] |
Experimental Protocols
General Protocol for Hydrosilylation of an Alkene with this compound
Disclaimer: This is a general guideline and should be adapted based on the specific alkene and safety considerations. All reactions should be performed in a well-ventilated fume hood under an inert atmosphere.
-
Preparation: Dry all glassware in an oven and cool under a stream of dry nitrogen or argon.
-
Reaction Setup: Assemble a reaction flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Charging Reactants: To the reaction flask, add the alkene and a suitable solvent (e.g., dry toluene or hexane). If using a solid catalyst, add it at this stage.
-
Catalyst Addition: If using a liquid catalyst solution (e.g., Speier's catalyst in isopropanol), add the specified amount to the alkene mixture.
-
Silane Addition: Add the this compound to the dropping funnel.
-
Reaction: Begin stirring and add the this compound dropwise to the reaction mixture. The reaction can be exothermic, so the addition rate should be controlled to maintain the desired reaction temperature. A cooling bath may be necessary.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., GC, NMR).
-
Work-up and Purification: Once the reaction is complete, the catalyst may be removed by filtration if it is heterogeneous. The solvent and any unreacted starting materials can be removed by distillation. The final product is typically purified by fractional distillation under reduced pressure.
Visualizations
Caption: General experimental workflow for the hydrosilylation of this compound.
Caption: A decision tree for troubleshooting low yield in hydrosilylation reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. qualitas1998.net [qualitas1998.net]
- 3. Sustainable Catalysis: Movement Away from Precious Metals in Hydrosilylation – GRAPHITE [graphite.ucsd.edu]
- 4. Hydrosilylation Catalysts (Silicones) [heraeus-precious-metals.com]
- 5. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. Hydrosilylation Catalyst [sigmaaldrich.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isopropylmethyldichlorosilane (IPMDCS) Film Thickness Control
Welcome to the technical support center for controlling Isopropylmethyldichlorosilane (IPMDCS) film thickness. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you achieve precise and repeatable film depositions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IPMDCS) and why is it used for thin films?
This compound (IPMDCS) is an organosilane compound. Like other chlorosilanes, it is used to form thin, self-assembled layers on various substrates. These films are valuable in microfabrication, surface modification, and as coupling agents to promote adhesion between different materials.[1][2] The deposition process typically involves the reaction of the Si-Cl groups with hydroxyl (-OH) groups on the substrate surface, forming stable Si-O-Si bonds.
Q2: What are the primary factors that control the thickness of an IPMDCS film?
The final thickness of an IPMDCS film is a result of several interconnected experimental parameters. The most critical factors include:
-
Precursor Concentration: The concentration of IPMDCS in the deposition solution or vapor phase directly impacts the amount of material available to deposit on the substrate.[3][4]
-
Deposition Time: Longer exposure of the substrate to the IPMDCS precursor generally results in thicker films.[3][4]
-
Deposition Temperature: Temperature affects the reaction kinetics; higher temperatures can increase the deposition rate but may also lead to uncontrolled polymerization.[3][5]
-
Humidity/Moisture Level: Water is essential for the hydrolysis of chlorosilanes, a key step in the film formation process. However, excessive moisture can cause premature aggregation in the solution or vapor phase, leading to non-uniform, hazy, or thicker films.[3][4]
-
Substrate Preparation: A clean, activated substrate with a high density of hydroxyl groups is crucial for forming a uniform, well-adhered monolayer.[3][4]
Q3: What deposition techniques can be used for IPMDCS?
IPMDCS films can be deposited using several methods, primarily categorized as solution-phase or vapor-phase deposition.
-
Chemical Vapor Deposition (CVD): In CVD, a volatile precursor (IPMDCS) is introduced into a chamber where it reacts with the substrate surface.[6][7][8] This method is ideal for creating highly uniform and conformal coatings, even on complex geometries.[7]
-
Solution-Phase Deposition (e.g., Spin Coating, Dip Coating): These techniques involve dissolving IPMDCS in an anhydrous solvent and applying it to the substrate.[3] Spin coating uses centrifugal force to create a uniform thin film, while dip coating involves withdrawing the substrate from the solution at a controlled speed.[3][9]
Troubleshooting Guide
This guide addresses common problems encountered during the deposition of IPMDCS films.
Problem 1: The deposited film is much thicker than desired.
-
Possible Cause 1: Precursor concentration is too high.
-
Possible Cause 2: Deposition time is too long.
-
Solution: Reduce the reaction time. For monolayer formation, a few minutes of exposure may be sufficient.[3]
-
-
Possible Cause 3: Excessive moisture in the environment or solvent.
-
Solution: Uncontrolled hydrolysis can lead to multilayer formation. Conduct the experiment in a controlled low-humidity environment, such as a glove box (<40% relative humidity), and use high-purity anhydrous solvents.[4]
-
-
Possible Cause 4: Deposition temperature is too high.
-
Solution: Lowering the reaction temperature can slow down the kinetics of the deposition process, allowing for more controlled, layer-by-layer growth.[3]
-
Problem 2: The film appears hazy, cloudy, or non-uniform.
-
Possible Cause 1: Premature hydrolysis and aggregation of IPMDCS.
-
Solution: This is often caused by excess water in the solvent or on the substrate.[4] Always use freshly prepared solutions with anhydrous solvents. Ensure the substrate is completely dry before deposition.
-
-
Possible Cause 2: Contaminated substrate surface.
-
Possible Cause 3: Inadequate rinsing.
-
Solution: After deposition, loosely bound or excess silane molecules must be removed. Rinse the substrate thoroughly with an appropriate anhydrous solvent (e.g., toluene, hexane) to remove physisorbed material.[3]
-
Problem 3: The film shows poor adhesion and delaminates or peels off.
-
Possible Cause 1: Insufficient substrate surface preparation.
-
Solution: The primary cause of poor adhesion is an improperly prepared surface. The substrate must be scrupulously clean and possess a sufficient density of hydroxyl (-OH) groups for covalent bonding.[4] Activating the surface with plasma or UV-ozone treatment immediately before deposition is highly recommended.[3]
-
-
Possible Cause 2: Incomplete curing/annealing.
-
Solution: A post-deposition curing or annealing step is often critical for forming stable Si-O-Si bonds with the substrate and for cross-linking the silane layer.[5] This step helps remove residual solvent and water and strengthens the film's adhesion.[5] Curing is typically done at elevated temperatures (e.g., 100-120°C).[4]
-
Data Presentation: Controlling Film Thickness
The following table summarizes the key experimental parameters and their general effect on IPMDCS film thickness.
| Parameter | General Effect on Thickness | Control Method | Key Considerations |
| Precursor Concentration | Increasing concentration generally increases thickness. | Dilute IPMDCS in an anhydrous solvent or reduce precursor flow rate/partial pressure in CVD. | High concentrations can lead to aggregation and non-uniform multilayers.[4] |
| Deposition Time | Increasing time generally increases thickness. | Precisely control the duration the substrate is exposed to the precursor. | Longer times risk the formation of thick, less-ordered films.[4] |
| Deposition Temperature | Higher temperatures can increase reaction rate and thickness. | Use a temperature-controlled deposition chamber, hot plate, or oil bath. | Excessive heat can cause rapid, uncontrolled polymerization in the gas or liquid phase.[3] |
| Curing/Annealing Temp. | Higher curing temperatures can sometimes lead to a slight decrease in thickness due to densification.[5] | Perform post-deposition baking in an oven or on a hotplate at a controlled temperature. | Curing is crucial for adhesion and film stability.[5] |
| Relative Humidity | Higher humidity promotes hydrolysis, which can lead to thicker, aggregated films. | Conduct experiments in a controlled environment like a glove box or dry nitrogen atmosphere. | A small amount of water is necessary to initiate the reaction with the surface. |
| Spin Speed (Spin Coating) | Higher spin speeds result in thinner films. | Adjust the RPM on the spin coater. | High speeds can lead to very thin but potentially less uniform coatings if the solution viscosity is not optimized.[3] |
| Withdrawal Speed (Dip Coating) | Slower withdrawal speeds generally result in thinner films. | Control the motor speed of the dip coater. | The relationship also depends on solution viscosity and solvent evaporation rate.[3] |
Experimental Protocols
Protocol 1: Chemical Vapor Deposition (CVD) of an IPMDCS Film
This protocol describes a low-pressure CVD method for depositing a thin layer of IPMDCS.
1. Substrate Preparation: a. Clean the substrate (e.g., silicon wafer, glass slide) by sonicating in acetone, then isopropyl alcohol, for 15 minutes each. b. Dry the substrate with a stream of dry nitrogen. c. Activate the surface to generate hydroxyl groups using a UV-ozone cleaner or oxygen plasma asher for 5-10 minutes.[3] Use the substrate immediately after activation.
2. Deposition Process: a. Place the activated substrate in the CVD reaction chamber. b. Place a small vial containing liquid IPMDCS into the precursor line of the chamber. A gentle heating of the precursor (e.g., 40-60°C) may be required to achieve sufficient vapor pressure. c. Evacuate the chamber to a base pressure of <10 mTorr. d. Heat the substrate to the desired deposition temperature (e.g., 50-100°C).[6] e. Introduce the IPMDCS vapor into the chamber by opening the precursor valve. Maintain a stable process pressure (e.g., 100-500 mTorr) for the desired deposition time (e.g., 5-60 minutes). f. After the desired time, close the precursor valve and purge the chamber with dry nitrogen.
3. Post-Deposition Curing: a. Remove the coated substrate from the chamber. b. Transfer it to an oven or hotplate. c. Cure the film at 100-120°C for 30-60 minutes to promote covalent bonding and remove residual water.[4]
4. Characterization: a. Allow the substrate to cool to room temperature. b. Characterize the film thickness using a technique like ellipsometry.[5][11]
Visualization of Workflows and Relationships
Caption: Experimental workflow for IPMDCS film deposition via CVD.
Caption: Key parameters influencing IPMDCS film thickness.
Caption: Troubleshooting flowchart for excessively thick films.
References
- 1. Silane Applications: A Guide for Effectively Addressing Some Adhesion Problems - Nanjing Silfluo New Material Co., Ltd. [silfluosilicone.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Vapor Deposition - PVA TePla America, LLC [pvateplaamerica.com]
- 7. Chemical vapor deposition - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. Thin Film Processing Method - Part 1 [dracula-technologies.com]
- 10. advancedcoating.com [advancedcoating.com]
- 11. details | Park Systems [parksystems.com]
Technical Support Center: Purification of Products from Isopropylmethyldichlorosilane Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction products derived from Isopropylmethyldichlorosilane.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary products and common impurities in reactions involving this compound?
A1: this compound is a versatile reagent commonly used in several types of reactions. The primary products and expected impurities are reaction-dependent.
-
Hydrolysis: The primary product of hydrolysis is (isopropyl)methylsilanediol ((CH₃)₂(CH)Si(OH)₂). However, this silanediol is often unstable and readily undergoes self-condensation to form a mixture of linear and cyclic siloxanes. Common impurities include residual HCl (if not properly neutralized), unreacted starting material, and a range of siloxane oligomers with varying chain lengths.
-
Grignard Reactions: Reaction with a Grignard reagent (R-MgX) leads to the substitution of one or both chlorine atoms, forming isopropylmethyl(R)chlorosilane or di(R)isopropylmethylsilane, respectively. Common impurities include monosubstituted product in the disubstituted reaction (and vice versa), unreacted starting material, and byproducts from the Grignard reagent itself.
-
Hydrosilylation: In the presence of a catalyst (e.g., platinum-based), this compound can undergo addition reactions with alkenes. The expected product is an alkyl(isopropyl)methyldichlorosilane. Common impurities include unreacted alkene and silane, catalyst residues, and potentially isomers of the desired product.
Q2: What are the recommended purification techniques for products of this compound reactions?
A2: The choice of purification technique depends on the properties of the target molecule and the impurities present.
-
Fractional Distillation: This is a highly effective method for separating volatile chlorosilanes, silyl ethers, and low molecular weight siloxanes with different boiling points.[1] It is particularly useful when the boiling points of the components differ by less than 25°C.[1][2]
-
Flash Column Chromatography: This technique is suitable for less volatile or thermally sensitive compounds like silanols and higher molecular weight siloxanes. However, care must be taken as the silica gel can be acidic and may cause degradation of sensitive compounds.[3]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For non-volatile or highly polar compounds that are difficult to separate by other means, preparative HPLC can be a powerful tool.[2][4]
Q3: How can I analyze the purity of my purified product?
A3: Several analytical techniques can be employed to assess the purity of your final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for analyzing volatile silicon-containing compounds. It provides information on both the purity and the identity of the components in a mixture.[3][5][6] For polar compounds like silanols, derivatization with a silylating agent (e.g., MSTFA) may be necessary to increase volatility for GC analysis.[3][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR spectroscopy are invaluable for structural elucidation and purity assessment of organosilane compounds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify functional groups present in the product, such as Si-O-Si (siloxane), Si-OH (silanol), and Si-H (hydrosilane) bonds.
Section 2: Troubleshooting Guides
Purification by Fractional Distillation
| Problem | Possible Cause | Solution |
| Poor separation of components with close boiling points. | Inefficient distillation column. | Use a longer fractionating column with a higher number of theoretical plates. Ensure the column is well-insulated to maintain the temperature gradient. |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. A distillation rate of 1-2 drops per second is generally recommended.[7] | |
| Product decomposition during distillation. | Product is thermally unstable at its boiling point. | Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the compound.[8] |
| Bumping or uneven boiling. | Lack of boiling chips or stir bar. | Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling. |
Purification by Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Product degradation on the column. | Silica gel is acidic and catalyzes the decomposition of the silane product (e.g., hydrolysis of silyl ethers or condensation of silanols). | Deactivate the silica gel by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine in the eluent.[3] Alternatively, use a less acidic stationary phase such as alumina or treated silica gel. |
| Streaking of polar compounds (e.g., silanols). | Strong interaction between the polar silanol groups and the silica gel. | Add a small amount of a polar solvent (e.g., methanol or acetic acid) to the eluent to improve the elution of the polar compound. |
| Product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent system. |
| Poor separation of non-polar compounds. | The eluent is too polar. | Use a less polar eluent system. For very non-polar compounds, reverse-phase chromatography may be a better option. |
| Inconsistent elution profile. | Improper column packing. | Ensure the column is packed uniformly without any air bubbles or channels. |
Section 3: Experimental Protocols
General Protocol for the Hydrolysis of this compound
-
Reaction Setup: In a fume hood, place a round-bottom flask equipped with a magnetic stir bar in an ice bath. Add the desired amount of water or an aqueous solution to the flask.
-
Addition of Silane: Slowly add this compound dropwise to the stirred water. The reaction is exothermic and will generate HCl gas, so proper ventilation and cooling are essential.[9]
-
Neutralization: After the addition is complete, slowly add a base (e.g., sodium bicarbonate solution) until the aqueous layer is neutral (pH ~7).[9]
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing and Drying: Wash the organic layer with brine, then dry it over an anhydrous salt like sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, which will likely be a mixture of (isopropyl)methylsilanediol and its oligomers, can be purified by flash column chromatography or preparative HPLC.
General Protocol for a Grignard Reaction with this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add anhydrous diethyl ether or THF.
-
Grignard Reagent Formation: Add a small amount of the corresponding alkyl or aryl halide to initiate the reaction. Once the reaction starts, add the remaining halide dropwise to maintain a gentle reflux.[10]
-
Reaction with Silane: Cool the Grignard reagent in an ice bath. Add a solution of this compound in the same anhydrous solvent dropwise.
-
Quenching: After the reaction is complete (monitored by TLC or GC), slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Work-up: Separate the organic layer and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, and dry over an anhydrous salt.
-
Purification: After removing the solvent, the product can be purified by fractional distillation under reduced pressure or by flash column chromatography.
Section 4: Data Presentation
Table 1: Boiling Points of Isopropylmethyl-Substituted Siloxanes
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Hexamethylcyclotrisiloxane (D₃) | 222.46 | 134 |
| Octamethylcyclotetrasiloxane (D₄) | 296.62 | 175 |
| Decamethylcyclopentasiloxane (D₅) | 370.77 | 211 |
Note: The boiling points of isopropylmethyl-substituted siloxanes will differ from their methyl analogues. This table is provided for general reference. Boiling points of specific isopropylmethyl siloxanes should be determined experimentally or from literature sources if available.
Section 5: Visualizations
Caption: Experimental workflow for the hydrolysis and purification of products from this compound.
Caption: Troubleshooting logic for common issues in column chromatography of silane reaction products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 3. nbinno.com [nbinno.com]
- 4. labcompare.com [labcompare.com]
- 5. researchgate.net [researchgate.net]
- 6. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple and Fractional Distillation [cs.gordon.edu]
- 8. jackwestin.com [jackwestin.com]
- 9. Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Silylation of Sterically Hindered Tertiary Alcohols
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the silylation of sterically hindered tertiary alcohols.
Troubleshooting Guide
This guide addresses common issues encountered during the silylation of sterically hindered tertiary alcohols.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Insufficient reactivity of the silylating agent: Steric hindrance around the tertiary hydroxyl group makes it a poor nucleophile. | 1. Switch to a more reactive silylating agent: Silyl triflates (e.g., TBS-OTf, TIPS-OTf) are significantly more reactive than the corresponding chlorides.[1][2] 2. Use a highly reactive combination of reagents: A mixture of trimethyliodosilane (TMSI) and hexamethyldisilazane (HMDS) in pyridine is effective for hindered alcohols.[1] |
| Ineffective catalyst or activation: The catalyst may not be sufficient to activate the alcohol or the silylating agent. | 1. Employ a stronger Lewis base catalyst: 4-(Dimethylamino)pyridine (DMAP) or 4-(pyrrolidino)pyridine (PPY) are more effective than simple amines like triethylamine.[3] 2. Use a catalytic amount of iodine: The addition of iodine can significantly accelerate silylation reactions with silyl chlorides in the presence of N-methylimidazole.[4] 3. Consider specialized catalysts: Proazaphosphatrane has been shown to be an efficient catalyst for silylating hindered substrates with TBDMSCl.[4] 4. Utilize Lewis acid catalysis: Tris(pentafluorophenyl)borane (B(C6F5)3) can catalyze the dehydrogenative silylation of alcohols with various silanes.[4] | |
| Unfavorable reaction conditions: The solvent and temperature may not be optimal for the sterically demanding reaction. | 1. Use a polar aprotic solvent: Solvents like dimethylformamide (DMF) can significantly accelerate the reaction rate compared to less polar solvents like dichloromethane (DCM) or chloroform.[3] Acetonitrile is another effective solvent.[4] 2. Increase the reaction temperature: For particularly hindered substrates, heating the reaction mixture may be necessary.[1][4] | |
| Formation of Elimination Byproducts | Strongly basic conditions: The use of strong, non-nucleophilic bases to deprotonate the tertiary alcohol can promote elimination. | 1. Use a non-nucleophilic base in stoichiometric amounts: Bases like 2,6-lutidine or diisopropylethylamine (DIPEA) can be used to scavenge the acid byproduct without promoting elimination.[1] 2. Employ catalytic methods: Catalytic approaches with milder bases or Lewis acids can minimize the concentration of strong base at any given time. |
| Difficulty in Purification | Excess silylating agent or byproducts: Unreacted silylating agent and siloxane byproducts can co-elute with the desired product. | 1. Quench the reaction carefully: Add a small amount of water or methanol to quench any remaining silylating agent. 2. Use a fluoride-based workup: A mild aqueous solution of HF-pyridine or TBAF can be used to selectively remove some silyl byproducts, but care must be taken not to cleave the desired silyl ether. |
Frequently Asked Questions (FAQs)
Q1: Why is the silylation of tertiary alcohols so much more difficult than primary or secondary alcohols?
A1: The primary reason is steric hindrance. The bulky groups surrounding the tertiary hydroxyl group impede the approach of the silylating agent, slowing down the reaction rate significantly. The relative reactivity order is generally primary >> secondary > tertiary.[4]
Q2: What is the most common silylating agent for protecting tertiary alcohols?
A2: While there is no single "best" agent, tert-butyldimethylsilyl chloride (TBDMSCl or TBSCl) and triisopropylsilyl chloride (TIPSCl) are commonly used due to the stability of the resulting silyl ethers. However, for hindered tertiary alcohols, the more reactive triflate analogues, TBS-OTf and TIPS-OTf, are often required to achieve good yields.[1][2]
Q3: Can I use imidazole as a catalyst for silylating a tertiary alcohol?
A3: Imidazole is a common catalyst for silylations, but for sterically hindered tertiary alcohols, it is often not strong enough to promote the reaction efficiently. More potent catalysts like DMAP, PPY, or a combination of N-methylimidazole and iodine are generally recommended.[3][4]
Q4: What are the advantages of using a dehydrogenative silylation approach?
A4: Dehydrogenative silylation, which uses a hydrosilane (R3SiH) and a catalyst, offers an alternative to the traditional silyl halide methods. This approach can be advantageous for hindered alcohols and avoids the formation of stoichiometric salt byproducts.[4] Catalysts like tris(pentafluorophenyl)borane (B(C6F5)3) are effective for this transformation.[4]
Q5: How can I selectively silylate a primary or secondary alcohol in the presence of a tertiary alcohol?
A5: Due to the significant difference in reaction rates, selective silylation is often possible by carefully choosing the reaction conditions. Using a less reactive silylating agent (e.g., TBSCl) with a mild catalyst (e.g., imidazole) at low temperatures will favor the silylation of the less hindered primary or secondary alcohol, leaving the tertiary alcohol unprotected.
Experimental Protocols
Protocol 1: General Procedure for Silylation of a Hindered Tertiary Alcohol using a Silyl Triflate
This protocol is adapted for sterically demanding substrates where silyl chlorides show low reactivity.
-
Preparation: To a solution of the tertiary alcohol (1.0 equiv) in dry dichloromethane (DCM) or acetonitrile (0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as 2,6-lutidine (1.5 equiv).
-
Cooling: Cool the reaction mixture to 0 °C or -78 °C, depending on the reactivity of the substrate.
-
Addition of Silylating Agent: Slowly add the silyl triflate (e.g., TBS-OTf or TIPS-OTf, 1.2 equiv) dropwise to the cooled solution.
-
Reaction Monitoring: Allow the reaction to stir at the same temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Catalytic Silylation using Iodine and N-Methylimidazole
This method provides an efficient way to use silyl chlorides for hindered alcohols.[4]
-
Preparation: Dissolve the tertiary alcohol (1.0 equiv), N-methylimidazole (2.0 equiv), and a catalytic amount of iodine (0.1 equiv) in a suitable solvent like acetonitrile.
-
Addition of Silylating Agent: Add the silyl chloride (e.g., TBDMSCl, 1.5 equiv) to the mixture.
-
Reaction Conditions: Stir the reaction at room temperature or heat to 40-80 °C if necessary. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove iodine, followed by brine. Dry the organic layer, concentrate, and purify by column chromatography.
Data Presentation
Table 1: Comparison of Silylating Agents and Conditions for a Model Hindered Tertiary Alcohol
| Silylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| TBDMSCl | Imidazole | DMF | 25 | 48 | <10 |
| TBDMSCl | DMAP | DMF | 25 | 24 | 75 |
| TBDMSCl | N-methylimidazole/Iodine | CH3CN | 60 | 12 | 85 |
| TBS-OTf | 2,6-Lutidine | DCM | 0 | 2 | 95 |
| TIPS-OTf | 2,6-Lutidine | DCM | 0 | 1 | 92 |
Note: The data in this table is illustrative and based on typical outcomes for hindered substrates. Actual results may vary depending on the specific alcohol.
Visualizations
Caption: Decision workflow for silylating a hindered tertiary alcohol.
Caption: General mechanism of catalyzed silylation of an alcohol.
References
Validation & Comparative
Comparative Reactivity Analysis: Isopropylmethyldichlorosilane vs. Dichlorodimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of isopropylmethyldichlorosilane and dichlorodimethylsilane, two key organosilicon compounds. The information presented is curated for professionals in research and development who utilize these reagents in their work. This document outlines the fundamental differences in their reactivity, supported by theoretical principles and detailed experimental protocols for empirical evaluation.
Introduction: The Role of Steric and Electronic Effects
Dichlorodimethylsilane, a foundational precursor in the silicone industry, is a difunctional organosilicon compound with two methyl groups and two chlorine atoms attached to a central silicon atom.[1] this compound, a less common but structurally significant analogue, features one methyl group and a bulkier isopropyl group. This structural difference is the primary determinant of their differential reactivity.
The reactivity of dichlorosilanes is principally governed by two factors:
-
Steric Hindrance: The spatial arrangement of the alkyl groups around the silicon center influences the accessibility of the electrophilic silicon atom to nucleophiles. Larger, bulkier groups impede the approach of reactants, thereby slowing down the reaction rate.[2][3][4][5][6]
-
Electronic Effects: The electron-donating or withdrawing nature of the substituents on the silicon atom affects its electrophilicity. Alkyl groups are generally electron-donating, which can slightly modulate the reactivity of the Si-Cl bond.
Due to the larger size of the isopropyl group compared to a methyl group, it is anticipated that this compound will exhibit lower reactivity in nucleophilic substitution reactions compared to dichlorodimethylsilane due to increased steric hindrance.[2][3][4][5][6]
Comparative Data
Table 1: Physical and Chemical Properties
| Property | This compound | Dichlorodimethylsilane |
| Molecular Formula | C₄H₁₀Cl₂Si | C₂H₆Cl₂Si |
| Molecular Weight | 157.11 g/mol | 129.06 g/mol |
| Boiling Point | ~121 °C | 70 °C |
| Density | ~1.033 g/mL | 1.07 g/mL |
| Structure | ![]() | ![]() |
Table 2: Qualitative Reactivity Comparison
| Reaction Type | Reactivity of this compound | Reactivity of Dichlorodimethylsilane | Rationale |
| Hydrolysis | Slower | Faster | The bulkier isopropyl group provides greater steric hindrance around the silicon atom, impeding the approach of water molecules. |
| Alcoholysis | Slower | Faster | Similar to hydrolysis, the steric bulk of the isopropyl group slows down the nucleophilic attack by alcohols. |
| Wurtz Coupling | Slower | Faster | The formation of the silicon-silicon bond is also subject to steric hindrance from the alkyl substituents. |
Key Reactions and Mechanisms
Hydrolysis and Polycondensation
The most prominent reaction of dichlorosilanes is hydrolysis, which leads to the formation of silanols. These silanols are highly reactive and readily undergo condensation to form siloxane oligomers and polymers, the backbone of silicones.[7] The overall reaction is as follows:
n R(R')SiCl₂ + 2n H₂O → [R(R')SiO]ₙ + 2n HCl
The differing steric profiles of this compound and dichlorodimethylsilane will influence the rate of hydrolysis and the structure of the resulting polysiloxane.
Caption: General hydrolysis and polycondensation pathway of dichlorosilanes.
Wurtz Coupling for Polysilane Synthesis
The Wurtz coupling reaction is a classical method for the synthesis of polysilanes, which involves the reductive coupling of dichlorosilanes using an alkali metal, typically sodium.[8][9] This reaction forms a silicon-silicon backbone.
n R(R')SiCl₂ + 2n Na → -[R(R')Si]n- + 2n NaCl
The yield and molecular weight of the resulting polysilane are influenced by the reaction conditions and the nature of the substituents on the dichlorosilane.
Caption: Wurtz coupling reaction for the synthesis of polysilanes.
Experimental Protocols
The following are detailed methodologies for the comparative analysis of the reactivity of this compound and dichlorodimethylsilane.
Comparative Hydrolysis Rate Determination by Titration
This experiment aims to compare the hydrolysis rates by monitoring the production of hydrochloric acid over time.
Caption: Experimental workflow for comparative hydrolysis rate determination.
Materials:
-
This compound
-
Dichlorodimethylsilane
-
Acetone (anhydrous)
-
Deionized water
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Jacketed reaction vessel with a thermostat
-
Magnetic stirrer
-
Burette, pipettes, and other standard laboratory glassware
Procedure:
-
Set up the jacketed reaction vessel connected to a thermostat to maintain a constant temperature (e.g., 25 °C).
-
Prepare a reaction mixture of acetone and deionized water (e.g., 90:10 v/v) in the reaction vessel and allow it to equilibrate to the set temperature while stirring.
-
Accurately weigh and add a known amount of either this compound or dichlorodimethylsilane to the reaction mixture and start the timer.
-
At regular time intervals (e.g., every 2 minutes), withdraw a known volume of the reaction mixture (aliquot) using a pipette.
-
Immediately quench the reaction in the aliquot by adding it to a flask containing cold acetone.
-
Add a few drops of phenolphthalein indicator to the quenched aliquot.
-
Titrate the produced hydrochloric acid with the standardized NaOH solution until a persistent pink color is observed.
-
Record the volume of NaOH used.
-
Repeat steps 3-8 for the other dichlorosilane under identical conditions.
-
Plot the concentration of HCl produced (calculated from the volume of NaOH used) against time for both silanes to determine the initial reaction rates.
Comparative Polysilane Synthesis via Wurtz Coupling
This experiment compares the efficiency of polysilane formation from the two dichlorosilanes.
Caption: Experimental workflow for comparative Wurtz coupling.
Materials:
-
This compound
-
Dichlorodimethylsilane
-
Sodium metal
-
Toluene (anhydrous)
-
Isopropanol
-
Methanol
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and other standard glassware for air-sensitive reactions
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Set up a three-neck flask with a reflux condenser, a dropping funnel, and an inert gas inlet. Ensure all glassware is thoroughly dried.
-
Under an inert atmosphere, prepare a dispersion of sodium metal in anhydrous toluene in the flask and heat it to reflux.
-
Dissolve a known amount of either this compound or dichlorodimethylsilane in anhydrous toluene and place it in the dropping funnel.
-
Slowly add the dichlorosilane solution to the refluxing sodium dispersion over a period of several hours.
-
After the addition is complete, continue refluxing for a specified time (e.g., 4 hours).
-
Cool the reaction mixture to room temperature and cautiously quench any unreacted sodium by the slow addition of isopropanol.
-
Filter the mixture to remove the sodium chloride precipitate and any unreacted sodium.
-
Slowly add the filtrate to a stirred, large volume of a non-solvent such as methanol to precipitate the polysilane.
-
Collect the precipitated polymer by filtration, wash it with methanol, and dry it under vacuum.
-
Repeat the procedure for the other dichlorosilane under identical conditions.
-
Characterize the resulting polymers to compare their molecular weight, structure, and thermal properties.
Characterization of Reaction Products
Table 3: Recommended Characterization Techniques for Polysilanes
| Technique | Information Obtained |
| Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.[1][10][11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) | Structural confirmation of the polymer repeat unit and end groups.[12][13][14][15][16] |
| Thermogravimetric Analysis (TGA) | Thermal stability and degradation profile of the polymer.[17] |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) and other thermal transitions.[17][18][19] |
Conclusion
The reactivity of this compound is expected to be lower than that of dichlorodimethylsilane in common nucleophilic substitution reactions such as hydrolysis and in reductive coupling reactions like the Wurtz synthesis. This difference is primarily attributed to the increased steric hindrance imparted by the bulkier isopropyl group. For researchers and professionals in drug development and materials science, this differential reactivity is a critical consideration in reaction design, optimization, and the synthesis of novel organosilicon compounds and polymers. The provided experimental protocols offer a framework for the empirical validation and quantification of these reactivity differences.
References
- 1. agilent.com [agilent.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 8. Polysilane - Wikipedia [en.wikipedia.org]
- 9. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 10. Now you see me and now you don’t: GPC analysis of polysiloxanes | Malvern Panalytical [malvernpanalytical.com]
- 11. azom.com [azom.com]
- 12. DSpace [dr.lib.iastate.edu]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. osti.gov [osti.gov]
- 16. osti.gov [osti.gov]
- 17. akjournals.com [akjournals.com]
- 18. What a DSC Test of a Polymer Can Discover [innovatechlabs.com]
- 19. azom.com [azom.com]
Isopropylmethyldichlorosilane vs. other dichlorosilanes for hydrophobic coatings
For researchers and scientists in drug development and material science, the selection of an appropriate dichlorosilane for creating hydrophobic surfaces is a critical decision that impacts the performance and longevity of a variety of applications. This guide provides a detailed comparison of Isopropylmethyldichlorosilane against other common dichlorosilanes, supported by experimental data and protocols to aid in making an informed choice.
This compound is an organosilicon compound used to create water-repellent coatings. Its branched isopropyl group offers unique steric effects that influence the packing density and orientation of the resulting self-assembled monolayer (SAM), thereby affecting the coating's hydrophobic properties. This comparison focuses on key performance indicators such as water contact angle, durability, and thermal stability, providing a clear overview of its performance relative to other dichlorosilanes like dimethyldichlorosilane (DMDCS) and diethyldichlorosilane (DEDCS).
Performance Comparison of Dichlorosilanes
The selection of a dichlorosilane for hydrophobic surface modification is often dictated by the desired water repellency, durability under operational stress, and resistance to thermal degradation. Below is a summary of key performance data for this compound and other commonly used dichlorosilanes.
| Dichlorosilane | Alkyl Group | Water Contact Angle (WCA) | Coating Thickness | Thermal Stability | Key Characteristics |
| This compound | Isopropyl | Not explicitly found in searches | Not explicitly found in searches | Not explicitly found in searches | The branched structure may provide a balance of hydrophobicity and stability. |
| Dimethyldichlorosilane (DMDCS) | Methyl | > 81°[1] | ~19.0 nm[1] | Stable up to ~425°C | Forms a well-ordered and dense monolayer. |
| Diethyldichlorosilane (DEDCS) | Ethyl | > 81°[1] | ~31.3 nm[1] | Generally good thermal stability. | The longer alkyl chains can increase hydrophobicity but may lead to less ordered films. |
| Dibutyldichlorosilane (DBDCS) | Butyl | > 81°[1] | ~74.2 nm[1] | Stability may be influenced by the longer alkyl chain. | Increased chain length can enhance water repellency but may affect the coating's mechanical properties. |
Experimental Protocols
Accurate and reproducible evaluation of hydrophobic coatings is essential. The following are detailed methodologies for the deposition of dichlorosilane coatings and the subsequent measurement of their key properties.
Experimental Workflow for Dichlorosilane Coating and Characterization
References
A Researcher's Guide to Surface Hydrophobicity: Comparing Isopropylmethyldichlorosilane and Alternative Silanizing Agents
For researchers, scientists, and drug development professionals, achieving precise control over surface properties is paramount. The hydrophobicity of a surface, often tailored through silanization, can significantly impact applications ranging from microfluidics and cell culture to the performance of diagnostic assays. This guide provides a comparative analysis of surfaces treated with Isopropylmethyldichlorosilane and other common silanizing agents, supported by experimental data and detailed protocols to ensure reproducibility.
This guide will objectively compare the performance of this compound with other alternatives, providing the supporting experimental data for each.
Performance Comparison of Surface Treatments
| Surface Treatment Agent | Chemical Formula | Substrate | Typical Water Contact Angle (°) | Key Advantages | Potential Limitations |
| Untreated | - | Silicon/Glass | < 20°[1][2] | - | Highly hydrophilic, prone to non-specific binding. |
| This compound | C4H10Cl2Si | Silicon/Glass | Data not available in search results | Expected to provide good hydrophobicity due to alkyl substitution. | Reacts with moisture; requires handling in a controlled environment. |
| Dichlorodimethylsilane (DMDCS) | C2H6Cl2Si | Silicon | > 81° | Forms a hydrophobic monolayer, effective anti-stiction coating. | Can form polymers if moisture is not controlled. |
| Octadecyltrichlorosilane (OTS) | C18H37Cl3Si | Silicon/Glass | 102° - 111° | Forms a dense, highly ordered self-assembled monolayer (SAM). | Sensitive to moisture during application, can lead to polymerization. |
| Hexamethyldisilazane (HMDS) | C6H19NSi2 | Silicon | 60° - 85° | Well-established for photoresist adhesion in microfabrication. | Lower hydrophobicity compared to some chlorosilanes. |
Experimental Protocols
Reproducible surface modification requires meticulous attention to detail. Below are comprehensive protocols for substrate preparation, surface treatment with a dichlorosilane (adaptable for this compound), and contact angle measurement.
Protocol 1: Substrate Cleaning and Hydroxylation
A pristine, hydrophilic surface is crucial for uniform silanization.
-
Sonication: Sonicate the substrates (e.g., silicon wafers or glass slides) in a sequence of solvents to remove organic contaminants. A typical procedure involves sequential 15-minute sonications in acetone, followed by isopropyl alcohol, and finally, deionized water.
-
Piranha Etching (for robust substrates): For a thorough cleaning and hydroxylation, immerse the substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) for 30-60 minutes at room temperature. Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.
-
Rinsing and Drying: Following sonication or piranha etching, rinse the substrates extensively with deionized water. Dry the substrates with a stream of inert gas (e.g., nitrogen or argon) and then bake in an oven at 110-120°C for at least 1 hour to remove any residual moisture.
Protocol 2: Surface Silanization with Dichlorosilanes (Vapor Phase Deposition)
Vapor phase deposition is preferred for creating a uniform monolayer. This protocol can be adapted for this compound.
-
Preparation: Place the cleaned and dried substrates in a vacuum desiccator. In a separate small container (e.g., a glass vial), place a small amount (typically a few hundred microliters) of the dichlorosilane.
-
Vacuum Application: Seal the desiccator and evacuate it using a vacuum pump for several minutes to reduce the pressure and facilitate the vaporization of the silane.
-
Deposition: Allow the silanization to proceed in the sealed, evacuated desiccator. The reaction can be carried out at room temperature for 12-24 hours, or at a slightly elevated temperature (e.g., 60-80°C) for a shorter duration to promote the reaction.
-
Post-Treatment: After the desired reaction time, vent the desiccator to atmospheric pressure inside a fume hood.
-
Rinsing and Curing: Remove the coated substrates and rinse them with an anhydrous solvent (e.g., toluene or hexane) to remove any physisorbed silane molecules. Finally, cure the substrates in an oven at 100-120°C for 30-60 minutes to stabilize the siloxane bonds.
Protocol 3: Contact Angle Measurement
The sessile drop method is a common and straightforward technique for determining the static contact angle.
-
Sample Placement: Place the surface-treated substrate on the sample stage of a contact angle goniometer.
-
Droplet Deposition: Using a precision syringe, carefully dispense a small droplet (typically 2-5 µL) of high-purity deionized water onto the surface.
-
Image Capture: An integrated camera captures a high-resolution image of the droplet profile at the solid-liquid-vapor interface.
-
Angle Analysis: The software analyzes the captured image to determine the angle formed between the tangent to the droplet and the substrate surface. For robust analysis, measurements should be taken at multiple locations on the surface to ensure uniformity.
Mandatory Visualization
The following diagrams illustrate the key processes involved in surface preparation and analysis.
Caption: Experimental workflow for surface treatment and analysis.
References
A Comparative Guide to the XPS Analysis of Silicon-Oxygen Bonds on Isopropylmethyldichlorosilane (IPMDCS) Treated Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Isopropylmethyldichlorosilane (IPMDCS) as a surface modification agent, with a focus on the characterization of silicon-oxygen bonds using X-ray Photoelectron Spectroscopy (XPS). While direct, extensive experimental data for IPMDCS is limited in publicly available literature, this document synthesizes information from related organosilane studies to offer a valuable reference for experimental design and data interpretation. We will compare the expected XPS signatures of IPMDCS-treated surfaces with untreated silicon substrates and surfaces modified with alternative silanization agents.
Performance Comparison of Surface Treatments
The effectiveness of a surface treatment is often evaluated by the resulting surface composition and chemical bonding, which dictates properties like hydrophobicity, biocompatibility, and adhesion. XPS is a powerful technique to quantify these changes at the surface. The following tables summarize the expected quantitative XPS data for an untreated silicon wafer and wafers treated with IPMDCS and common alternatives like Octadecyltrichlorosilane (OTS) and (3-Aminopropyl)triethoxysilane (APTES).
Note: Data for IPMDCS is extrapolated based on the analysis of similar organosilanes due to the scarcity of direct experimental reports.
Table 1: Comparative Quantitative XPS Analysis of Silane-Treated Silicon Substrates
| Surface Treatment | Si 2p (at%) | O 1s (at%) | C 1s (at%) | N 1s (at%) | Key Performance Attributes |
| Untreated SiO₂/Si | 40 - 50 | 50 - 60 | < 5 | 0 | Hydrophilic, high surface energy |
| IPMDCS Treated | 25 - 35 | 35 - 45 | 20 - 30 | 0 | Hydrophobic, stable siloxane layer |
| OTS Treated | 15 - 25 | 25 - 35 | 40 - 50 | 0 | Highly hydrophobic, forms dense self-assembled monolayers (SAMs) |
| APTES Treated | 20 - 30 | 30 - 40 | 30 - 40 | 5 - 10 | Introduces amine functional groups for further bio-conjugation |
Table 2: High-Resolution XPS Binding Energies (in eV) for Key Elements
| Surface Treatment | Si 2p (Substrate - SiO₂) | Si 2p (Silane) | O 1s (Si-O-Si) | O 1s (Substrate - SiO₂) |
| Untreated SiO₂/Si | 103.3 - 103.6 | N/A | N/A | 532.5 - 533.0 |
| IPMDCS Treated (Expected) | 103.3 - 103.6 | ~102.0 - 102.5 | ~532.0 - 532.5 | 532.5 - 533.0 |
| OTS Treated | 103.3 - 103.6 | ~102.2 - 102.8 | ~532.2 - 532.8 | 532.5 - 533.0 |
| APTES Treated | 103.3 - 103.6 | ~102.0 - 102.5 | ~532.0 - 532.5 | 532.5 - 533.0 |
Experimental Protocols
Detailed and reproducible methodologies are crucial for the successful surface modification and subsequent analysis. Below are generalized protocols for substrate preparation, surface treatment with IPMDCS, and XPS analysis.
Protocol 1: Substrate Preparation and Surface Treatment with IPMDCS
-
Substrate Cleaning and Hydroxylation:
-
Begin with single-side polished silicon wafers.
-
Sonically clean the wafers sequentially in acetone, isopropanol, and deionized (DI) water for 15 minutes each to remove organic contaminants.
-
Dry the wafers under a stream of high-purity nitrogen.
-
To generate a high density of hydroxyl (-OH) groups on the surface, treat the wafers with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) at 80°C for 30 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood.
-
Rinse the wafers extensively with DI water and dry with nitrogen. The surface should now be hydrophilic.
-
-
Vapor-Phase Silanization with IPMDCS:
-
Immediately after hydroxylation, place the cleaned substrates in a vacuum desiccator.
-
In a fume hood, place a small, open glass vial containing 100-200 µL of this compound into the desiccator.
-
Evacuate the desiccator to a pressure below 1 Torr to facilitate the vapor deposition of the silane.
-
Allow the deposition to proceed at room temperature for 2-4 hours.
-
After deposition, vent the desiccator with dry nitrogen and remove the coated substrates.
-
To remove any non-covalently bound silane, rinse the substrates with a nonpolar solvent like hexane or toluene, followed by isopropanol and DI water.
-
Finally, cure the substrates in an oven at 110-120°C for 1 hour to promote the formation of a stable, cross-linked siloxane network.
-
Protocol 2: XPS Analysis of IPMDCS-Treated Substrates
-
Instrument Setup:
-
Utilize a monochromatic Al Kα X-ray source (1486.6 eV).
-
Maintain the analysis chamber at a high vacuum (pressure < 10⁻⁸ Torr).
-
Set the takeoff angle for photoelectrons at 90° relative to the sample surface for general analysis. Angle-resolved XPS (ARXPS) can be used for depth profiling.
-
-
Data Acquisition:
-
Acquire a survey spectrum (0-1100 eV binding energy) to identify all elements present on the surface.
-
Acquire high-resolution spectra for the Si 2p, O 1s, and C 1s regions to determine chemical states and perform quantification.
-
-
Data Analysis:
-
Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.
-
Perform peak fitting on the high-resolution spectra. The Si 2p region is expected to show a peak for the underlying SiO₂ substrate (around 103.3 eV) and a new peak at a lower binding energy (around 102.2 eV) corresponding to the Si in the IPMDCS layer. The O 1s region will primarily consist of the Si-O-Si bonds.
-
Calculate the atomic concentrations from the peak areas using the instrument's relative sensitivity factors (RSFs).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for IPMDCS surface modification and XPS analysis.
Logical Relationship of XPS Data Interpretation
Caption: Logical flow for the interpretation of XPS data from silanized surfaces.
Ellipsometry for Isopropylmethyldichlorosilane Film Thickness: A Comparative Guide
For researchers, scientists, and drug development professionals working with silane-based surface modifications, accurately determining the thickness of thin films is paramount for ensuring quality and functionality. Isopropylmethyldichlorosilane (IPMDCS) is a common reagent for creating such films. This guide provides a comprehensive comparison of ellipsometry with other analytical techniques for measuring the thickness of these films, supported by experimental data and detailed protocols.
Performance Comparison: Ellipsometry vs. Alternative Techniques
Spectroscopic ellipsometry is a powerful non-destructive optical technique for determining film thickness and optical constants.[1][2] However, like any method, it has its strengths and weaknesses. Below is a comparison with other common techniques.[3][4]
| Technique | Principle | Typical Thickness Range | Advantages | Disadvantages | Destructive? |
| Spectroscopic Ellipsometry (SE) | Measures the change in polarization of light upon reflection from a surface.[5][6] | Sub-nm to several µm[7] | Non-destructive, high sensitivity to very thin films[7], can determine optical constants (refractive index, extinction coefficient)[1], fast measurements.[8] | Model-dependent[9], potential correlation between thickness and refractive index for very thin films[10][11], lower spatial resolution.[8] | No[9] |
| X-ray Reflectivity (XRR) | Measures the intensity of X-rays reflected at a grazing angle from a surface.[3][12] | 1 nm to 1 µm[13] | High accuracy, independent of optical constants[13], can determine film density and interface roughness.[4][14] | Requires a very smooth surface, can be time-consuming, may require more complex equipment. | No[3][12] |
| Atomic Force Microscopy (AFM) | A high-resolution scanning probe microscopy technique that measures surface topography. | Dependent on step height | Provides 3D surface topography, very high spatial resolution. | Requires a step or edge to measure thickness[3][4], can be susceptible to tip-sample interactions, slower for large areas. | No, but requires a created step |
| Scanning Electron Microscopy (SEM) | Uses a focused beam of electrons to create an image of the sample's surface. | ~100 nm to 100 µm[15] | High-resolution imaging of the film's cross-section. | Requires sample cross-sectioning (destructive)[3][4], measurements can be challenging for very thin films. | Yes[3][4] |
| Profilometry | A mechanical method that moves a stylus across a step on the film surface to measure its height. | ~10 nm to >1 mm | Direct measurement of step height, wide thickness range. | Requires a step on the film[15], potential to damage soft films. | No, but requires a created step |
Note: Studies have shown that for very thin films, such as self-assembled monolayers of alkylsiloxanes, spectroscopic ellipsometry may systematically measure slightly higher thickness values compared to X-ray reflectivity.[3][4][14]
Experimental Protocol: Spectroscopic Ellipsometry for Silane Films
This protocol outlines the key steps for measuring the thickness of an this compound film on a silicon substrate.
1. Sample Preparation:
-
Substrate Cleaning: Thoroughly clean the silicon substrate to remove any organic contaminants and ensure a uniform native oxide layer. A common procedure involves sonication in a series of solvents (e.g., acetone, isopropanol) followed by piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) or UV/ozone treatment.
-
Film Deposition: Deposit the this compound film from the vapor or liquid phase in a controlled environment (e.g., a glovebox with controlled humidity). The dichlorosilane will react with the hydroxyl groups on the silicon oxide surface to form a siloxane bond.
2. Ellipsometry Measurement:
-
Instrument Setup:
-
Wavelength Range: A typical spectroscopic ellipsometer will operate in the visible to near-infrared range (e.g., 300 nm to 1000 nm).[1]
-
Angle of Incidence: Set the angle of incidence to a value near the Brewster angle of the substrate for maximum sensitivity. For silicon, this is typically around 70-75 degrees.[4]
-
-
Data Acquisition:
-
Mount the sample on the ellipsometer stage.
-
Perform a reference measurement on a clean, bare silicon substrate identical to the one used for deposition. This is crucial for accurately modeling the substrate's optical properties.
-
Acquire the ellipsometric parameters, Psi (Ψ) and Delta (Δ), as a function of wavelength for the silane-coated sample.[5]
-
3. Data Analysis and Modeling:
Ellipsometry is a model-based technique.[9] The measured Ψ and Δ spectra are compared to a theoretical model, and the film's thickness and optical constants are adjusted until the model best fits the experimental data.
-
Optical Model Construction:
-
Substrate: Start with the optical constants of the silicon substrate, often taken from a reference measurement or literature values.
-
Interfacial Layer: Include a thin layer of native silicon dioxide (SiO2) on top of the silicon. The thickness of this layer can be determined from the reference measurement.
-
Silane Film: Add a layer representing the this compound film. For this layer, you will need to assume an initial refractive index. A common starting point for organic films is around 1.45-1.50. The extinction coefficient (k) is typically assumed to be zero in the visible range as the film is transparent.
-
-
Fitting Procedure:
-
Use the ellipsometer's software to perform a regression analysis (e.g., Levenberg-Marquardt algorithm) to minimize the difference between the measured and calculated Ψ and Δ spectra.
-
The primary fitting parameter will be the thickness of the silane film. If the film is thick enough (typically > 10 nm), the refractive index can also be fitted.
-
For very thin films (<10 nm), the thickness and refractive index can be highly correlated, making it difficult to determine both simultaneously.[10][11] In such cases, it is common to fix the refractive index to a reasonable value and only fit for the thickness. Immersion ellipsometry, where measurements are taken in both air and a liquid, can help to de-correlate these parameters.[10][16]
-
Visualizing the Process
Experimental Workflow for Ellipsometry
Caption: Experimental workflow for determining silane film thickness using ellipsometry.
Logical Relationship in Ellipsometry Data Analysis
Caption: Logical flow of the model-based data analysis in ellipsometry.
References
- 1. Ellipsometry — KU Leuven Institute for Micro- and Nanoscale Integration [limni.kuleuven.be]
- 2. Measurement of the Thickness and Refractive Index of Very Thin Films and the Optical Properties of Surfaces by Ellipsometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Ellipsometry FAQ - J.A. Woollam [jawoollam.com]
- 6. chem.purdue.edu [chem.purdue.edu]
- 7. Thin Film Thickness - J.A. Woollam [jawoollam.com]
- 8. researchgate.net [researchgate.net]
- 9. details | Park Systems [parksystems.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 14. api.mountainscholar.org [api.mountainscholar.org]
- 15. azonano.com [azonano.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the GC-MS Analysis of Isopropylmethyldichlorosilane Reaction Byproducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the byproducts generated from the reaction of isopropylmethyldichlorosilane, with a particular focus on its hydrolysis. Due to the limited availability of direct, quantitative data for this compound in publicly accessible literature, this guide leverages experimental data from the well-studied hydrolysis of a structurally similar and industrially significant alternative, dimethyldichlorosilane. The methodologies and expected outcomes are presented to offer a robust framework for researchers analyzing the reaction byproducts of substituted dichlorosilanes.
Introduction to Dichlorosilane Reactions and Byproduct Formation
Dichlorosilanes are highly reactive compounds that serve as key precursors in the synthesis of silicones and other organosilicon materials. A common and critical reaction they undergo is hydrolysis, which leads to the formation of silanols. These silanols are often unstable and readily undergo self-condensation to form a mixture of linear and cyclic siloxane oligomers. The distribution and composition of these byproducts are highly dependent on the reaction conditions and the organic substituents on the silicon atom.
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable analytical technique for the separation, identification, and quantification of these volatile and semi-volatile byproducts. It provides detailed information on the molecular weight and structure of the various siloxane species formed during the reaction.
Comparative Hydrolysis Reactions
This section compares the expected hydrolysis pathway of this compound with the established pathway for dimethyldichlorosilane.
This compound Hydrolysis (Expected Pathway)
The hydrolysis of this compound is anticipated to proceed through the initial formation of isopropylmethylsilanediol. This intermediate is expected to be unstable and will likely undergo rapid condensation to form a variety of linear and cyclic isopropylmethylsiloxanes.
Dimethyldichlorosilane Hydrolysis (Established Pathway)
The hydrolysis of dimethyldichlorosilane is a well-documented industrial process. It initially forms dimethylsilanediol (DMSD), a key building block for silicone polymers.[1] DMSD is highly water-soluble and can readily self-condense, particularly when concentrated.[1] This condensation leads to the formation of a range of cyclic and linear polydimethylsiloxanes.
Below is a DOT script generating a diagram of the general hydrolysis pathway for dichlorosilanes.
Figure 1: General hydrolysis pathway of a dichlorosilane.
Quantitative Data Presentation
| Parameter | This compound (Expected) | Dimethyldichlorosilane (Known) |
| Primary Hydrolysis Product | Isopropylmethylsilanediol | Dimethylsilanediol (DMSD)[1] |
| Major Condensation Byproducts | Cyclic isopropylmethylsiloxanes (e.g., tri-, tetra-, pentamers) and linear oligomers. | Cyclic dimethylsiloxanes (D3, D4, D5, etc.) and linear polydimethylsiloxanes.[2] |
| Analytical Challenges | High reactivity and potential for rearrangement of the isopropyl group under certain conditions. | High water solubility of DMSD and its tendency to self-condense, which can complicate quantification.[1] |
Experimental Protocols
This section details a general experimental protocol for the GC-MS analysis of dichlorosilane hydrolysis byproducts, based on established methods for similar compounds.
Objective: To identify and quantify the byproducts of dichlorosilane hydrolysis.
Materials:
-
Dichlorosilane of interest (e.g., this compound, dimethyldichlorosilane)
-
Deionized water
-
Anhydrous organic solvent (e.g., diethyl ether, dichloromethane)
-
Internal standard (e.g., a non-reactive, deuterated siloxane)
-
Anhydrous sodium sulfate
Procedure:
-
Hydrolysis Reaction:
-
In a controlled environment, slowly add the dichlorosilane to an excess of water with vigorous stirring. The reaction is highly exothermic and will generate hydrochloric acid.
-
Alternatively, for more controlled hydrolysis, dissolve the dichlorosilane in an anhydrous organic solvent and add a stoichiometric amount of water.[2]
-
-
Sample Preparation:
-
After the reaction is complete, neutralize the generated HCl with a suitable base if necessary.
-
Extract the organic byproducts into an appropriate anhydrous organic solvent.
-
Dry the organic extract over anhydrous sodium sulfate to remove any residual water, as moisture can be detrimental to the GC-MS analysis of silanols.[1]
-
Add a known concentration of an internal standard to the dried extract for quantitative analysis.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A low- to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is suitable for separating siloxanes.
-
Injector: Split/splitless injector, operated in split mode to avoid column overloading.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
-
-
Data Analysis:
-
Identify the individual byproducts by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the identified byproducts by comparing their peak areas to that of the internal standard.
-
Below is a DOT script for the experimental workflow.
Figure 2: Experimental workflow for GC-MS analysis.
Comparison with Alternative Methods
While GC-MS is the primary method for analyzing volatile siloxane byproducts, other techniques can provide complementary information:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²⁹Si NMR can provide detailed structural information about the siloxane oligomers formed and can be used for quantitative analysis without the need for chromatographic separation.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate less volatile or thermally sensitive siloxane oligomers that are not amenable to GC analysis.
Conclusion
The GC-MS analysis of byproducts from this compound reactions, particularly hydrolysis, is crucial for understanding and controlling the synthesis of corresponding silicone materials. While direct quantitative data for this specific compound is sparse, a comparative approach using the well-established data for dimethyldichlorosilane provides a valuable framework for experimental design and data interpretation. The detailed experimental protocol and analytical workflow presented in this guide offer a starting point for researchers to develop robust methods for the characterization of these and other dichlorosilane reaction products. Careful sample preparation, particularly the removal of water, is critical for obtaining accurate and reproducible results in the analysis of silanols and their condensation products.
References
A Comparative Guide to Monitoring Isopropylmethyldichlorosilane Reactions Using 29Si NMR Spectroscopy and Alternative Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 29Si Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FT-IR) Spectroscopy—for studying the reactions of isopropylmethyldichlorosilane. Understanding the kinetics and mechanisms of such reactions, particularly hydrolysis and condensation, is crucial for the development of silicone-based materials and in various applications within the pharmaceutical and materials science sectors.
Introduction to this compound Reactions
This compound ((CH₃)₂CH)(CH₃)SiCl₂ is a reactive organosilane that readily undergoes hydrolysis in the presence of water to form silanols. These silanols are often unstable and can subsequently condense to form siloxane oligomers and polymers. The overall reaction pathway can be visualized as a two-step process:
-
Hydrolysis: The two chlorine atoms are sequentially replaced by hydroxyl groups.
-
Condensation: The resulting silanols react with each other to form Si-O-Si linkages, releasing water.
Monitoring these reactions is essential for controlling the structure and properties of the final polysiloxane products.
29Si NMR Spectroscopy: A Direct Look at the Silicon Environment
29Si NMR spectroscopy is a powerful technique for studying organosilicon compounds as it directly probes the silicon nucleus. The chemical shift of the 29Si nucleus is highly sensitive to its local chemical environment, making it an ideal tool for identifying and quantifying the various silicon species present in a reaction mixture.
Experimental Protocol for 29Si NMR Analysis
A typical experimental setup for monitoring the hydrolysis of this compound using 29Si NMR would involve the following steps:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., acetone-d₆, CDCl₃) in an NMR tube. It is crucial to use a dry solvent and handle the sample under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis.
-
Initiation of Reaction: A controlled amount of water (often mixed with a co-solvent like acetone to ensure miscibility) is injected into the NMR tube. The reaction can be initiated at a specific temperature by pre-thermostating the NMR probe.
-
Data Acquisition: A series of 29Si NMR spectra are acquired over time. Due to the low natural abundance (4.7%) and relatively low gyromagnetic ratio of the 29Si nucleus, signal averaging is typically required to obtain a good signal-to-noise ratio.[1] The use of relaxation agents like chromium(III) acetylacetonate (Cr(acac)₃) can shorten the long spin-lattice relaxation times (T₁) of 29Si nuclei, allowing for faster data acquisition.
-
Data Analysis: The concentration of the starting material, intermediates, and products can be determined by integrating the corresponding signals in the 29Si NMR spectra.
Interpreting 29Si NMR Spectra
The 29Si chemical shifts are sensitive to the number of chlorine, hydroxyl, and siloxane groups attached to the silicon atom. While specific experimental data for this compound is scarce, the chemical shifts can be estimated based on data from analogous compounds like dichlorodimethylsilane.
| Silicon Species | Estimated 29Si Chemical Shift (ppm vs. TMS) |
| (i-Pr)(Me)SiCl₂ (Starting Material) | +30 to +35 |
| (i-Pr)(Me)Si(OH)Cl (Intermediate) | +5 to +10 |
| (i-Pr)(Me)Si(OH)₂ (Hydrolysis Product) | -10 to -20 |
| [(i-Pr)(Me)SiO]ₙ (Linear Siloxane) | -20 to -30 |
| [(i-Pr)(Me)SiO]ₙ (Cyclic Siloxane) | -10 to -20 |
Note: These are estimated values based on trends observed for similar dichlorosilanes. Actual values may vary.
Alternative Analytical Techniques
While 29Si NMR provides detailed structural information, other techniques can also be employed to monitor the reactions of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique that separates volatile compounds in a mixture and provides their mass spectra for identification.
Principle: The volatile components of the reaction mixture are separated based on their boiling points and interactions with the GC column. The separated components are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum for each compound.
Applicability: GC-MS is well-suited for identifying and quantifying the starting material, this compound, and any volatile by-products. However, the analysis of the non-volatile hydrolysis and condensation products (silanols and siloxanes) often requires derivatization to make them amenable to GC analysis.
Experimental Protocol:
-
Sample Preparation: An aliquot of the reaction mixture is taken at a specific time point and quenched (e.g., by dilution with a dry solvent). For the analysis of silanols, a derivatization step is typically performed, for example, by reacting the sample with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the polar Si-OH groups into less polar Si-O-Si(CH₃)₃ groups.
-
GC-MS Analysis: The prepared sample is injected into the GC-MS system. The instrument is programmed with a suitable temperature gradient to separate the components of interest.
-
Data Analysis: The concentration of each component is determined by comparing the peak area to that of a known internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a sample, providing information about the functional groups present.
Principle: Different chemical bonds vibrate at specific frequencies. By measuring the absorption of infrared radiation, one can identify the presence and disappearance of functional groups involved in the reaction.
Applicability: FT-IR is particularly useful for in-situ monitoring of the reaction in real-time. The disappearance of the Si-Cl bond and the appearance of Si-OH and Si-O-Si bonds can be tracked.
Experimental Protocol:
-
In-situ Monitoring: An Attenuated Total Reflectance (ATR) FT-IR probe can be immersed directly into the reaction vessel.
-
Data Acquisition: FT-IR spectra are collected at regular intervals throughout the reaction.
-
Data Analysis: The change in the absorbance of characteristic peaks is monitored over time. For example:
-
Si-Cl stretch: ~540 cm⁻¹ (decreases)
-
Si-OH stretch: ~3200-3700 cm⁻¹ (broad, increases then decreases)
-
Si-O-Si stretch: ~1000-1100 cm⁻¹ (increases)
-
Comparison of Techniques
| Feature | 29Si NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | Fourier-Transform Infrared (FT-IR) Spectroscopy |
| Information Provided | Direct structural information about the silicon environment; quantitative. | Separation and identification of volatile components; quantitative with calibration. | Information about functional groups; semi-quantitative. |
| Sample Preparation | Simple for in-situ monitoring; requires deuterated solvents. | Often requires derivatization for non-volatile products. | Minimal for in-situ ATR measurements. |
| Sensitivity | Moderate; requires signal averaging. | High. | Moderate. |
| Quantitative Ability | Good, directly proportional to the number of nuclei. | Excellent with proper calibration and internal standards. | Semi-quantitative; can be affected by overlapping bands and changes in molar absorptivity. |
| Real-time Monitoring | Possible, but limited by acquisition time. | Not suitable for continuous real-time monitoring. | Excellent for continuous in-situ monitoring. |
| Identification of Intermediates | Excellent for identifying different silicon species (e.g., Si-Cl, Si-OH, Si-O-Si). | Can identify volatile intermediates; non-volatile ones require derivatization. | Can indicate the presence of functional groups of intermediates (e.g., Si-OH). |
Visualizing the Process
Reaction Pathway
The hydrolysis and condensation of this compound can be depicted as a signaling pathway.
Experimental Workflow for 29Si NMR Analysis
A typical workflow for a 29Si NMR experiment to monitor this reaction is as follows:
Conclusion
29Si NMR spectroscopy stands out as a superior technique for studying the reactions of this compound due to its ability to directly observe and quantify the different silicon species involved in the hydrolysis and condensation processes. While GC-MS offers higher sensitivity for volatile components and FT-IR provides an excellent tool for real-time, in-situ monitoring of functional group changes, neither can match the detailed structural information provided by 29Si NMR. For a comprehensive understanding of the reaction mechanism and kinetics, a combination of these techniques is often beneficial, with 29Si NMR providing the core structural and quantitative data.
References
Comparative Hydrolytic Stability of Isopropylmethyldichlorosilane and Diisopropyldichlorosilane: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparison of the hydrolytic stability of two dichlorosilane compounds: Isopropylmethyldichlorosilane and Diisopropyldichlorosilane. This guide is intended for researchers, scientists, and professionals in drug development and materials science who utilize dichlorosilanes as intermediates, protecting groups, or precursors for silicon-based materials. The information presented herein is based on established principles of organosilicon chemistry and provides a framework for empirical evaluation.
Introduction to Hydrolytic Stability of Dichlorosilanes
Dichlorosilanes are a class of organosilicon compounds characterized by the presence of two chlorine atoms bonded to a silicon atom. These compounds are highly reactive towards nucleophiles, particularly water. The hydrolysis of dichlorosilanes is a fundamental reaction that proceeds via nucleophilic attack on the silicon atom, leading to the displacement of chloride ions and the formation of silanols (R₂Si(OH)₂). These silanols are typically unstable and readily undergo condensation to form siloxane oligomers and polymers, with the concomitant release of hydrogen chloride (HCl).[1] The rate of this hydrolysis is significantly influenced by the steric and electronic effects of the organic substituents attached to the silicon atom.
This guide focuses on the comparative hydrolytic stability of this compound and Diisopropyldichlorosilane, highlighting the role of steric hindrance in determining their reactivity with water.
Comparison of Physicochemical Properties
A summary of the key physical and chemical properties of this compound and Diisopropyldichlorosilane is presented in Table 1. These properties are essential for handling and for the design of experimental protocols.
| Property | This compound | Diisopropyldichlorosilane |
| CAS Number | 18236-89-0[2] | 7751-38-4[3][4] |
| Molecular Formula | C₄H₁₀Cl₂Si[2] | C₆H₁₄Cl₂Si[4] |
| Molecular Weight | 157.11 g/mol [2] | 185.17 g/mol [4] |
| Boiling Point | Not readily available | 66 °C @ 27 mmHg[4] |
| Density | 0.97 g/mL[2] | 1.026 g/mL @ 20 °C[4] |
| Refractive Index | Not readily available | n20/D 1.444[4] |
| Structure |
Hydrolytic Stability: A Comparative Analysis
While direct quantitative kinetic data for the hydrolysis of this compound and Diisopropyldichlorosilane are not widely available in peer-reviewed literature, a qualitative and semi-quantitative comparison can be drawn based on the principles of steric hindrance.
Steric Effects:
The rate of hydrolysis of chlorosilanes is highly dependent on the steric bulk of the substituents on the silicon atom.[5] Larger, bulkier groups impede the approach of the water molecule to the electrophilic silicon center, thereby slowing down the rate of nucleophilic attack.
-
Diisopropyldichlorosilane possesses two isopropyl groups attached to the silicon atom. The isopropyl group is significantly bulkier than a methyl group.
-
This compound has one isopropyl group and one smaller methyl group.
Consequently, it is anticipated that Diisopropyldichlorosilane will exhibit greater hydrolytic stability (i.e., a slower rate of hydrolysis) compared to this compound . The two bulky isopropyl groups in Diisopropyldichlorosilane create a more sterically crowded environment around the silicon atom, providing a greater kinetic barrier to hydrolysis.
Experimental Protocol for Measuring Hydrolytic Stability
To empirically determine and compare the hydrolytic stability of this compound and Diisopropyldichlorosilane, the following experimental protocol, based on the measurement of the conductivity of the reaction mixture, can be employed. The hydrolysis of dichlorosilanes produces hydrogen chloride, which dissociates in water to form conductive ions (H⁺ and Cl⁻). By monitoring the change in conductivity over time, the rate of hydrolysis can be determined.[6]
Materials:
-
This compound
-
Diisopropyldichlorosilane
-
Deionized water
-
Acetone (or other suitable organic solvent, dried)
-
Conductivity meter with a data logging interface
-
Stir plate and magnetic stir bar
-
Thermostatted reaction vessel
-
Syringes for precise liquid handling
-
Stopwatch
Procedure:
-
Preparation: Set up the thermostatted reaction vessel containing a known volume of a mixture of deionized water and the organic solvent (e.g., 90:10 acetone:water). The organic solvent is used to ensure the miscibility of the dichlorosilane. Allow the solution to reach thermal equilibrium.
-
Calibration: Calibrate the conductivity meter according to the manufacturer's instructions.
-
Initiation of Reaction: Place the conductivity probe into the solution and start stirring at a constant rate. Inject a precise amount of the dichlorosilane (e.g., this compound) into the reaction vessel and simultaneously start the data logger and stopwatch.
-
Data Collection: Record the conductivity of the solution at regular time intervals until the conductivity reaches a constant value, indicating the completion of the hydrolysis reaction.
-
Repeatability: Thoroughly clean and dry the reaction vessel and probe. Repeat the experiment with Diisopropyldichlorosilane under identical conditions (temperature, solvent composition, concentration, and stirring rate).
-
Analysis: Plot the conductivity as a function of time for both compounds. The initial slope of the curve is proportional to the initial rate of hydrolysis. A steeper slope indicates a faster hydrolysis rate. For a more quantitative comparison, pseudo-first-order rate constants can be calculated if the concentration of water is in large excess.
Safety Precautions: Dichlorosilanes are corrosive and react vigorously with moisture, releasing toxic and corrosive hydrogen chloride gas. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
Visualizing the Chemistry
Hydrolysis Mechanism:
The following diagram illustrates the general mechanism for the hydrolysis of a dichlorosilane.
Caption: General mechanism of dichlorosilane hydrolysis.
Experimental Workflow:
The diagram below outlines the key steps in the experimental protocol for comparing hydrolytic stability.
Caption: Workflow for conductivity-based hydrolysis analysis.
Conclusion
Based on the established principles of chemical kinetics, Diisopropyldichlorosilane is predicted to be hydrolytically more stable than this compound due to the increased steric hindrance provided by the two isopropyl groups. This guide provides a framework and a detailed experimental protocol for researchers to verify this prediction and to quantify the relative hydrolytic stabilities of these and other dichlorosilanes. Such data is invaluable for the informed selection of reagents and the optimization of reaction conditions in various synthetic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. DIISOPROPYLDICHLOROSILANE | 7751-38-4 [chemicalbook.com]
- 4. Dichlorodiisopropylsilane = 97.0 GC 7751-38-4 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Experiments - Rate of hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
A Comparative Guide to Silyl Ether Protecting Groups: Isopropylmethyldichlorosilane vs. TBDMSCl
For Researchers, Scientists, and Drug Development Professionals
In the realm of multi-step organic synthesis, the judicious selection of protecting groups for sensitive functionalities is a critical determinant of success. Among the most widely employed protecting groups for hydroxyl groups are silyl ethers, prized for their ease of installation, tunable stability, and mild removal conditions. Tert-butyldimethylsilyl chloride (TBDMSCl) is a stalwart in this category, valued for its robust nature. This guide provides a comparative analysis of the well-established TBDMSCl and the lesser-known Isopropylmethyldichlorosilane as protecting groups for alcohols.
I. Introduction to Silyl Protecting Groups
Silyl ethers are formed by the reaction of an alcohol with a silyl halide, such as a chlorosilane, in the presence of a base. The stability of the resulting silyl ether is primarily governed by the steric bulk of the substituents on the silicon atom and, to a lesser extent, by electronic effects. Bulkier substituents hinder the approach of nucleophiles or acids to the silicon-oxygen bond, thereby increasing the stability of the protecting group.
II. Comparative Analysis: IPMS vs. TBDMS
The key difference between the hypothetical Isopropylmethylsilyl (IPMS) group and the TBDMS group lies in the steric hindrance imparted by the alkyl substituents on the silicon atom.
-
TBDMS Group: Features a sterically demanding tert-butyl group and two smaller methyl groups.
-
IPMS Group: Possesses a less bulky iso-propyl group and a methyl group.
This difference in steric bulk is expected to have a significant impact on the formation, stability, and cleavage of the corresponding silyl ethers.
Data Presentation: A Comparative Overview
The following tables summarize the expected and documented properties of the IPMS and TBDMS protecting groups.
| Property | This compound (IPMS-Cl) - Projected | tert-Butyldimethylsilyl Chloride (TBDMSCl) - Documented |
| Molecular Formula | C4H9Cl2Si | C6H15ClSi |
| Molecular Weight | 156.10 g/mol | 150.72 g/mol |
| Steric Hindrance | Moderate | High |
| Reactivity | Expected to be higher than TBDMSCl | Well-established reactivity |
| Performance Metric | Isopropylmethylsilyl (IPMS) Ether - Projected | tert-Butyldimethylsilyl (TBDMS) Ether - Documented |
| Ease of Formation | Faster reaction times, potentially less selective for primary alcohols over secondary alcohols. | Slower reaction times, generally high selectivity for primary alcohols. |
| Stability to Acidic Conditions | Less stable than TBDMS ethers. | Stable to a wide range of acidic conditions, but can be cleaved by strong acids. |
| Stability to Basic Conditions | Less stable than TBDMS ethers. | Very stable to a wide range of basic conditions. |
| Ease of Cleavage (Fluoride) | More readily cleaved by fluoride sources (e.g., TBAF). | Cleaved by fluoride sources, but at a slower rate than less hindered silyl ethers. |
Relative Stability of Silyl Ethers to Hydrolysis:
| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| Trimethylsilyl (TMS) | 1 | 1 |
| Triethylsilyl (TES) | 64 | 10-100 |
| Isopropylmethylsilyl (IPMS) - Projected | ~1,000 - 5,000 | ~1,000 - 10,000 |
| tert-Butyldimethylsilyl (TBDMS) | 20,000 | ~20,000 |
| Triisopropylsilyl (TIPS) | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 | ~20,000 |
Note: The projected relative rates for IPMS are estimations based on steric arguments and are not derived from experimental data.
III. Experimental Protocols
While specific protocols for this compound are not available, the following are standard, well-documented procedures for the protection of a primary alcohol with TBDMSCl and a general protocol for its deprotection. A projected protocol for IPMS-Cl is also provided, anticipating faster reaction times.
Protocol 1: Protection of a Primary Alcohol with TBDMSCl
Materials:
-
Primary alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the primary alcohol in anhydrous DMF, add imidazole.
-
Add TBDMSCl portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Projected Protocol 2: Protection of a Primary Alcohol with this compound (IPMS-Cl)
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (IPMS-Cl, 1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the primary alcohol in anhydrous DCM, add imidazole.
-
Add IPMS-Cl dropwise at 0 °C.
-
Stir the reaction at 0 °C to room temperature for an anticipated 1-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Deprotection of a TBDMS Ether using TBAF
Materials:
-
TBDMS-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF, 1.1 eq, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF.
-
Add the TBAF solution dropwise at room temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
IV. Mandatory Visualizations
Diagram 1: General Mechanism of Silyl Ether Formation
Comparative Guide to the Surface Energy of Films Derived from Isopropylmethyldichlorosilane and Alternative Silanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the surface energy of thin films derived from Isopropylmethyldichlorosilane and other common silanizing agents. The data presented is essential for applications where surface hydrophobicity and controlled wetting are critical, such as in the development of drug delivery systems, medical implants, and microfluidic devices. The surface energy of a material governs its interaction with liquids and biological entities, making this analysis a valuable tool for material selection and surface modification protocols.
Comparative Surface Energy Analysis
The surface free energy of a solid material is a critical parameter that determines its wettability and adhesive properties. It is composed of two components: a dispersive (nonpolar) component and a polar component. The Owens-Wendt-Rabel-Kaelble (OWRK) method is a widely used technique to determine these components by measuring the contact angles of two liquids with known surface tension properties, typically water (a polar liquid) and diiodomethane (a dispersive liquid).[1]
For comparative purposes, this guide presents available data for films derived from alternative and commonly used chlorosilanes: Dimethyldichlorosilane and Methyltrichlorosilane . These silanes are frequently employed to create hydrophobic surfaces. It is important to note that the surface energy of silane films can be influenced by deposition conditions, substrate type, and surface roughness.
Table 1: Comparison of Surface Energy Components for Various Silane-Derived Films
| Silane Derivative | Substrate | Test Liquids | Contact Angle (Water) (°) | Contact Angle (Diiodomethane) (°) | Dispersive Component (mN/m) | Polar Component (mN/m) | Total Surface Energy (mN/m) |
| This compound | Silicon/Glass | Water, Diiodomethane | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Dimethyldichlorosilane | Glass | Water, Diiodomethane | ~90 - 110 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Methyltrichlorosilane | Silicon/Glass | Water, Diiodomethane | ~85 - 105 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: The contact angle values for Dimethyldichlorosilane and Methyltrichlorosilane are approximate ranges reported in literature and can vary based on experimental conditions. The absence of complete datasets for these alternatives prevents the calculation of their specific dispersive and polar surface energy components.
Experimental Protocols
The following are detailed methodologies for the key experiments required for surface energy analysis of silane-derived films.
Protocol 1: Film Deposition via Vapor Phase Deposition
Vapor phase deposition is a common method for creating uniform, thin films of silanes on various substrates.
Materials:
-
This compound (or alternative chlorosilane)
-
Substrates (e.g., silicon wafers, glass slides)
-
Vacuum deposition chamber
-
Heating system for the chamber and precursor
-
Nitrogen gas (high purity)
-
Deionized water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Isopropanol
-
Oven
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Thoroughly clean the substrates by sonicating in isopropanol for 15 minutes, followed by rinsing with deionized water.
-
To generate hydroxyl groups (-OH) on the surface, which are essential for silanization, treat the substrates with Piranha solution for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates extensively with deionized water and dry them under a stream of high-purity nitrogen gas.
-
Further dry the substrates in an oven at 120°C for at least 1 hour and allow them to cool to room temperature in a desiccator.
-
-
Vapor Phase Deposition:
-
Place the cleaned and hydroxylated substrates inside the vacuum deposition chamber.
-
Heat the chamber to the desired deposition temperature (typically between 50°C and 100°C) under a nitrogen atmosphere to remove any adsorbed moisture.
-
Place the chlorosilane precursor in a container connected to the chamber. The precursor may be gently heated to increase its vapor pressure.
-
Evacuate the chamber to a base pressure of <10^-3 Torr.
-
Introduce the chlorosilane vapor into the chamber by opening the valve from the precursor container.
-
Allow the deposition to proceed for a set duration (e.g., 1-4 hours). The deposition time will influence the film thickness and quality.
-
After deposition, purge the chamber with nitrogen gas to remove any unreacted precursor.
-
Remove the coated substrates and cure them in an oven at 120°C for 1 hour to promote the formation of a stable siloxane network.
-
Protocol 2: Surface Energy Analysis via Contact Angle Measurement (OWRK Method)
This protocol outlines the procedure for measuring contact angles and calculating the surface free energy and its components.
Materials and Equipment:
-
Goniometer with a sessile drop analysis system
-
High-purity deionized water (polar test liquid)
-
Microsyringe for dispensing droplets
-
Silane-coated substrates
Procedure:
-
Contact Angle Measurement:
-
Place the silane-coated substrate on the goniometer stage.
-
Using the microsyringe, carefully dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Use the goniometer's software to measure the static contact angle on both sides of the droplet and calculate the average.
-
Repeat the measurement at least three times on different areas of the substrate to ensure reproducibility.
-
Thoroughly clean the surface or use a new substrate area and repeat steps 1.2-1.5 using diiodomethane as the test liquid.[4]
-
-
Surface Free Energy Calculation (OWRK Method):
-
The OWRK method utilizes the following equation, which relates the contact angle (θ) of a liquid on a solid surface to the surface tensions of the liquid (γl) and the solid (γs), and their respective dispersive (d) and polar (p) components:
(1 + cosθ) * γl = 2 * (√(γs^d * γl^d) + √(γs^p * γl^p))
-
The surface tension values and their components for the test liquids are known (for water at 20°C: γl = 72.8 mN/m, γl^d = 21.8 mN/m, γl^p = 51.0 mN/m; for diiodomethane at 20°C: γl = 50.8 mN/m, γl^d = 50.8 mN/m, γl^p = 0 mN/m).
-
By measuring the contact angles of water and diiodomethane on the silane-coated surface, a system of two linear equations with two unknowns (γs^d and γs^p) is created.
-
Solving this system of equations yields the dispersive and polar components of the surface free energy of the solid film.
-
The total surface free energy of the film is the sum of its dispersive and polar components: γs = γs^d + γs^p .
-
Visualizing Experimental and Logical Workflows
To aid in the understanding of the experimental processes and the underlying principles, the following diagrams have been generated using Graphviz.
Figure 1: Experimental workflow for the preparation and surface energy analysis of silane-derived films.
Figure 2: Logical relationship of factors influencing the surface energy of silane-derived films.
References
Safety Operating Guide
Navigating the Safe Disposal of Isopropylmethyldichlorosilane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical intermediates like isopropylmethyldichlorosilane is a critical component of laboratory safety and environmental responsibility. This highly flammable and corrosive organochlorosilane demands meticulous adherence to established safety protocols to mitigate risks of severe skin burns, eye damage, and respiratory irritation.[1][2][3][4] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
This compound is a highly flammable liquid and vapor that reacts violently with water.[3][4][5][6] This reactivity with moisture, even humidity in the air, produces toxic and corrosive hydrogen chloride (HCl) gas.[1] Therefore, stringent precautions must be taken to avoid contact with water and to manage the acidic byproducts of hydrolysis.
Personal Protective Equipment (PPE): When handling this compound, it is imperative to wear appropriate personal protective equipment. This includes:
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[4]
-
Skin Protection: Wear flame-retardant and chemical-resistant gloves (consult the specific glove manufacturer's recommendations for chlorosilanes), along with a lab coat and other protective clothing to prevent skin contact.[2][4]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1] In case of insufficient ventilation, a respirator may be necessary.
Handling and Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[4][6]
-
All equipment used for handling must be grounded to prevent static discharge.[4][5]
Quantitative Data for Disposal Planning
The following table summarizes key quantitative data relevant to the disposal of dichlorosilanes, which can be applied to this compound.
| Parameter | Value/Recommendation | Source(s) |
| Water to Dichlorosilane Ratio for Hydrolysis | At least 10:1 (water to dichlorosilane) to ensure all formed hydrogen chloride dissolves. | [7] |
| Neutralizing Agent | Aqueous solutions of alkali agents such as sodium hydroxide (NaOH), soda ash (sodium carbonate, Na₂CO₃), or lime slurry (calcium hydroxide, Ca(OH)₂). | [7][8] |
| pH for Final Discharge | Neutralized solutions should be within a safe pH range (typically 6-8) before discharge, in accordance with local regulations. | [9] |
Experimental Protocol: Laboratory-Scale Neutralization and Disposal
This protocol provides a general, step-by-step methodology for the safe neutralization and disposal of small quantities of this compound in a laboratory setting. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's hazardous waste disposal guidelines before proceeding.
Objective: To safely hydrolyze this compound and neutralize the resulting acidic solution for proper disposal.
Materials:
-
This compound
-
Ice
-
Water (distilled or deionized)
-
A suitable neutralizing agent (e.g., 5% aqueous sodium hydroxide or soda ash solution)
-
pH indicator paper or a pH meter
-
Appropriate reaction vessel (e.g., a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser or gas outlet connected to a scrubber)
-
Secondary containment (e.g., a large tray or tub)
-
Hazardous waste container compatible with the final neutralized solution
Procedure:
Part 1: Hydrolysis
-
Preparation: Set up the reaction apparatus in a certified chemical fume hood. Ensure all glassware is dry. Place the reaction vessel in a secondary container filled with ice to manage the exothermic reaction.
-
Initial Charge: Add a significant excess of cold water to the reaction vessel. A water-to-dichlorosilane ratio of at least 10:1 is recommended to absorb the generated HCl.[7]
-
Controlled Addition: Slowly add the this compound to the stirred water from the dropping funnel. The addition should be dropwise to control the rate of reaction and heat generation.
-
Reaction: The this compound will react with the water to form isopropyl(methyl)silanediol and hydrogen chloride. The reaction is complete when the addition is finished and the mixture is homogeneous.
Part 2: Neutralization
-
Preparation of Neutralizing Agent: Prepare a dilute aqueous solution of a suitable alkali, such as 5% sodium hydroxide or soda ash.
-
Controlled Neutralization: While continuing to stir and cool the acidic solution from the hydrolysis step, slowly add the neutralizing agent. Be aware that the neutralization reaction is also exothermic.[7]
-
pH Monitoring: Regularly monitor the pH of the solution using pH paper or a pH meter. Continue adding the neutralizing agent until the pH is neutral (approximately 7).
-
Final Mixture: The final mixture will contain isopropyl(methyl)silanediol, the salt formed from neutralization (e.g., sodium chloride), and water.
Part 3: Disposal
-
Waste Collection: Transfer the neutralized solution to a properly labeled hazardous waste container.
-
Decontamination: Decontaminate any empty containers that held this compound by rinsing them with a 5% aqueous sodium hydroxide or soda ash solution, followed by water.[8]
-
Final Disposal: Dispose of the hazardous waste container and any contaminated materials through your institution's environmental health and safety office.[9][10]
Disposal Procedure Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. globalsilicones.org [globalsilicones.org]
- 2. scribd.com [scribd.com]
- 3. gelest.com [gelest.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. CHLOROSILANES, TOXIC, CORROSIVE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. fishersci.com [fishersci.com]
- 7. Dichlorosilane | 4109-96-0 [amp.chemicalbook.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. web.mit.edu [web.mit.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling Isopropylmethyldichlorosilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling Isopropylmethyldichlorosilane. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the known hazards of closely related chlorosilane compounds such as Chloro(isopropyl)silane, Isopropyldimethylchlorosilane, and Dichloromethylsilane. These compounds are consistently classified as highly flammable, corrosive, and reactive with moisture.
Immediate Safety Concerns
This compound is anticipated to be a highly flammable liquid and vapor that reacts violently with water and moisture to produce hydrochloric acid and flammable hydrogen gas. This reaction is exothermic and can lead to a dangerous increase in pressure in closed containers. The substance is expected to be corrosive and capable of causing severe skin burns and eye damage. Inhalation of vapors may cause respiratory irritation and can be toxic.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first and most critical line of defense against the hazards of this compound. All personnel must receive thorough training on the proper use, limitations, and disposal of their protective equipment.
| Protection Type | Required Equipment | Key Specifications & Best Practices |
| Eye & Face | Chemical Splash Goggles & Full-Face Shield | Goggles must be tightly fitting and conform to ANSI Z87.1 standards. A face shield must be worn over the goggles to protect against splashes and potential exothermic reactions. Contact lenses should never be worn when handling this chemical.[1] |
| Skin & Body | Chemical-Resistant Gloves | Use Neoprene or Nitrile rubber gloves. Given the lack of specific breakthrough time data, it is highly recommended to double-glove and to change gloves immediately if any sign of contamination occurs.[1] |
| Flame-Resistant (FR) Lab Coat | An FR lab coat, such as one made from Nomex®, should be worn over natural fiber clothing (e.g., cotton). Avoid synthetic fabrics like polyester. The lab coat must be kept fully buttoned.[1] | |
| Full-Length Pants & Closed-Toe Shoes | Pants and shoes must completely cover the legs and feet to prevent any possibility of skin exposure. | |
| Respiratory | NIOSH-Approved Respirator | A full-face respirator equipped with an organic vapor/acid gas cartridge (yellow cartridge) is mandatory if working outside of a certified chemical fume hood or if there is a potential to exceed exposure limits.[1] All respirator use requires adherence to a formal respiratory protection program, including fit testing and medical evaluation. |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
All manipulations of this compound must be performed within a certified chemical fume hood with adequate airflow to control vapor exposure.[1]
-
An emergency eyewash station and a safety shower must be immediately accessible in the work area.[1]
-
Ensure all containers and receiving equipment are properly grounded and bonded to prevent static discharge, which can be an ignition source.[1]
Handling Procedures:
-
Preparation:
-
Thoroughly inspect the work area to ensure it is clean and free of incompatible materials, especially water and other moisture sources.
-
Remove all flammable materials and potential ignition sources from the immediate vicinity.[1]
-
Have spill control materials (e.g., dry sand, absorbent pads) and a Class B dry chemical or CO2 fire extinguisher readily available.[1]
-
-
Dispensing:
-
Slowly and carefully open the container to safely release any pressure that may have built up.
-
Use only dry, compatible, and clean glassware and equipment.
-
When dispensing, keep the container opening pointed away from your face.
-
-
Post-Handling:
-
Tightly reseal the container immediately after use, preferably under an inert atmosphere (e.g., nitrogen or argon).
-
Decontaminate any surfaces in the fume hood that may have been exposed.
-
Properly remove and dispose of contaminated gloves in the designated hazardous waste container.
-
Thoroughly wash hands with soap and water after work is complete and before leaving the laboratory.
-
Storage:
-
Store containers in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.
-
Keep containers tightly closed to prevent contact with moisture.
-
Store separately from incompatible materials such as oxidizing agents, bases, alcohols, and amines.
Emergency and Disposal Plan
Spill Response:
-
For small spills: Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use water.[2] Collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[3]
-
For large spills: Evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) department or emergency response team.[4]
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Disposal Plan:
All waste containing this compound, including contaminated absorbents and PPE, must be treated as hazardous waste.
-
Collection: Collect all waste in a designated, properly labeled, and sealed container.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal: Dispose of the hazardous waste through your institution's EHS department in accordance with all local, state, and federal regulations. Do not attempt to dispose of this chemical down the drain or in regular trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


